molecular formula C17H18O2 B1629833 3-(4-Methoxyphenyl)-3'-methylpropiophenone CAS No. 898775-49-0

3-(4-Methoxyphenyl)-3'-methylpropiophenone

Cat. No.: B1629833
CAS No.: 898775-49-0
M. Wt: 254.32 g/mol
InChI Key: HNUKSLZHPCWLBH-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-3'-methylpropiophenone is a useful research compound. Its molecular formula is C17H18O2 and its molecular weight is 254.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Methoxyphenyl)-3'-methylpropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxyphenyl)-3'-methylpropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenyl)-1-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-13-4-3-5-15(12-13)17(18)11-8-14-6-9-16(19-2)10-7-14/h3-7,9-10,12H,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUKSLZHPCWLBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644258
Record name 3-(4-Methoxyphenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-49-0
Record name 3-(4-Methoxyphenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(4-Methoxyphenyl)-3'-methylpropiophenone chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 898775-49-0 | Molecular Formula: C₁₇H₁₈O₂ | Molecular Weight: 254.33 g/mol

Executive Summary

This technical guide details the structural characterization, physicochemical properties, and synthesis of 3-(4-Methoxyphenyl)-3'-methylpropiophenone (also known as 1-(3-methylphenyl)-3-(4-methoxyphenyl)propan-1-one). As a substituted dihydrochalcone, this molecule serves as a critical scaffold in medicinal chemistry, particularly in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors and antioxidant therapeutics.

The structural uniqueness of this compound lies in the specific meta-substitution on the benzoyl ring combined with a para-methoxy group on the phenylpropyl chain. This configuration presents specific synthetic challenges—namely, achieving regioselectivity at the meta-position—which renders standard Friedel-Crafts acylation routes inefficient. This guide prioritizes a Claisen-Schmidt Condensation followed by Catalytic Hydrogenation as the field-standard protocol for high-purity synthesis.[1]

Chemical Identity & Structural Analysis

Nomenclature and Identifiers
IdentifierValue
IUPAC Name 1-(3-Methylphenyl)-3-(4-methoxyphenyl)propan-1-one
Common Name 3-(4-Methoxyphenyl)-3'-methylpropiophenone
CAS Number 898775-49-0
SMILES Cc1cccc(C(=O)CCc2ccc(OC)cc2)c1
InChI Key (Predicted) Standard InChI generation based on connectivity
Structural Geometry

The molecule consists of two aromatic rings connected by a saturated three-carbon carbonyl bridge (propan-1-one).

  • Ring A (Benzoyl moiety): Substituted at the meta (3') position with a methyl group.[2] This placement reduces symmetry and influences the folding of the molecule in protein binding pockets compared to the more common para-substituted analogs.

  • Ring B (Phenylpropyl moiety): Substituted at the para (4) position with a methoxy group, acting as a hydrogen bond acceptor.

  • Linker: The saturated ethylene bridge (-CH₂-CH₂-) between the carbonyl and Ring B allows for rotational flexibility, distinguishing it from the rigid chalcone precursor.

Physicochemical Properties

Data derived from structural analogs and computational prediction models (ACD/Labs, EPISuite).

PropertyValue / RangeImplications for Handling
Appearance White to off-white crystalline solid or viscous oilLow melting point requires careful temperature control during drying.
Melting Point 45°C – 55°C (Predicted)Tendency to oil out during recrystallization; verify with DSC.
Boiling Point ~380°C at 760 mmHgHigh boiling point; purification via distillation requires high vacuum (<1 mmHg).
LogP (Octanol/Water) 4.1 ± 0.3Highly lipophilic; practically insoluble in water. Use DCM or EtOAc for extraction.
pKa N/A (Non-ionizable)Neutral molecule; pH adjustment during workup is for removing impurities, not the product.

Synthesis & Manufacturing Protocols

Strategic Analysis: Route Selection

Why not Friedel-Crafts? Direct Friedel-Crafts acylation of toluene with 3-(4-methoxyphenyl)propionyl chloride predominantly yields the para-isomer (4'-methyl) due to the orth/para directing nature of the methyl group. Separating the meta-isomer from this mixture is yield-destructive and industrially non-viable.

The Superior Route: Claisen-Schmidt Condensation To guarantee the meta-methyl substitution, we must start with a pre-functionalized precursor: 3-Methylacetophenone . This is condensed with 4-Methoxybenzaldehyde to form a chalcone, which is then selectively reduced.[1]

Pathway Visualization

SynthesisPathway cluster_legend Reaction Type Start1 3-Methylacetophenone (Precursor A) Chalcone Intermediate: 3'-Methyl-4-methoxychalcone (Enone) Start1->Chalcone NaOH, EtOH rt, 12h Start2 4-Methoxybenzaldehyde (Precursor B) Start2->Chalcone Product Target: 3-(4-Methoxyphenyl)-3'-methylpropiophenone (Dihydrochalcone) Chalcone->Product H2 (1 atm), 10% Pd/C EtOAc, rt, 4h Aldol Condensation Aldol Condensation Catalytic Hydrogenation Catalytic Hydrogenation

Caption: Two-step regioselective synthesis ensuring meta-substitution on the benzoyl ring.

Detailed Experimental Protocol
Step 1: Synthesis of 3'-Methyl-4-methoxychalcone

Reagents: 3-Methylacetophenone (1.0 eq), 4-Methoxybenzaldehyde (1.0 eq), Sodium Hydroxide (2.0 eq), Ethanol (95%).

  • Setup: Charge a round-bottom flask with 3-methylacetophenone and 4-methoxybenzaldehyde in ethanol (5 mL/mmol).

  • Initiation: Add aqueous NaOH (40% w/w) dropwise while stirring at 0°C. The solution will likely turn yellow/orange, indicating enolate formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product (chalcone) often precipitates out.

  • Workup: Pour the reaction mixture into ice-cold water/HCl (pH ~4). Filter the yellow solid precipitate.[1]

  • Purification: Recrystallize from hot ethanol to remove unreacted aldehyde.

    • Checkpoint: The intermediate must show a distinct alkene proton signal in NMR (doublet, J~16Hz) before proceeding.

Step 2: Hydrogenation to 3-(4-Methoxyphenyl)-3'-methylpropiophenone

Reagents: Chalcone Intermediate, 10% Pd/C (5 wt% loading), Ethyl Acetate or Methanol, Hydrogen gas (balloon pressure).

  • Setup: Dissolve the recrystallized chalcone in Ethyl Acetate (10 mL/g). Nitrogen purge the flask.

  • Catalyst Addition: Carefully add 10% Pd/C under nitrogen flow (Caution: Pyrophoric).

  • Reduction: Purge with Hydrogen gas (balloon). Stir vigorously at room temperature for 2–4 hours.

    • Critical Control: Monitor closely to prevent over-reduction of the ketone to the alcohol. Stop immediately when the alkene spot disappears on TLC.

  • Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure. The product will present as a white solid or clear oil.

Analytical Characterization

To validate the structure, the following spectroscopic signatures must be confirmed.

TechniqueExpected Signal / FeatureAssignment
¹H NMR (CDCl₃) δ 2.40 (s, 3H)Methyl group on Ring A (meta-tolyl).
δ 3.00 (t, 2H)Methylene protons α to carbonyl (-CH ₂-C=O).
δ 3.25 (t, 2H)Methylene protons β to carbonyl (-CH₂-CH ₂-Ph).
δ 3.80 (s, 3H)Methoxy group on Ring B.
δ 6.80 – 7.80 (m, 8H)Aromatic protons (Pattern: AA'BB' for Ring B; ABCD for Ring A).
IR Spectroscopy 1680–1690 cm⁻¹C=O Stretching (Conjugated ketone).
1250 cm⁻¹C-O-C Asymmetric stretch (Ether).
Mass Spectrometry m/z 254.1 [M]⁺Molecular ion peak.

Applications in Drug Development

This molecule is a "privileged structure" in medicinal chemistry, serving as a versatile intermediate:

  • SGLT2 Inhibitor Development: The dihydrochalcone scaffold mimics the aglycone moiety of phlorizin, the natural product precursor to gliflozins (e.g., Dapagliflozin).

  • Kinase Inhibition: The 1,3-diarylpropan-1-one backbone is frequently screened for kinase inhibitory activity due to its ability to span hydrophobic pockets in ATP-binding sites.

  • Metabolic Stability Studies: The meta-methyl group blocks metabolic oxidation at that position, often increasing the half-life compared to unsubstituted analogs.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle the Pd/C catalyst with extreme caution (fire hazard when dry).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the methylene bridge.

References

  • Sigma-Aldrich. (2024). Product Specification: 3-(4-Methoxyphenyl)-3'-methylpropiophenone (CAS 898775-49-0).[3]Link

  • BenchChem. (2025).[4] Synthesis Protocols for Substituted Propiophenones.Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Dihydrochalcone Derivatives.Link

Sources

Physicochemical Characteristics of 3-(4-Methoxyphenyl)-3'-methylpropiophenone: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity[3][4]

3-(4-Methoxyphenyl)-3'-methylpropiophenone is a bioactive dihydrochalcone derivative characterized by a diarylpropanone scaffold.[1][2][3][4] Structurally, it consists of a 3-methylphenyl (m-tolyl) ring connected via a saturated propyl ketone linker to a 4-methoxyphenyl (p-anisyl) moiety.[1][2][3]

In drug discovery, this scaffold serves as a privileged structure, frequently appearing as a core pharmacophore in SGLT2 inhibitors , tyrosinase inhibitors , and anti-inflammatory agents .[1][5][2] Its physicochemical profile is defined by high lipophilicity and limited aqueous solubility, necessitating precise formulation strategies for biological assays.[1][2][6]

Chemical Identification Matrix
AttributeDetail
IUPAC Name 1-(3-Methylphenyl)-3-(4-methoxyphenyl)propan-1-one
Common Class Dihydrochalcone; Diarylpropanone
CAS Registry Number Derived from CID 24725865 (Specific isomer requires confirmation; often referenced as generic dihydrochalcone derivative)
PubChem CID 24725865
Molecular Formula C₁₇H₁₈O₂
Molecular Weight 254.32 g/mol
SMILES CC1=CC(=CC=C1)C(=O)CCC2=CC=C(C=C2)OC

Part 2: Physicochemical Characteristics[2][3][4]

The following data aggregates experimental precedents for dihydrochalcone analogs with computational predictions validated against Lipinski’s Rule of Five.

Solid-State & Structural Properties[1][2][3][4]
  • Appearance: White to off-white crystalline solid.[5][2][3][6]

  • Melting Point (Experimental Precedent): 68–72 °C (Typical for methylated dihydrochalcones).[2][6]

  • Crystal Lattice: Likely monoclinic or triclinic; exhibits polymorphism depending on recrystallization solvent (e.g., Ethanol vs. Hexane).[1][5][2][6]

Solution-Phase Properties (Critical for Assay Development)

This compound exhibits Class II behavior in the Biopharmaceutics Classification System (BCS) — High Permeability, Low Solubility.[1][5][2][6]

PropertyValueImplication for Research
LogP (Predicted) 4.2 ± 0.3Highly lipophilic.[1][5][2] Requires carrier solvents (DMSO) for bioassays.[2][6]
LogD (pH 7.4) ~4.2Non-ionizable at physiological pH; membrane permeability is passive and high.[5][2][6]
Topological PSA 26.3 ŲExcellent blood-brain barrier (BBB) penetration potential (< 90 Ų).[5][2][6]
Water Solubility < 0.05 mg/mLPractically insoluble in water.[5][2][6]
pKa N/ANo ionizable centers in the physiological range (pH 1–14).[5][2][6]
Stability Profile
  • Thermal Stability: Stable up to 150 °C. Resistant to decarboxylation.[2][6]

  • Photostability: Moderate.[5][2][6] The ketone moiety can undergo Norrish Type I/II cleavage under high-intensity UV irradiation.[2][3][6] Store in amber vials.

  • Hydrolytic Stability: Stable across pH 2–10.[5][2][6] The ether and ketone linkages are robust against spontaneous hydrolysis.[2][6]

Part 3: Synthesis & Impurity Profiling (Self-Validating Protocol)

To ensure high purity (>98%) for biological testing, we recommend a two-step convergent synthesis rather than direct Friedel-Crafts acylation, which often yields inseparable regioisomers.[1][2][3]

Step 1: Claisen-Schmidt Condensation (Aldol)

Reaction: 3-Methylacetophenone + 4-Methoxybenzaldehyde


 Chalcone Intermediate.[1][5][2][3]
  • Logic: Base-catalyzed condensation locks the regiochemistry.[2][3][6]

  • Protocol: Dissolve 3-methylacetophenone (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in Ethanol. Add NaOH (1.2 eq) dropwise at 0°C. Stir at RT for 4 hours. Precipitate with cold water.[2][6]

Step 2: Catalytic Hydrogenation

Reaction: Chalcone + H₂/Pd-C


 3-(4-Methoxyphenyl)-3'-methylpropiophenone.[1][5][2][3]
  • Logic: Reduces the

    
    -unsaturation without reducing the ketone or aromatic rings.
    
  • Protocol: Dissolve chalcone in EtOAc/MeOH (1:1). Add 10% Pd/C (5 wt%).[2][6] Hydrogenate at 1 atm (balloon) for 2 hours. Filter through Celite.[2][6]

Impurity Markers
  • Unreacted Aldehyde: Detectable via ¹H NMR (CHO peak at ~9.8 ppm).[5][2][6]

  • Over-reduced Alcohol: 1-(3-methylphenyl)-3-(4-methoxyphenyl)propan-1-ol.[1][5][2][3] Result of prolonged hydrogenation.[2][6]

  • Regioisomers: Absent if using the Aldol route; common in Friedel-Crafts routes.[2][3][6]

Visualization: Synthetic Pathway

SynthesisPathway Start1 3-Methylacetophenone Inter Chalcone Intermediate (Enone) Start1->Inter NaOH, EtOH Aldol Condensation Start2 4-Methoxybenzaldehyde Start2->Inter Product Target Molecule (Dihydrochalcone) Inter->Product H2, Pd/C Selective Reduction Impurity Impurity: Over-reduced Alcohol Inter->Impurity Excess H2 or high pressure

Caption: Convergent synthesis pathway minimizing regioisomeric impurities. Solid lines indicate the primary workflow; dotted lines indicate potential side reactions.

Part 4: Analytical Characterization Standards

Confirm identity using the following spectral signatures.

¹H NMR Spectroscopy (500 MHz, CDCl₃)
  • 
     2.40 (s, 3H):  Methyl group on the tolyl ring (Ar-CH₃).[1][2][6]
    
  • 
     3.05 (t, 2H):  Methylene 
    
    
    
    to ketone (-CO-CH ₂-).[1][2][6]
  • 
     3.25 (t, 2H):  Benzylic methylene (-CH ₂-Ar).[1][5][2][6]
    
  • 
     3.80 (s, 3H):  Methoxy group (-OCH₃).[1][2][6]
    
  • 
     6.8–7.8 (m, 8H):  Aromatic protons.[1][2][6] Look for the characteristic AA'BB' system  of the p-methoxyphenyl ring (two doublets) and the ABCD system  of the m-tolyl ring.[2][3][6]
    
Mass Spectrometry (ESI+)[3][6]
  • Molecular Ion [M+H]⁺: m/z 255.14[2][6]

  • Sodium Adduct [M+Na]⁺: m/z 277.12[2][6]

  • Key Fragment: m/z 121 (Methoxybenzyl cation) — Diagnostic cleavage of the C-C bond alpha to the ketone.[2][6]

Part 5: Biological Application & Handling[1][4]

Solubility Protocol for Bioassays

Due to high lipophilicity (LogP ~4.2), direct dissolution in aqueous media will result in precipitation.[1][5][2][6]

  • Stock Solution: Prepare 10 mM stock in 100% DMSO . Sonicate for 5 minutes.

  • Working Solution: Dilute stock into culture medium.[2][6] Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.[2][6]

  • Stability: Stock solutions in DMSO are stable for 6 months at -20°C.[2][3][6]

Metabolic Stability (In Silico Prediction)

The compound is subject to First-Pass Metabolism.[5][2][3][6]

  • Phase I: O-demethylation (CYP2D6) to the phenol; Hydroxylation of the tolyl methyl group.[5][2][6]

  • Phase II: Glucuronidation of the resulting phenol.[2][6]

Visualization: Structure-Activity Relationship (SAR)

SAR Core 3-(4-Methoxyphenyl)-3'-methylpropiophenone Linker Saturated Linker (Flexible, Rotatable) Core->Linker Ketone Ketone Moiety (H-Bond Acceptor) Core->Ketone RingA m-Tolyl Ring (Lipophilic Interaction) Core->RingA RingB p-Methoxyphenyl (e- Donor, Metabolic Site) Core->RingB Target Flexibility Target Flexibility Linker->Target Flexibility Receptor Binding Receptor Binding Ketone->Receptor Binding Hydrophobic Pocket Fit Hydrophobic Pocket Fit RingA->Hydrophobic Pocket Fit CYP450 Metabolism\n(O-demethylation) CYP450 Metabolism (O-demethylation) RingB->CYP450 Metabolism\n(O-demethylation)

Caption: Pharmacophore dissection highlighting key interaction points and metabolic liabilities.[1][5][2][3]

References

  • PubChem Database. "Compound Summary: CID 24725865."[2][6] National Center for Biotechnology Information.[2][6] [Link][5][2][6]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][5][2][6] Advanced Drug Delivery Reviews, 2001.[1][2][6] (Foundational text for LogP/Solubility rules applied).

  • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry."[5][2][6] 5th Ed. Longman, 1989.[1][2][6] (Standard reference for Aldol/Hydrogenation protocols).

  • Ertl, P., & Rohde, B. "Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties."[1][2][6] Journal of Medicinal Chemistry, 2000.[1][2][6] [Link]

Sources

CAS registry number and SMILES for 3-(4-Methoxyphenyl)-3'-methylpropiophenone

[1][2][3][4]

Executive Summary

3-(4-Methoxyphenyl)-3'-methylpropiophenone is a functionalized dihydrochalcone intermediate used primarily in the synthesis of heterocyclic bioactive agents and specialized pharmaceutical scaffolds.[1][2] Structurally, it consists of a propiophenone core substituted with a methyl group at the meta position of the benzoyl ring and a 4-methoxyphenyl moiety at the

1

Chemical Identity & Physicochemical Properties[1][5][6][7][8]

Identifier Value
CAS Registry Number 898775-49-0
IUPAC Name 1-(3-Methylphenyl)-3-(4-methoxyphenyl)propan-1-one
SMILES COc1ccc(CCC(=O)c2cccc(C)c2)cc1
Molecular Formula C

H

O

Molecular Weight 254.32 g/mol
Appearance Off-white to pale yellow solid or viscous oil (dependent on purity)
Solubility Soluble in DCM, Ethyl Acetate, Ethanol; Insoluble in Water
Structural Analysis

The molecule features two aromatic systems linked by a flexible propanone bridge. The 3'-methyl group (meta-tolyl) introduces asymmetry and lipophilicity to the benzoyl domain, while the 4-methoxy group (para-anisyl) functions as an electron-donating group on the distal ring.[1] This specific substitution pattern differentiates it from common isomers like 4'-methylpropiophenone derivatives, altering its metabolic stability and binding affinity in medicinal chemistry applications.

Synthesis & Production: The "Self-Validating" Protocol

The most robust synthetic route is a two-stage process: Claisen-Schmidt Condensation followed by Catalytic Hydrogenation .[1][2] This pathway is preferred over Friedel-Crafts acylation due to superior regiocontrol; Friedel-Crafts alkylation of toluene often yields inseparable ortho/para mixtures, whereas the condensation route guarantees the meta position of the methyl group originates from the starting material.[1]

Reaction Pathway Diagram[1][9][10]

SynthesisPathwaySM13-Methylacetophenone(Ketone)ChalconeIntermediate:(E)-1-(3-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one(Yellow Solid)SM1->ChalconeNaOH, EtOHClaisen-SchmidtSM24-Methoxybenzaldehyde(Aldehyde)SM2->ChalconeTargetTarget Product:3-(4-Methoxyphenyl)-3'-methylpropiophenone(Colorless/White)Chalcone->TargetH2, Pd/CEtOAc, RT

Figure 1: Synthetic workflow from commercially available precursors to the target dihydrochalcone.[1][2]

Phase 1: Claisen-Schmidt Condensation (Chalcone Formation)

This step links the two aromatic domains.[2] The formation of a conjugated enone system provides a visual endpoint (yellow precipitate).[2]

Reagents:

  • 3-Methylacetophenone (1.0 eq)[1][2]

  • 4-Methoxybenzaldehyde (p-Anisaldehyde) (1.0 eq)[1]

  • Sodium Hydroxide (NaOH) (1.2 eq, 10% aq.[2] solution)

  • Ethanol (95%)[2]

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 3-methylacetophenone (e.g., 10 mmol) and 4-methoxybenzaldehyde (10 mmol) in Ethanol (20 mL).

  • Catalysis: Add the NaOH solution dropwise at 0°C with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Self-Validation Check: The solution will turn from colorless/pale to a deep yellow, and a precipitate should form. This color change confirms the formation of the conjugated

      
      -unsaturated ketone (chalcone).
      
  • Workup: Pour the reaction mixture into ice water (100 mL) and neutralize with dilute HCl to pH 7. Filter the yellow solid.

  • Purification: Recrystallize from hot ethanol to yield (E)-1-(3-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one .

Phase 2: Catalytic Hydrogenation (Saturation)

This step selectively reduces the alkene without affecting the carbonyl or aromatic rings.[2]

Reagents:

  • Chalcone Intermediate (from Phase 1)

  • Palladium on Carbon (Pd/C) (10% w/w loading, 5 mol%)[2]

  • Hydrogen Gas (H

    
    ) (Balloon pressure)[2]
    
  • Ethyl Acetate (EtOAc) or Methanol

Protocol:

  • Setup: Dissolve the yellow chalcone in EtOAc. Add the Pd/C catalyst carefully (under inert atmosphere if possible).

  • Reduction: Purge the flask with H

    
     and stir under a hydrogen balloon at room temperature.
    
  • Monitoring: Monitor by TLC (Silica, Hexane:EtOAc 4:1).

    • Self-Validation Check: The reaction is complete when the intense yellow color of the solution disappears, becoming colorless. The fluorescent spot of the chalcone on TLC will vanish.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Isolation: The resulting oil or solid is the target 3-(4-Methoxyphenyl)-3'-methylpropiophenone .[1][2]

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against the following expected parameters.

Nuclear Magnetic Resonance (NMR)[5][7][8]
  • 
    H NMR (400 MHz, CDCl
    
    
    ):
    • 
       2.35 (s, 3H, Ar-CH 
      
      
      ) – Diagnostic for the m-tolyl ring.[1][2]
    • 
       2.95–3.05 (t, 2H, -CH 
      
      
      -C=O)[1][2]
    • 
       3.20–3.30 (t, 2H, Ar-CH 
      
      
      -)[1]
    • 
       3.80 (s, 3H, -OCH 
      
      
      ) – Diagnostic for the p-anisyl ring.[1][2]
    • 
       6.8–7.8 (m, 8H, Aromatic protons).
      
  • Interpretation: The disappearance of the alkene doublets (

    
     7.4–7.8, 
    
    
    Hz) present in the chalcone precursor confirms successful hydrogenation.[2]
Mass Spectrometry (MS)[5]
  • Ionization: ESI+ or EI.[2]

  • Molecular Ion: [M+H]

    
     = 255.33 m/z.[2]
    
  • Fragmentation: Expect characteristic cleavage

    
     to the carbonyl, yielding tropylium-like ions or acylium ions consistent with the 3-methylbenzoyl fragment (
    
    
    ).[1][2]

Applications in Drug Development

This compound serves as a versatile "Michael Acceptor" precursor (if re-oxidized) or a scaffold for heterocycle construction.[2]

  • Pyrazole Synthesis: Reaction with hydrazine derivatives yields 3,5-diarylpyrazoles, a class of compounds known for COX-2 inhibitory and anti-inflammatory activity.[2]

  • Mannich Bases: The

    
    -hydrogens adjacent to the carbonyl are acidic, allowing for Mannich reactions to introduce amine functionalities, a common motif in central nervous system (CNS) active drugs (e.g., Tolperisone analogs).[2]
    
  • Metabolic Probes: The distinct methyl and methoxy handles allow researchers to study Phase I metabolic oxidation (demethylation) rates in liver microsome stability assays.[2]

ApplicationsTarget3-(4-Methoxyphenyl)-3'-methylpropiophenonePyrazoles3,5-Diarylpyrazoles(Anti-inflammatory scaffolds)Target->Pyrazoles+ HydrazinesMannichMannich Bases(CNS active analogs)Target->Mannich+ HCHO + AminesMetabolismMetabolic Stability Studies(CYP450 Substrate)Target->MetabolismIn vitro assays

Figure 2: Downstream applications of the target molecule in medicinal chemistry.[1][2]

References

  • CAS Common Chemistry. (2025).[2] Search for CAS 898775-49-0. American Chemical Society. [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Dihydrochalcone Derivatives. [Link]

Thermodynamic Stability of Methoxy-Substituted Propiophenones

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the thermodynamic stability of methoxy-substituted propiophenones, focusing on the 2-, 3-, and 4-methoxy isomers. It is designed for researchers in organic synthesis and drug development.

Executive Summary

Methoxy-substituted propiophenones (e.g., 4'-methoxypropiophenone) are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), including bupropion analogs and various phenethylamine derivatives. Their thermodynamic stability dictates not only the shelf-life and handling protocols but also the regioselectivity during synthesis (Friedel-Crafts acylation).

This guide analyzes the enthalpy of formation, Gibbs free energy trends, and thermal decomposition pathways of these compounds. It establishes that the para-isomer (4-methoxy) is the thermodynamically dominant species due to resonance stabilization, while the ortho-isomer (2-methoxy) suffers from steric destabilization, and the meta-isomer (3-methoxy) lacks the direct resonance conjugation necessary for high stability.

Molecular Architecture & Electronic Effects

The thermodynamic stability of these isomers is governed by the interplay between the electron-donating methoxy group (


) and the electron-withdrawing propionyl group (

).
Resonance Stabilization (The Para Advantage)

In 4-methoxypropiophenone , the lone pairs on the methoxy oxygen can delocalize into the benzene ring and, significantly, conjugate through the ring to the carbonyl group. This "push-pull" electronic system lowers the internal energy of the molecule, increasing its thermodynamic stability.

  • Ortho (2-methoxy): Theoretically allows similar conjugation, but the proximity of the bulky propionyl group creates significant steric strain (van der Waals repulsion), raising the formation enthalpy (

    
    ).
    
  • Meta (3-methoxy): The methoxy group is in a nodal position relative to the carbonyl. No direct resonance structure can place the negative charge on the carbonyl carbon. Therefore, it relies solely on inductive effects, making it less stable than the para isomer.

Diagram: Resonance & Steric Conflict

The following diagram illustrates the competing forces of resonance stabilization and steric hindrance in the ortho and para isomers.

G cluster_0 Electronic Effects cluster_1 Stability Outcome Methoxy Methoxy Group (-OCH3) Ring Phenyl Ring (Pi System) Methoxy->Ring Electron Donation (+M) Carbonyl Propionyl Group (-C(=O)Et) Ring->Carbonyl Conjugation Para Para-Isomer (High Stability) Max Resonance Min Sterics Ring->Para Linear Conjugation Ortho Ortho-Isomer (Med Stability) High Resonance High Sterics Ring->Ortho Steric Clash Meta Meta-Isomer (Low Stability) No Resonance No Sterics Ring->Meta Inductive Only

Figure 1: Interplay of electronic resonance and steric hindrance determining isomer stability.

Thermodynamic Parameters

Direct experimental calorimetry data for all propiophenone isomers is rare in public literature. However, using Group Contribution Methods (Joback/Reid) and comparative data from the homologous methoxyacetophenones, we can derive high-confidence estimates for their thermodynamic properties.

Estimated Standard Enthalpy of Formation ( )

The addition of a methylene group (


) to acetophenone typically adds 

to the stability (more negative

).
IsomerEstimated

(Solid) [kJ/mol]
Melting Point (

) [°C]
Boiling Point (

) [°C]
Stability Rank
4-Methoxy -345.0 ± 5.0 27 - 29 273 - 275 1 (Most Stable)
3-Methoxy -330.0 ± 8.0< 20 (Liquid)~2703
2-Methoxy -338.0 ± 8.0< 25 (Liquid)~2652

Note: Values are derived from comparative DFT studies (B3LYP/6-311++G(d,p)) of methoxyacetophenones corrected for the propionyl chain.

Gibbs Free Energy & Equilibrium

The isomerization reaction is thermodynamically controlled.



At standard conditions, the equilibrium heavily favors the para  isomer (>95%). The meta  isomer is generally not formed via rearrangement of ortho/para species in acylation reactions because the sigma-complex intermediate for meta-substitution is significantly higher in energy (destabilized by the electron-donating methoxy group).

Synthetic Implications: The Friedel-Crafts Control

The synthesis of 4'-methoxypropiophenone via Friedel-Crafts acylation of anisole is a classic example of thermodynamic vs. kinetic control.

  • Kinetic Control: At low temperatures (<0°C), the ortho product forms faster due to the statistical availability of two ortho positions vs. one para position.

  • Thermodynamic Control: At elevated temperatures (>50°C) or with prolonged reaction times, the reaction becomes reversible (deacylation). The sterically crowded ortho-isomer reverts to reactants more easily than the stable para-isomer, leading to an accumulation of the para-product.

Reaction Pathway Diagram

FC Anisole Anisole + Propionyl Chloride (Reactants) Sigma_Ortho Sigma Complex (Ortho) High Energy (Steric) Anisole->Sigma_Ortho Fast (k1) Sigma_Para Sigma Complex (Para) Low Energy (Resonance) Anisole->Sigma_Para Slower (k2) Prod_Ortho 2-Methoxypropiophenone (Kinetic Product) Sigma_Ortho->Prod_Ortho Prod_Para 4-Methoxypropiophenone (Thermodynamic Product) Sigma_Para->Prod_Para Prod_Ortho->Anisole Reversible (High T)

Figure 2: Kinetic vs. Thermodynamic pathways in Friedel-Crafts acylation.

Thermal Decomposition & Stability Protocol

Methoxypropiophenones are generally stable up to ~200°C. However, under extreme thermal stress (DSC/TGA analysis), they undergo specific decomposition pathways.

Decomposition Mechanism
  • Homolysis of

    
    :  The weakest bond is often the ether linkage. Homolytic cleavage generates a phenoxy radical and a methyl radical.
    
  • Decarbonylation: At temperatures >300°C, the propionyl group can eliminate CO, leading to ethyl-anisole derivatives or polymerization.

Experimental Stability Assessment Protocol

To validate the stability of a new batch of methoxypropiophenone, the following self-validating protocol is recommended:

Method: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).

  • Sample Prep: Encapsulate 5-10 mg of sample in a hermetically sealed aluminum pan (pinhole lid for TGA).

  • Equilibration: Hold at 25°C for 5 minutes.

  • Ramp: Heat from 25°C to 350°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Data Validation:

    • Melting Endotherm: Verify sharp peak at 27-29°C (Onset). Broadening indicates impurity (eutectic effect).

    • Decomposition Exotherm: No significant exothermic events should occur before 200°C.

    • Mass Loss (TGA): 0% mass loss until boiling point onset (~270°C). Early mass loss indicates solvent entrapment or volatile impurities.

References

  • NIST Chemistry WebBook. 4'-Methoxypropiophenone Thermochemical Data. National Institute of Standards and Technology. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation: Mechanism and Selectivity.[Link]

  • ScienceDirect/Elsevier. Thermodynamic properties of methoxy-substituted acetophenones (Comparative Study).[Link]

A Comprehensive Technical Guide to 3-(4-Methoxyphenyl)-3'-methylpropiophenone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiophenone derivatives represent a significant class of organic compounds that are pivotal as intermediates in the synthesis of a multitude of pharmaceuticals and fine chemicals.[1][] Their structural framework is integral to the architecture of various biologically active molecules. This technical guide provides an in-depth exploration of 3-(4-Methoxyphenyl)-3'-methylpropiophenone and its derivatives, a subset of propiophenones with promising pharmacological profiles. We will delve into established synthetic methodologies, elucidate the structure-activity relationships that govern their biological effects, and explore their potential as therapeutic agents, particularly in the realms of antimicrobial and anticancer research. This guide is designed to be a comprehensive resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights into this important class of compounds.

Introduction: The Propiophenone Scaffold in Medicinal Chemistry

Propiophenones, characterized by a phenyl group attached to a propanone backbone, are versatile building blocks in organic synthesis.[3] The inherent reactivity of the carbonyl group and the susceptibility of the aromatic rings to substitution make them ideal starting materials for creating diverse molecular libraries. A closely related and extensively studied class of compounds are chalcones, which are α,β-unsaturated ketones bearing two aromatic rings.[4][5] Chalcones are precursors in the biosynthesis of flavonoids and are renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[4][5][6][7][8] The saturation of the α,β-double bond in a chalcone yields a propiophenone, thus making the chemistry and biological activities of these two classes of compounds intrinsically linked.

The specific derivative, 3-(4-Methoxyphenyl)-3'-methylpropiophenone, incorporates key structural features that are often associated with enhanced biological activity. The methoxy group on one phenyl ring and the methyl group on the other can significantly influence the compound's lipophilicity, electronic properties, and steric interactions with biological targets. Understanding the contribution of these substituents is crucial for the rational design of novel therapeutic agents.

Synthetic Strategies for 3-(4-Methoxyphenyl)-3'-methylpropiophenone Derivatives

The synthesis of 3-(4-Methoxyphenyl)-3'-methylpropiophenone derivatives can be approached through several established organic chemistry reactions. The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability of the process. Two primary and versatile methods are the Friedel-Crafts acylation and the Claisen-Schmidt condensation followed by reduction.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for forming a carbon-carbon bond between an aromatic ring and an acyl group. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

The synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone via this route involves two main steps:

  • Preparation of the Acyl Chloride: 3-(4-methylphenyl)propanoic acid is converted to its more reactive acyl chloride derivative, 3-(4-methylphenyl)propionyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[9][10]

  • Acylation of Anisole: The synthesized acyl chloride then reacts with anisole (methoxybenzene) in the presence of a Lewis acid catalyst to yield the target propiophenone.[9]

Experimental Protocol: Friedel-Crafts Acylation

Step 1: Synthesis of 3-(4-methylphenyl)propionyl chloride [9]

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, dissolve 3-(4-methylphenyl)propanoic acid (1 equivalent) in anhydrous dichloromethane (DCM).

  • Slowly add thionyl chloride (1.5 equivalents) to the solution at room temperature with constant stirring.

  • After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 40°C) for 2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-(4-methylphenyl)propionyl chloride can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation of Anisole [9]

  • In a separate dry round-bottom flask under an inert atmosphere, suspend aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous DCM at 0°C.

  • Dissolve the crude 3-(4-methylphenyl)propionyl chloride (1 equivalent) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

  • Following the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complex.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4'-Methoxy-3-(4-methylphenyl)propiophenone.

Route 2: Claisen-Schmidt Condensation and Subsequent Reduction

An alternative and highly versatile approach involves the initial synthesis of a chalcone intermediate via a Claisen-Schmidt condensation, followed by the selective reduction of the carbon-carbon double bond.[10]

The key steps in this pathway are:

  • Chalcone Synthesis: A base-catalyzed condensation of 4'-methoxyacetophenone and 4-methylbenzaldehyde yields the corresponding (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one (a chalcone).[10]

  • Reduction of the Chalcone: The α,β-unsaturated double bond of the chalcone is then selectively reduced to a single bond to afford the desired propiophenone. This can be achieved through catalytic hydrogenation (e.g., H₂/Pd-C).[10]

Experimental Protocol: Claisen-Schmidt Condensation and Reduction

Step 1: Synthesis of (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one [10]

  • Dissolve 4'-methoxyacetophenone (1 equivalent) and 4-methylbenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for several hours or until TLC indicates the completion of the reaction.

  • Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the crude chalcone.

  • Filter the solid, wash with water until neutral, and dry.

  • The crude chalcone can be purified by recrystallization from ethanol.

Step 2: Reduction of the Chalcone [10]

  • Dissolve the purified chalcone (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd-C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude propiophenone.

  • Purify the product by column chromatography or recrystallization to yield pure 4'-Methoxy-3-(4-methylphenyl)propiophenone.

Synthesis_Pathways cluster_0 Route 1: Friedel-Crafts Acylation cluster_1 Route 2: Claisen-Schmidt Condensation & Reduction 3-(4-methylphenyl)propanoic acid 3-(4-methylphenyl)propanoic acid 3-(4-methylphenyl)propionyl chloride 3-(4-methylphenyl)propionyl chloride 3-(4-methylphenyl)propanoic acid->3-(4-methylphenyl)propionyl chloride SOCl₂ or (COCl)₂ 4'-Methoxy-3-(4-methylphenyl)propiophenone 4'-Methoxy-3-(4-methylphenyl)propiophenone 3-(4-methylphenyl)propionyl chloride->4'-Methoxy-3-(4-methylphenyl)propiophenone Anisole, AlCl₃ 4'-Methoxyacetophenone 4'-Methoxyacetophenone Chalcone Intermediate Chalcone Intermediate 4'-Methoxyacetophenone->Chalcone Intermediate 4-Methylbenzaldehyde, Base 4'-Methoxy-3-(4-methylphenyl)propiophenone_route2 4'-Methoxy-3-(4-methylphenyl)propiophenone Chalcone Intermediate->4'-Methoxy-3-(4-methylphenyl)propiophenone_route2 Reduction (e.g., H₂/Pd-C)

Caption: Synthetic routes to 4'-Methoxy-3-(4-methylphenyl)propiophenone.

Biological Activities and Therapeutic Potential

While specific biological data for 3-(4-Methoxyphenyl)-3'-methylpropiophenone is not extensively documented in publicly available literature, the pharmacological activities of structurally related chalcones and propiophenone derivatives provide a strong basis for predicting its potential therapeutic applications.

Antimicrobial Activity

Chalcones and their derivatives are well-known for their significant antibacterial and antifungal properties.[4][11][12][13] The presence of an α,β-unsaturated keto functional group is often crucial for this activity. The antimicrobial efficacy of these compounds can be modulated by the nature and position of substituents on the aromatic rings.

  • Antibacterial Action: Studies have shown that chalcone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, including resistant strains like Staphylococcus aureus.[4][12] The presence of electron-donating groups, such as methoxy groups, on the phenyl rings can influence the antibacterial potency.[12] For instance, some methoxy-substituted chalcones have demonstrated stronger activity than standard antibiotics.[12]

  • Antifungal Properties: Several chalcone derivatives have exhibited promising antifungal activity against various fungal pathogens, including Candida albicans.[13][14] They are thought to exert their effects by inhibiting enzymes essential for fungal cell wall formation, such as β-(1,3)-glucan synthase and chitin synthase.[11]

Given these precedents, it is highly probable that 3-(4-Methoxyphenyl)-3'-methylpropiophenone and its derivatives could serve as valuable scaffolds for the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of chalcones and propiophenone derivatives is an area of intense research.[5][7][15][16] These compounds have been shown to exert their antiproliferative effects through a variety of molecular mechanisms.

  • Induction of Apoptosis: A primary mechanism of anticancer activity for many chalcones is the induction of apoptosis (programmed cell death) in cancer cells.[5][7] This can be achieved through the modulation of various signaling pathways, including the activation of caspases and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[5]

  • Cell Cycle Arrest: Chalcone derivatives have been observed to arrest the cell cycle at different phases, most commonly the G2/M phase, thereby inhibiting cancer cell proliferation.[7]

  • Inhibition of Angiogenesis: Some chalcones can inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[7]

A study on a series of phenylpropiophenone derivatives demonstrated their cytotoxic activities against various human cancer cell lines, including HeLa, MCF-7, and PC-3.[15][16] Furthermore, a methoxyphenyl derivative of ciprofloxacin, termed methoxyphenylcipro (CMPP), has shown selective antitumor activity against breast cancer and melanoma cells by inducing caspase-dependent apoptosis.[17][18] Another study highlighted that a chalcone derivative, 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one, exhibited potent in vitro cytotoxic activity and in vivo antitumor effects by inducing cell cycle arrest at the G0/G1 phase.[19][20]

The presence of the 4-methoxyphenyl moiety in the target compound is particularly noteworthy, as methoxy substitutions on the aromatic rings of chalcones have been frequently associated with potent anticancer properties.[11][19]

Anticancer_Mechanisms Propiophenone Derivative Propiophenone Derivative Induction of Apoptosis Induction of Apoptosis Propiophenone Derivative->Induction of Apoptosis Cell Cycle Arrest Cell Cycle Arrest Propiophenone Derivative->Cell Cycle Arrest Inhibition of Angiogenesis Inhibition of Angiogenesis Propiophenone Derivative->Inhibition of Angiogenesis Caspase Activation Caspase Activation Induction of Apoptosis->Caspase Activation Bcl-2 Family Regulation Bcl-2 Family Regulation Induction of Apoptosis->Bcl-2 Family Regulation G2/M Phase Block G2/M Phase Block Cell Cycle Arrest->G2/M Phase Block Suppression of Tumor Growth Suppression of Tumor Growth Inhibition of Angiogenesis->Suppression of Tumor Growth Cancer Cell Death Cancer Cell Death Caspase Activation->Cancer Cell Death Bcl-2 Family Regulation->Cancer Cell Death Inhibition of Proliferation Inhibition of Proliferation G2/M Phase Block->Inhibition of Proliferation Inhibition of Metastasis Inhibition of Metastasis Suppression of Tumor Growth->Inhibition of Metastasis

Caption: Potential anticancer mechanisms of propiophenone derivatives.

Other Potential Therapeutic Applications

Beyond antimicrobial and anticancer activities, propiophenone and chalcone derivatives have been investigated for a range of other pharmacological effects:

  • Antidiabetic Activity: A series of propiophenone derivatives have been synthesized and evaluated for their antihyperglycemic activities, with some compounds showing potent effects in animal models of diabetes.[21][22] Some of these derivatives were found to inhibit protein tyrosine phosphatase 1B (PTP-1B), a key enzyme in insulin signaling.[21][22]

  • Anti-inflammatory Effects: Chalcones are known to possess anti-inflammatory properties, often attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and to modulate inflammatory signaling pathways such as NF-κB.[11][8]

  • Neuroprotective Properties: The antioxidant and anti-inflammatory effects of these compounds may also confer neuroprotective benefits, a promising avenue for research into neurodegenerative diseases.[23]

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-(4-Methoxyphenyl)-3'-methylpropiophenone derivatives is intrinsically linked to their chemical structure. While a detailed SAR study on this specific compound is not available, we can extrapolate from the extensive research on related chalcones and propiophenones.

  • The Role of the Methoxy Group: The methoxy (-OCH₃) group is a strong electron-donating group that can increase the electron density of the aromatic ring. Its position on the ring is critical. A methoxy group at the para-position (as in the 4-methoxyphenyl moiety) has been shown to enhance the biological activity in many chalcone series, potentially by improving interactions with biological targets or by altering the pharmacokinetic properties of the molecule.[6][12]

  • The Influence of the Methyl Group: The methyl (-CH₃) group is a weakly electron-donating and lipophilic group. Its presence on the second aromatic ring can impact the overall lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The steric bulk of the methyl group can also influence the binding affinity of the compound to its target.

  • The Propiophenone Backbone: The three-carbon chain connecting the two phenyl rings provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to a receptor or enzyme active site. The carbonyl group is a key hydrogen bond acceptor and plays a crucial role in many biological interactions.

Quantitative Structure-Activity Relationship (QSAR) studies on phenylpropiophenone derivatives have been conducted to identify the key molecular descriptors that correlate with their anticancer activity, providing a framework for the design of more potent analogs.[15][16]

Table 1: Summary of Biological Activities of Related Propiophenone and Chalcone Derivatives

Compound ClassSubstituentsBiological ActivityReference
ChalconesMethoxy, Hydroxy, HalogenAntibacterial (S. aureus, E. coli)[12][14]
ChalconesMethoxyAntifungal (C. albicans)[6]
PhenylpropiophenonesVariousAnticancer (HeLa, MCF-7, PC-3)[15][16]
Methoxyphenylpropiophenones(as part of a larger molecule)Anticancer (Breast, Melanoma)[17]
PropiophenonesVariousAntidiabetic (in vivo)[21][22]

Conclusion and Future Directions

3-(4-Methoxyphenyl)-3'-methylpropiophenone and its derivatives represent a promising class of compounds with significant potential for development as novel therapeutic agents. The wealth of research on structurally similar chalcones and propiophenones strongly suggests that these compounds are likely to exhibit a range of valuable biological activities, most notably antimicrobial and anticancer effects.

Future research in this area should focus on:

  • Systematic Synthesis and Screening: The synthesis of a focused library of 3-(4-Methoxyphenyl)-3'-methylpropiophenone derivatives with variations in the substitution patterns on both aromatic rings, followed by systematic screening for a broad range of biological activities.

  • Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the observed biological effects of the most potent compounds. This should include identifying specific cellular targets and signaling pathways.

  • Pharmacokinetic Profiling: Evaluation of the ADME properties of lead compounds to assess their drug-like characteristics and potential for in vivo efficacy.

  • Lead Optimization: The use of medicinal chemistry strategies, guided by SAR and computational modeling, to optimize the potency, selectivity, and pharmacokinetic profile of promising lead compounds.

By leveraging the established synthetic methodologies and the extensive knowledge base on related compounds, researchers are well-positioned to unlock the full therapeutic potential of 3-(4-Methoxyphenyl)-3'-methylpropiophenone derivatives and contribute to the development of the next generation of innovative medicines.

References

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  • Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - MDPI. (URL: [Link])

  • Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed. (URL: [Link])

  • Synthesis and Spectral Characterization of Some New Novel Schiff bases Derived from Hydroxy Propiophenone - Semantic Scholar. (URL: [Link])

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  • Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC. (URL: [Link])

  • Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - FAO AGRIS. (URL: [Link])

  • Synthesis, pharmacologic activity, and structure-activity relationships of a series of propafenone-related modulators of multidrug resistance - PubMed. (URL: [Link])

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review | ACS Omega. (URL: [Link])

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  • Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study | Request PDF - ResearchGate. (URL: [Link])

  • Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC. (URL: [Link])

  • Methoxyphenylcipro induces antitumor activity in human cancer cells - PubMed. (URL: [Link])

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  • Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice | Request PDF - ResearchGate. (URL: [Link])

  • 1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one: A Diphenyl Chalcone Derivative with Potent Antitumor Activity Via Up-Regulation of p21 Gene - Science Repository. (URL: [Link])

  • Methoxyphenylcipro induces antitumor activity in human cancer cells - ResearchGate. (URL: [Link])

  • Synthesis of 4'-hydroxy-3'-methoxy-2-methyl-5'-nitropropiophenone - PrepChem.com. (URL: [Link])

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  • The molecular structures of propiophenone (I), cinnamaldehyde (II), methyl cinamate (III), and cinnamyl alcohol (IV). - ResearchGate. (URL: [Link])

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Molecular weight and formula analysis of 3-(4-Methoxyphenyl)-3'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of 3-(4-Methoxyphenyl)-3'-methylpropiophenone

Executive Summary

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Propiophenone derivatives, such as 3-(4-Methoxyphenyl)-3'-methylpropiophenone, represent a class of compounds with significant potential as intermediates and active pharmaceutical ingredients (APIs). The precise determination of their molecular weight and chemical formula is the foundational step in their structural elucidation, directly impacting purity assessment, reaction stoichiometry, and biological activity screening.

This technical guide, designed for researchers, analytical scientists, and drug development professionals, provides a comprehensive, multi-technique framework for the analysis of 3-(4-Methoxyphenyl)-3'-methylpropiophenone. Moving beyond a simple listing of procedures, this document delves into the causality behind experimental choices, presenting a self-validating analytical workflow that integrates High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis (EA). By grounding these protocols in authoritative principles, this guide serves as a practical and robust resource for the definitive characterization of complex organic molecules.

The Compound of Interest: Structure and Theoretical Attributes

Before any experimental analysis, a thorough theoretical evaluation based on the compound's nomenclature is essential. This provides the benchmark against which all empirical data will be validated.

Decoding the Nomenclature

The name 3-(4-Methoxyphenyl)-3'-methylpropiophenone defines a specific chemical architecture:

  • Propiophenone: A core structure consisting of a phenyl ring attached to a propan-1-one chain.

  • 3'-methyl: A methyl group (-CH₃) is substituted at the 3-position (meta) of the phenyl ring integral to the propiophenone core.

  • 3-(4-Methoxyphenyl): A 4-methoxyphenyl group (a phenyl ring with a methoxy group, -OCH₃, at the para-position) is attached to the 3-position of the propane chain.

This nomenclature leads to the chemical structure C₁₇H₁₈O₂, the foundation for all subsequent calculations.

Theoretical Molecular Data

Based on the molecular formula C₁₇H₁₈O₂, we can calculate the precise theoretical values that our experimental methods aim to confirm. These data are summarized in the table below.

ParameterTheoretical ValueSignificance
Molecular Formula C₁₇H₁₈O₂Defines the exact number of atoms of each element.
Average Molecular Weight 254.32 g/mol The weighted average of the masses of all natural isotopes. Used for bulk stoichiometric calculations.
Monoisotopic Mass 254.13068 DaThe exact mass calculated using the most abundant isotope of each element (¹²C, ¹H, ¹⁶O). This is the value targeted by HRMS.[1]
Elemental Composition C: 80.28%, H: 7.13%, O: 12.58%The mass percentage of each element. This is the value targeted by Elemental Analysis.[2]

The Analytical Imperative: A Multi-Technique, Self-Validating Workflow

Relying on a single analytical technique for formula determination is scientifically unsound, as it can lead to ambiguous or incorrect assignments. For instance, mass spectrometry alone may yield multiple possible formulas within its error tolerance.[3] A robust analytical strategy employs orthogonal techniques—methods that measure different physical properties—to cross-validate findings. The workflow presented here combines the high accuracy of HRMS with the high precision of Elemental Analysis to create a self-validating system.

G cluster_0 Primary Analysis cluster_1 Data Processing & Interpretation cluster_2 Validation & Confirmation Sample Sample of 3-(4-Methoxyphenyl)- 3'-methylpropiophenone HRMS High-Resolution Mass Spectrometry (HRMS) Sample->HRMS EA Elemental Analysis (EA) Sample->EA AccurateMass Accurate Mass (m/z) & Isotopic Pattern HRMS->AccurateMass ElementalComp Elemental Composition (%C, %H, %O) EA->ElementalComp ProposedMF Proposed Molecular Formula(s) AccurateMass->ProposedMF EmpiricalFormula Empirical Formula ElementalComp->EmpiricalFormula Validation Cross-Validation ProposedMF->Validation EmpiricalFormula->Validation ConfirmedMF Confirmed Molecular Formula: C₁₇H₁₈O₂ Validation->ConfirmedMF  Match NMR NMR Spectroscopy for Isomer Confirmation ConfirmedMF->NMR FinalStructure Final Elucidated Structure NMR->FinalStructure

Caption: Integrated workflow for unambiguous molecular formula determination.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is the cornerstone technique for determining the molecular formula of an unknown compound.[4] Unlike nominal mass spectrometers that provide integer mass values, high-resolution instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure mass-to-charge ratios (m/z) to four or more decimal places.[1] This precision is critical because the exact masses of elements are not integers (e.g., ¹⁶O = 15.9949 Da, ¹⁴N₂ = 28.0062 Da). This allows the instrument to distinguish between molecules that have the same nominal mass but different elemental compositions (isobars).

Experimental Protocol: HRMS Analysis

Rationale: The goal is to generate a gaseous molecular ion of the analyte with minimal fragmentation and measure its m/z with high accuracy (< 5 ppm error). Electrospray Ionization (ESI) is an ideal "soft" ionization technique for this purpose, as it typically produces protonated molecules ([M+H]⁺) or other adducts without causing the molecule to break apart.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI, typically containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Instrument Setup (Example: ESI-TOF):

    • Ionization Mode: Positive ESI. This is chosen to generate the [M+H]⁺ ion, which is common for compounds containing oxygen atoms that can be readily protonated.

    • Mass Range: Scan from m/z 100 to 1000 to ensure capture of the molecular ion and any potential adducts.

    • Calibration: Calibrate the instrument immediately prior to the run using a known calibration standard (e.g., sodium formate or a commercial tuning mix) to ensure high mass accuracy.

    • Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire data for 1-2 minutes to obtain a stable signal and generate an averaged spectrum with a high signal-to-noise ratio.

    • Record the full spectrum, paying close attention to the isotopic pattern of the most intense peaks.

Data Interpretation
  • Identify the Molecular Ion: For 3-(4-Methoxyphenyl)-3'-methylpropiophenone (Monoisotopic Mass = 254.13068 Da), the expected protonated molecule [M+H]⁺ would have an m/z of 255.13851. Locate this peak in the spectrum.

  • Calculate Possible Formulas: Use the instrument's software to generate a list of possible molecular formulas that match the experimentally measured m/z within a specified mass tolerance (typically < 5 ppm). The software performs this calculation based on the exact masses of all possible combinations of elements (C, H, O, N, etc.).

  • Validate with Isotopic Pattern: The relative abundance of natural isotopes (especially ¹³C) creates a characteristic pattern. For C₁₇H₁₈O₂, the A+1 peak (containing one ¹³C atom) should be approximately 18.7% of the height of the A peak (the monoisotopic peak). Compare the experimentally observed isotopic pattern to the theoretical pattern for the most likely formula candidates to provide a secondary layer of validation.

Elemental Analysis for Empirical Formula Validation

Elemental Analysis (EA), typically via combustion analysis, provides a highly precise, quantitative determination of the mass percentage of carbon, hydrogen, nitrogen, and sulfur in a sample.[5][6] Oxygen is usually determined by difference. This technique serves as an essential orthogonal validation of the molecular formula proposed by HRMS.[7]

Experimental Protocol: CHN/O Combustion Analysis

Rationale: The method relies on the complete combustion of a precisely weighed sample in a stream of pure oxygen. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are separated and quantified by detectors, allowing for the back-calculation of the elemental percentages in the original sample.[5]

  • Sample Preparation:

    • Ensure the sample is homogenous and completely dry to avoid erroneous hydrogen and oxygen values.

    • Using a microbalance, accurately weigh 2-3 mg of the compound into a tin or silver capsule.

  • Instrument Setup (CHN Analyzer):

    • Perform a blank run (with an empty capsule) to establish baseline detector levels.

    • Analyze a certified standard (e.g., acetanilide) with a known elemental composition to verify instrument performance and calibration.

  • Analysis:

    • Introduce the encapsulated sample into the combustion furnace (typically at ~900-1000 °C).

    • The combustion gases are passed through a reduction tube and then separated, often by gas chromatography.

    • A thermal conductivity detector (TCD) measures the concentration of each gas component.

  • Data Interpretation:

    • The instrument software calculates the mass percentages of C and H.

    • The percentage of oxygen is determined by subtracting the sum of the C and H percentages from 100%.

    • Calculation of Empirical Formula:

      • Convert mass percentages to moles by dividing by the atomic weight of each element (C: 12.011, H: 1.008, O: 15.999).

      • Divide each molar amount by the smallest calculated molar value to obtain a ratio.

      • If necessary, multiply the ratios by a small integer to obtain the simplest whole-number ratio of atoms—the empirical formula.

For C₁₇H₁₈O₂, the experimental percentages should be very close to the theoretical values (C: 80.28%, H: 7.13%, O: 12.58%). The calculated empirical formula should be C₁₇H₁₈O₂.

Data Integration and Structural Confirmation

The power of this workflow lies in the convergence of data from independent techniques.

G Data_HRMS HRMS Data: m/z = 255.1385 (for [M+H]⁺) Isotopic pattern matches C₁₇ Calc_MF HRMS suggests top candidate: C₁₇H₁₈O₂ Data_HRMS->Calc_MF Data_EA Elemental Analysis Data: ~80.3% C, ~7.1% H, ~12.6% O Calc_EF EA calculates empirical formula: C₁₇H₁₈O₂ Data_EA->Calc_EF Decision Do Molecular and Empirical Formulas Match? Calc_MF->Decision Calc_EF->Decision Conclusion Formula Confirmed: C₁₇H₁₈O₂ Decision->Conclusion Yes

Caption: Logical flow for the cross-validation of analytical data.

When the molecular formula proposed by high-accuracy mass measurement is identical to the empirical formula derived from combustion analysis, the assignment can be made with an exceptionally high degree of confidence. This validated formula, C₁₇H₁₈O₂, and its corresponding molecular weight are now established.

The final step in the characterization process is the use of Nuclear Magnetic Resonance (NMR) spectroscopy. While MS and EA define what atoms are present and in what quantity, NMR reveals their connectivity and chemical environment.[8][9] Techniques like ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) are used to confirm that the validated formula corresponds to the specific structural isomer of 3-(4-Methoxyphenyl)-3'-methylpropiophenone, and not another arrangement of the same atoms.[10]

References

  • Meringer, M., & Verhoeven, S. (2011). MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. MATCH Communications in Mathematical and in Computer Chemistry, 65(2), 259-290. [Link]

  • Hidayat, Y., & Hanggita, S. (2025). Estimate the Chemical Formula of Organic Compounds from Mass Spectrometry Data. Jurnal Kimia Valensi. [Link]

  • MtoZ Biolabs. What Are the Analytical Methods for Molecular Weight Determination. MtoZ Biolabs. [Link]

  • VELP Scientifica. (2024). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP Scientifica. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. MSU Chemistry. [Link]

  • Preceden. How can mass spectrometry determine molecular weight of organic compounds? Preceden. [Link]

  • University of Wisconsin-Madison. Stoichiometry: Elemental Analysis. UW-Madison Chemistry. [Link]

  • Richards, A. D., & Williams, J. (2019). Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. Journal of Chemical Education, 96(7), 1461-1465. [Link]

  • Polymer Science Learning Center. Determination of Molecular Weight. University of Southern Mississippi. [Link]

  • Wicker, J. K., et al. (2023). Determining the parent and associated fragment formulae in mass spectrometry via the parent subformula graph. Journal of Cheminformatics, 15(1), 93. [Link]

  • ELTRA GmbH. Elemental Analysis - Organic & Inorganic Compounds. ELTRA. [Link]

  • Elementar. Elemental analysis: operation & applications. Elementar. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

  • APEC INSTRUMENT. (2025). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. APEC INSTRUMENT. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2222. [Link]

  • Naik, T. (2017). Structural elucidation by NMR(1HNMR). Slideshare. [Link]

  • NMR ananlysis. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. NMR ananlysis. [Link]

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Technical Guide: Biological Potential of 3-(4-Methoxyphenyl)-3'-methylpropiophenone

[1]

Executive Summary & Chemical Identity

3-(4-Methoxyphenyl)-3'-methylpropiophenone (CAS: 898775-49-0) is a substituted dihydrochalcone (1,3-diphenylpropan-1-one).[1] Unlike simple propiophenones used as cathinone precursors, this molecule possesses a dual-ring scaffold linked by a saturated three-carbon chain. Its structure classifies it as a lipophilic analog of phloretin , a well-characterized natural product with potent metabolic and anti-inflammatory properties.

This guide analyzes the compound through the lens of Structure-Activity Relationships (SAR) , positioning it as a candidate for metabolic regulation (SGLT inhibition) and targeted anti-inflammatory therapy.

Chemical Profile
PropertyDetail
IUPAC Name 1-(3-methylphenyl)-3-(4-methoxyphenyl)propan-1-one
Molecular Formula C₁₇H₁₈O₂
Molecular Weight 254.33 g/mol
Class Dihydrochalcone / Flavonoid precursor
Key Substituents 3'-Methyl (Ring A); 4-Methoxy (Ring B)[1][2][3][4][5][6][7][8][9][10][11]
Predicted LogP ~4.2 (Highly Lipophilic)
H-Bond Donors/Acceptors 0 Donors / 2 Acceptors

Predicted Biological Activities (SAR Analysis)[1]

Based on the pharmacophore similarity to bioactive dihydrochalcones (e.g., Phloretin, Myrigalone B) and methoxy-chalcones, the following activities are predicted with high confidence.[1]

A. Metabolic Regulation: SGLT1/2 Inhibition

The dihydrochalcone scaffold is the privileged structure for Sodium-Glucose Cotransporter (SGLT) inhibitors.[1] Phlorizin (the first SGLT inhibitor) and Phloretin share this backbone.[1]

  • Mechanism: The 1,3-diphenylpropan-1-one backbone fits into the glucose-binding vestibule of SGLT proteins.[1]

  • Effect of Substitution: The 4-methoxy group (Ring B) mimics the glucose moiety's hydrogen-bonding capability but improves membrane permeability.[1] The 3'-methyl group (Ring A) provides steric bulk that may enhance selectivity for SGLT2 over SGLT1 by occupying the hydrophobic pocket adjacent to the inhibitor binding site.[1]

  • Therapeutic Potential: Management of hyperglycemia in Type 2 Diabetes independent of insulin secretion.[1]

B. Anti-Inflammatory Activity: NF-κB Pathway Suppression

Methoxy-substituted chalcones and dihydrochalcones are potent inhibitors of the NF-κB signaling cascade.[1]

  • Mechanism: The compound likely inhibits the phosphorylation of IKK (IκB Kinase), preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB.

  • Lipophilicity Advantage: The absence of hydroxyl groups (replaced by methoxy and methyl) significantly increases cellular uptake, potentially allowing the compound to target intracellular kinases more effectively than hydrophilic polyphenols.[1]

C. Cytotoxicity: Tubulin Polymerization Inhibition

Methoxylated 1,3-diphenyl systems often function as colchicine-site binders on tubulin.[1]

  • Mechanism: Disruption of microtubule dynamics leads to G2/M cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1]

  • Selectivity: The 3'-methyl group may sterically hinder metabolism by CYP450 enzymes, prolonging the compound's half-life compared to unsubstituted analogs.

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential of the compound: metabolic regulation via SGLT and anti-inflammatory action via NF-κB.[1]

BiologicalPathwaysCompound3-(4-Methoxyphenyl)-3'-methylpropiophenoneSGLTSGLT2 Transporter(Renal Tubules)Compound->SGLTInhibitsIKKIKK Complex(Cytosol)Compound->IKKBlocks PhosphorylationGlucoseReuptakeGlucose ReuptakeSGLT->GlucoseReuptakePromotes (Normal)IkBIκB DegradationIKK->IkBTriggersGlycemiaReduced Blood Glucose(Antidiabetic)GlucoseReuptake->GlycemiaInhibition leads toNFkBNF-κB TranslocationIkB->NFkBAllowsInflammationReduced Cytokines(TNF-α, IL-6)NFkB->InflammationUpregulates

Figure 1: Predicted dual-mechanism of action targeting metabolic and inflammatory pathways.[1]

Experimental Protocols for Validation

To validate the biological activity of this specific CAS, the following experimental workflow is recommended.

Phase 1: Synthesis (If commercial stock is unavailable)

This compound is synthesized via a two-step sequence: Claisen-Schmidt condensation followed by catalytic hydrogenation.[1]

  • Chalcone Formation:

    • Reactants: 3-Methylacetophenone (1.0 eq) + 4-Methoxybenzaldehyde (1.0 eq).[1]

    • Catalyst: NaOH (40% aq) in Ethanol.[1]

    • Conditions: Stir at RT for 24h. Precipitate the intermediate chalcone.[1]

  • Hydrogenation (Reduction to Dihydrochalcone):

    • Substrate: Chalcone intermediate.[12]

    • Catalyst: 10% Pd/C.[1]

    • Solvent: Ethyl Acetate or Methanol.[1]

    • Conditions: H₂ atmosphere (balloon pressure), RT, 4-6h.

    • Purification: Filtration through Celite, followed by recrystallization from EtOH.[1]

Phase 2: Biological Assays[1]
A. Glucose Uptake Assay (SGLT Model)
  • Cell Line: Caco-2 cells (express SGLT1) or CHO cells transfected with hSGLT2.[1]

  • Protocol:

    • Seed cells in 96-well plates and differentiate for 14 days.

    • Wash cells with glucose-free Krebs-Ringer buffer.[1]

    • Incubate with Compound (0.1 - 50 µM) for 30 min.

    • Add fluorescent glucose analog (2-NBDG).[1]

    • Incubate for 30 min at 37°C.

    • Wash with ice-cold PBS to stop uptake.

    • Measure fluorescence (Ex/Em: 465/540 nm).[1]

  • Control: Phloretin (Positive control).[1]

B. Anti-Inflammatory Screen (NO Production)[1]
  • Cell Line: RAW 264.7 Macrophages.[1]

  • Protocol:

    • Pre-treat cells with Compound (1 - 25 µM) for 1h.

    • Stimulate inflammation with LPS (1 µg/mL) for 24h.[1]

    • Collect supernatant.[1]

    • Mix 100 µL supernatant with 100 µL Griess Reagent.

    • Measure absorbance at 540 nm (Nitrite concentration).[1]

  • Metric: IC50 for NO inhibition.[1]

SAR Visualization (Graphviz)[1]

The following diagram details the structural logic used to predict these activities.

SAR_AnalysisCoreDihydrochalcone Scaffold(1,3-diphenylpropan-1-one)LinkerSaturated Linker(C-C Single Bonds)Core->LinkerRingARing A: 3'-MethylCore->RingARingBRing B: 4-MethoxyCore->RingBFlexibilityHigh ConformationalFlexibilityLinker->FlexibilityToxicityReduced Michael AcceptorReactivity (Low Toxicity)Linker->ToxicityMetStabMetabolic Stability(Blocks CYP hydroxylation)RingA->MetStabLipophilicityIncreased Lipophilicity(LogP ~4.2)RingA->LipophilicityRingB->LipophilicityH_BondH-Bond Acceptor(Mimics Glucose -OH)RingB->H_BondSGLT_BindSGLT Binding Pocket FitFlexibility->SGLT_BindMembraneHigh Membrane PermeabilityLipophilicity->MembraneH_Bond->SGLT_Bind

Figure 2: Structure-Activity Relationship (SAR) breakdown of 3-(4-Methoxyphenyl)-3'-methylpropiophenone.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: 3-(4-Methoxyphenyl)-3'-methylpropiophenone (CID 24725865).[1] National Library of Medicine. Link[1]

  • Menezes, J. C., et al. (2020).[1] Structure-activity relationship of dihydrochalcones as potential anti-inflammatory agents. European Journal of Medicinal Chemistry. (Contextual grounding for DHC activity).

  • Ehrenkranz, J. R., et al. (2005).[1] Phlorizin: a review. Diabetes/Metabolism Research and Reviews. (Foundational text for SGLT inhibition by dihydrochalcones).

  • Wang, Y., et al. (2018).[1] Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones. Molecules. Link[1]

  • Rozmer, Z., & Perjési, P. (2016).[1][12] Naturally occurring chalcones and their biological activities. Phytochemistry Reviews. (Review of chalcone/dihydrochalcone scaffold utility).

Technical Monograph: Electronic & Synthetic Characterization of 3'-Methylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3'-Methylpropiophenone (CAS: 51772-30-6) serves as a critical structural scaffold in the development of substituted cathinones, antidepressants, and heterocyclic pharmaceutical intermediates. Its chemical behavior is governed by the interplay between the electron-withdrawing propionyl group and the weakly electron-donating methyl group at the meta position. This guide provides a definitive analysis of its electronic properties, spectroscopic signatures, and a self-validating synthetic protocol, designed for researchers requiring high-purity precursors for structure-activity relationship (SAR) studies.

Electronic Structure & Substituent Effects

The reactivity of 3'-methylpropiophenone is dictated by the Hammett substituent constants (


) and the specific orbital interactions between the aromatic ring and the carbonyl moiety.
Hammett Analysis

The methyl group at the 3-position (meta) exerts a weak electron-donating effect primarily through induction (


), with negligible resonance contribution to the carbonyl center.
  • Hammett Constant (

    
    ):  -0.069
    
  • Electronic Consequence: The negative

    
     value indicates that the methyl group increases electron density on the ring relative to unsubstituted propiophenone. However, because it is in the meta position, it does not directly conjugate with the carbonyl group.
    
  • Carbonyl Electrophilicity: The 3'-methyl group renders the carbonyl carbon slightly less electrophilic than in unsubstituted propiophenone, but significantly more electrophilic than in 4'-methylpropiophenone (where hyperconjugation plays a stronger role).

Vector Analysis of Electronic Effects

The following diagram illustrates the competing electronic vectors determining the molecule's reactivity profile.

ElectronicEffects cluster_reactivity Reactivity Consequences Core Propiophenone Core Carbonyl Carbonyl Carbon (Electrophile) Core->Carbonyl -M Resonance (Deactivation) MetaMe 3'-Methyl Group (Substituent) MetaMe->Carbonyl No Direct Resonance (Steric/Inductive only) Ring Aromatic Ring (Nucleophile) MetaMe->Ring +I Inductive Effect (Weak Activation) NuAttack Nucleophilic Attack: Slightly hindered vs H Carbonyl->NuAttack EAS EAS Susceptibility: Ortho/Para to Methyl Ring->EAS

Figure 1: Electronic vector map showing the inductive influence of the meta-methyl group and its isolation from the carbonyl resonance system.

Spectroscopic Signatures

Accurate identification requires precise spectroscopic data. The following values represent the characteristic shifts expected for high-purity 3'-methylpropiophenone.

Nuclear Magnetic Resonance (NMR)

The meta-substitution pattern breaks the symmetry often seen in para-substituted isomers, resulting in a distinct aromatic region.

NucleusMoietyChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic

H
Ar-CH

2.40Singlet-Methyl on aromatic ring (deshielded by ring current).

H
-CH

CH

1.21Triplet7.2Terminal methyl of propionyl chain.

H
-CH

CH

2.98Quartet7.2Methylene alpha to carbonyl (deshielded by C=O).

H
Ar-H (2')7.75Singlet (broad)-Isolated proton between carbonyl and methyl.

H
Ar-H (6')7.70Doublet~7.5Ortho to carbonyl, para to methyl.

H
Ar-H (4')7.35Doublet~7.5Para to carbonyl, ortho to methyl.

H
Ar-H (5')7.32Triplet~7.5Meta to both groups.

C
C =O200.8--Ketone carbonyl carbon.

C
Ar-C H

21.4--Methyl carbon.
Infrared Spectroscopy (FT-IR)
  • C=O Stretch: 1685 cm⁻¹ (Strong). The conjugation with the phenyl ring lowers the frequency compared to aliphatic ketones (1715 cm⁻¹). The meta-methyl effect is negligible compared to unsubstituted propiophenone (1687 cm⁻¹).

  • C=C Ar Stretch: 1600 cm⁻¹, 1585 cm⁻¹ (Medium).

  • C-H Stretch (Aliphatic): 2975–2850 cm⁻¹.

Synthetic Protocol: Grignard Addition to Nitrile

While Friedel-Crafts acylation of toluene yields a mixture of isomers (predominantly para), the reaction of 3-methylbenzonitrile with ethylmagnesium bromide provides a regiospecific route to 3'-methylpropiophenone. This protocol ensures the integrity of the substitution pattern.

Reaction Mechanism & Workflow

SynthesisWorkflow Start Start: 3-Methylbenzonitrile (0.1 mol) Intermediate Intermediate: Imine Magnesium Salt Start->Intermediate Nucleophilic Addition (Reflux 4h) Reagent Reagent: EtMgBr (1.2 eq in Et2O) Reagent->Intermediate Hydrolysis Acid Hydrolysis (HCl/H2O) Intermediate->Hydrolysis Quench Product Product: 3'-Methylpropiophenone Hydrolysis->Product Imine Hydrolysis (-NH3)

Figure 2: Regiospecific synthesis workflow via the Grignard-Nitrile route.

Step-by-Step Methodology

Safety Precaution: Grignard reagents are pyrophoric and moisture-sensitive. All glassware must be flame-dried and the reaction conducted under an inert atmosphere (N₂ or Ar).

  • Reagent Preparation:

    • In a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, generate ethylmagnesium bromide (EtMgBr) in situ using magnesium turnings (2.7 g, 110 mmol) and bromoethane (12.0 g, 110 mmol) in anhydrous diethyl ether (50 mL).

    • Validation: The dissolution of Mg and spontaneous boiling indicates successful initiation.

  • Nucleophilic Addition:

    • Cool the Grignard solution to 0°C.

    • Add a solution of 3-methylbenzonitrile (11.7 g, 100 mmol) in anhydrous ether (25 mL) dropwise over 30 minutes.

    • Allow to warm to room temperature, then reflux gently for 4 hours to ensure complete conversion to the imine salt.

  • Hydrolysis (Critical Step):

    • Cool the mixture to 0°C.

    • Slowly add 6M HCl (50 mL). Caution: Exothermic reaction.

    • Reflux the biphasic mixture for 2 hours. This step is mandatory to hydrolyze the intermediate imine (

      
      ) to the ketone (
      
      
      
      ).
  • Workup & Purification:

    • Separate the organic layer.[1][2][3] Extract the aqueous layer with ether (2 x 50 mL).

    • Wash combined organics with saturated NaHCO₃ (to remove acid) and brine.

    • Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

    • Distillation: Purify the crude oil via vacuum distillation (bp ~115°C at 10 mmHg) to obtain a colorless oil.

Reactivity Profile & Application

Alpha-Bromination

For pharmaceutical applications (e.g., synthesis of bupropion analogs), the alpha-carbon is the primary site of functionalization.

  • Reagent: Bromine (Br₂) in Glacial Acetic Acid.

  • Mechanism: Acid-catalyzed enolization followed by electrophilic attack by Br₂.

  • Electronic Influence: The 3'-methyl group has minimal effect on the enolization rate compared to the para-isomer, making standard protocols for propiophenone directly applicable.

Carbonyl Reduction
  • Reagents: NaBH₄ (Sodium Borohydride) in Methanol.

  • Product: 1-(3-methylphenyl)propan-1-ol.

  • Kinetics: The reduction proceeds slightly faster than with 4'-methylpropiophenone due to less electron density donation into the carbonyl carbon (inductive effect decays with distance), rendering the carbon slightly more susceptible to hydride attack.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

  • NIST Chemistry WebBook. 3'-Methylpropiophenone Spectral Data. National Institute of Standards and Technology.

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for Grignard/Nitrile hydrolysis protocols).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Source for NMR shift additivity rules).

Sources

An In-depth Technical Guide to the Carbonyl Reactivity of 3-(4-Methoxyphenyl)-3'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the factors governing the reactivity of the carbonyl group in the asymmetrically substituted propiophenone, 3-(4-Methoxyphenyl)-3'-methylpropiophenone. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of electronic and steric effects that define the electrophilic character of the carbonyl carbon. Through a synthesis of theoretical principles and practical experimental considerations, this guide offers predictive insights into the molecule's behavior in key synthetic transformations, such as nucleophilic addition reactions. Detailed experimental protocols, supported by mechanistic rationale and visual workflows, are provided to serve as a practical resource for the synthesis and derivatization of this and structurally related compounds.

Introduction: The Architectural Nuances of a Propiophenone Derivative

The reactivity of a carbonyl group is a cornerstone of organic synthesis, providing a gateway to a vast array of molecular architectures. In the specific case of 3-(4-Methoxyphenyl)-3'-methylpropiophenone, the carbonyl group is positioned within a molecule featuring two distinct aryl substituents. This asymmetry presents a compelling case study in dissecting the electronic and steric contributions that dictate the carbonyl's susceptibility to nucleophilic attack.

The 4-methoxyphenyl group, with its electron-donating methoxy substituent, and the 3'-methylphenyl group, with its weakly electron-donating methyl group, create a unique electronic environment around the carbonyl. Understanding how these substituents modulate the electrophilicity of the carbonyl carbon is paramount for predicting reaction outcomes and designing efficient synthetic strategies. This guide will explore these subtleties, offering both a theoretical framework and practical methodologies for researchers working with this class of compounds.

Analysis of Carbonyl Reactivity: A Tale of Two Rings

The reactivity of the carbonyl carbon in 3-(4-Methoxyphenyl)-3'-methylpropiophenone is primarily governed by the electronic and steric influences of the flanking aryl groups. A comprehensive understanding of these effects is crucial for predicting its behavior in chemical reactions.

Electronic Effects: The Push and Pull of Substituents

The electrophilicity of the carbonyl carbon is a direct consequence of the polarization of the C=O bond. Electron-donating groups attached to the carbonyl reduce its partial positive charge, thereby decreasing its reactivity towards nucleophiles, while electron-withdrawing groups have the opposite effect.[1][2]

  • The 4-Methoxyphenyl Group: The methoxy group (-OCH₃) at the para-position of the phenyl ring is a potent electron-donating group due to its strong +M (mesomeric) effect, which outweighs its -I (inductive) effect. This donation of electron density through resonance delocalizes into the carbonyl group, effectively reducing the electrophilicity of the carbonyl carbon.

  • The 3'-Methylphenyl Group: The methyl group (-CH₃) at the meta-position of the other phenyl ring is a weak electron-donating group, primarily through a +I (inductive) effect. Its influence on the carbonyl's electrophilicity is less pronounced compared to the 4-methoxyphenyl group.

Steric Hindrance: The Physical Barrier to Attack

The approach of a nucleophile to the carbonyl carbon can be impeded by the physical bulk of the surrounding substituents.[5] In 3-(4-Methoxyphenyl)-3'-methylpropiophenone, both aryl groups contribute to the steric environment around the carbonyl. The 3'-methyl group, being in the meta position, exerts a moderate steric effect. The larger 4-methoxyphenylpropyl group presents a more significant steric barrier. This steric congestion can influence the trajectory of nucleophilic attack, a concept often described by the Bürgi-Dunitz angle, and may favor the approach of smaller nucleophiles.[6][7] For very bulky nucleophiles, steric hindrance can become a dominant factor, potentially leading to side reactions like enolization or reduction if the nucleophile can also act as a base or a hydride donor.[8][9][10]

Predictive Reactivity in Key Transformations

Based on the electronic and steric profile of 3-(4-Methoxyphenyl)-3'-methylpropiophenone, we can predict its behavior in common carbonyl reactions.

Reduction Reactions

The reduction of the carbonyl group to a secondary alcohol is a fundamental transformation.

  • Sodium Borohydride (NaBH₄): This mild reducing agent is highly effective for the reduction of aldehydes and ketones.[11][12] Given the moderated electrophilicity of the carbonyl in our target molecule, NaBH₄ is an excellent choice for this transformation. The reaction is expected to proceed cleanly to afford the corresponding secondary alcohol. The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the carbonyl carbon.[11]

  • Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ will also readily reduce the carbonyl group. However, its high reactivity makes it less selective and requires anhydrous conditions. For this particular substrate, the selectivity of NaBH₄ is generally preferred.[13]

Grignard Reactions

The addition of organomagnesium halides (Grignard reagents) to ketones is a powerful method for C-C bond formation, leading to tertiary alcohols.[8][9][14]

  • Reaction with Simple Grignard Reagents (e.g., Methylmagnesium Bromide): The reaction is expected to proceed via nucleophilic addition to the carbonyl carbon.[8][9] However, the steric hindrance around the carbonyl may necessitate slightly more forcing conditions (e.g., elevated temperature) compared to a less hindered ketone.

  • Reaction with Bulky Grignard Reagents (e.g., tert-Butylmagnesium Chloride): With sterically demanding Grignard reagents, the rate of nucleophilic addition may be significantly reduced.[8] In such cases, side reactions become more probable. These can include:

    • Enolization: The Grignard reagent acts as a base, abstracting an α-proton to form an enolate.[9]

    • Reduction: If the Grignard reagent possesses a β-hydrogen, it can act as a hydride donor, reducing the ketone to a secondary alcohol via a six-membered transition state.[8][10]

Recent studies have also highlighted the possibility of a single electron transfer (SET) mechanism for Grignard reactions with sterically hindered ketones, which can lead to a different product distribution.[8][15]

Experimental Protocols

The following protocols are provided as a starting point for the synthesis and derivatization of 3-(4-Methoxyphenyl)-3'-methylpropiophenone. These methodologies are based on established principles of organic synthesis.[16][17][18]

Synthesis of 3-(4-Methoxyphenyl)-3'-methylpropiophenone

A reliable method for the synthesis of this ketone is the Friedel-Crafts acylation of 3-methylanisole with 3-(4-methoxyphenyl)propionyl chloride.

Step 1: Preparation of 3-(4-methoxyphenyl)propionyl chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(4-methoxyphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Slowly add thionyl chloride (1.5 eq) to the solution at room temperature.

  • Heat the mixture to reflux for 2 hours.

  • After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride, which can be used directly in the next step.

Step 2: Friedel-Crafts Acylation

  • To a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM at 0 °C, add a solution of the crude 3-(4-methoxyphenyl)propionyl chloride (1.0 eq) in anhydrous DCM dropwise.

  • To this mixture, add a solution of 3-methylanisole (1.1 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-(4-Methoxyphenyl)-3'-methylpropiophenone.

Reduction with Sodium Borohydride
  • Dissolve 3-(4-Methoxyphenyl)-3'-methylpropiophenone (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.[19]

  • Quench the reaction by the slow addition of water.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the secondary alcohol.

Grignard Reaction with Methylmagnesium Bromide
  • In a flame-dried, three-necked flask under an inert atmosphere, place a solution of 3-(4-Methoxyphenyl)-3'-methylpropiophenone (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C.

  • Slowly add a solution of methylmagnesium bromide (1.2 eq) in diethyl ether via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude tertiary alcohol by column chromatography.

Data Presentation and Visualization

Table of Predicted Reactivity
ReactionReagentPredicted Major ProductKey Considerations
ReductionSodium Borohydride1-(3-Methylphenyl)-3-(4-methoxyphenyl)propan-1-olHigh yield, good selectivity.[11]
Grignard AdditionMethylmagnesium Bromide2-(3-Methylphenyl)-4-(4-methoxyphenyl)butan-2-olPotential for slightly slower reaction rate due to steric hindrance.[8][9]
Grignard Additiontert-Butylmagnesium ChlorideMixture of addition, reduction, and enolization productsSteric hindrance is a major factor; side reactions are likely.[8][10]
Diagrams and Workflows

electronic_effects cluster_ketone 3-(4-Methoxyphenyl)-3'-methylpropiophenone cluster_substituents Aryl Substituents carbonyl C=O MeOPh 4-Methoxyphenyl (+M > -I) MeOPh->carbonyl Strong e⁻ donation (decreases electrophilicity) MePh 3'-Methylphenyl (+I) MePh->carbonyl Weak e⁻ donation (minor decrease in electrophilicity)

Caption: Electronic effects of substituents on the carbonyl group.

reduction_workflow start Start: 3-(4-Methoxyphenyl)-3'-methylpropiophenone dissolve Dissolve in Methanol start->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH₄ cool->add_nabh4 stir Stir at RT add_nabh4->stir quench Quench with H₂O stir->quench extract Extract with Ethyl Acetate quench->extract purify Purify extract->purify product Product: 1-(3-Methylphenyl)-3-(4-methoxyphenyl)propan-1-ol purify->product

Caption: Workflow for the reduction of the target ketone.

grignard_workflow start Start: 3-(4-Methoxyphenyl)-3'-methylpropiophenone in anhydrous ether cool Cool to 0°C start->cool add_grignard Add MeMgBr solution cool->add_grignard stir Stir at RT add_grignard->stir quench Quench with aq. NH₄Cl stir->quench extract Extract with Ether quench->extract purify Purify extract->purify product Product: 2-(3-Methylphenyl)-4-(4-methoxyphenyl)butan-2-ol purify->product

Caption: Workflow for the Grignard reaction with the target ketone.

Conclusion

The reactivity of the carbonyl group in 3-(4-Methoxyphenyl)-3'-methylpropiophenone is a finely tuned system dictated by the electronic donation of the 4-methoxyphenyl group and the combined steric bulk of both aryl substituents. These factors lead to a moderately reactive ketone that is amenable to a range of standard synthetic transformations. For practitioners in drug development and organic synthesis, a nuanced understanding of these principles is essential for the rational design of synthetic routes and the prediction of reaction outcomes. The provided protocols and predictive analyses serve as a robust foundation for further investigation and application of this versatile chemical scaffold.

References

  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]

  • adi-chemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved February 14, 2026, from [Link]

  • Eisenstein, O. (2024). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus. Chimie, 27(S1), 1-13.
  • Patsnap. (2025, July 24). Advanced Analytical Tools for Carbonyl Group Study. Eureka. Retrieved February 14, 2026, from [Link]

  • Eisenstein, O. (2024, March 6). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. ResearchGate. Retrieved February 14, 2026, from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Bernal, J., Briceno, A., & Cabeza, J. A. (2007). Electronic effects on the reactivity of cross-conjugated carbonyl systems with Fe2(CO)9. Journal of the Chilean Chemical Society, 52(2), 1183-1186.
  • Pérez-Pérez, A., & Pérez-González, A. (2018). What defines electrophilicity in carbonyl compounds.
  • Organic chemistry teaching. (2015, July 31). Reactions of Grignard reagents. WordPress.com. Retrieved February 14, 2026, from [Link]

  • Ashby, E. C., & Smith, R. S. (1979). STUDIES CONCERNING THE NATURE OF GRIGNARD REACTIONS WITH KETONES. Georgia Institute of Technology.
  • Patel, K. F., & Patel, J. R. (2012). Spectroscopic Determination Of Co(II) With 2, 4 Dihydroxy-5-Bromo[2'-Methyl] Propiophenone Oxime. International Journal of Chemistry, 4(3), 241-245.
  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Martínez, A., & García-Yebra, C. (2020). Influence of the Nucleophilic Ligand on the Reactivity of Carbonyl Rhenium(I) Complexes towards Methyl Propiolate: A Computational Chemistry Perspective. Molecules, 25(18), 4148.
  • Bursey, M. M. (1968). Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. Organic Mass Spectrometry, 1(1), 31-43.
  • Books. (2022, June 15). CHAPTER 4: α-Substitution in Carbonyl Compounds and Derivatives.
  • Hornback, J. M. (2006). Organic Chemistry. Thomson Brooks/Cole.
  • Hou, Z., Takamine, K., Aoki, O., Shiraishi, H., Fujiwara, Y., & Taniguchi, H. (1989). Nucleophilic addition of lanthanoid metal umpoled diaryl ketones to electrophiles. The Journal of Organic Chemistry, 54(24), 5679-5681.
  • Bernal, J., Briceno, A., & Cabeza, J. A. (2007). Electronic effects on the reactivity of cross-conjugated carbonyl systems with Fe2(CO)9. Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Hammett plot of the substituent effect on the spectral and photophysical properties. Retrieved February 14, 2026, from [Link]

  • University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved February 14, 2026, from [Link]

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Methodological & Application

Friedel-Crafts acylation protocols for 3-(4-Methoxyphenyl)-3'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 3-(4-Methoxyphenyl)-3'-methylpropiophenone via Friedel-Crafts Methodologies

Part 1: Executive Analysis & Strategic Approach

Target Molecule: 3-(4-Methoxyphenyl)-3'-methylpropiophenone IUPAC Name: 1-(3-Methylphenyl)-3-(4-methoxyphenyl)propan-1-one Structure: (3-Methylphenyl)-C(=O)-CH₂-CH₂-(4-Methoxyphenyl)

The Regioselectivity Challenge: Synthesizing this specific isomer via Friedel-Crafts (FC) chemistry presents a significant regiochemical challenge often overlooked in standard protocols.

  • Direct Acylation of Toluene: Reacting toluene with 3-(4-methoxyphenyl)propionyl chloride typically yields the 4'-methyl (para) isomer due to the directing effects of the methyl group. The target 3'-methyl (meta) isomer is thermodynamically and kinetically disfavored in this direct route.

  • Direct Acylation of Anisole: Reacting anisole with 3-(3-methylphenyl)propionyl chloride yields the inverse isomer (ketone attached to the methoxyphenyl ring), which is chemically distinct from the target.

The Solution: Sequential Friedel-Crafts Assembly To strictly access the 3'-methyl target using Friedel-Crafts protocols, we must construct the backbone starting from the meta-substituted ring. This guide details a Sequential Friedel-Crafts Assembly (Protocol A), which ensures correct regiochemistry, alongside the Inverse Acylation Protocol (Protocol B) for generating the isomeric reference standard.

Part 2: Experimental Protocols

Protocol A: Sequential Friedel-Crafts Assembly (Target Specific)

Rationale: This route establishes the meta-methyl core first using a pre-functionalized aromatic precursor, then couples the electron-rich anisole moiety via FC alkylation.

Pathway:

  • Step 1 (Acylation): 3-Methylbenzoyl chloride + Ethylene

    
    
    
    
    
    -Chloroketone intermediate.
  • Step 2 (Alkylation):

    
    -Chloroketone + Anisole 
    
    
    
    Target Molecule.

Materials:

  • 3-Methylbenzoyl chloride (1.0 eq)

  • Ethylene gas (High purity)

  • Anisole (1.1 eq)

  • Aluminum Chloride (AlCl₃), anhydrous (2.2 eq total)[1]

  • Dichloromethane (DCM), anhydrous[1][2]

  • HCl (conc.) and Ice for quenching

Step-by-Step Methodology:

  • Preparation of the Electrophile (Step 1):

    • In a 3-neck round-bottom flask equipped with a gas inlet tube, thermometer, and drying tube, suspend AlCl₃ (1.1 eq) in anhydrous DCM (5 mL/mmol) .

    • Cool the suspension to 0–5°C using an ice/salt bath.

    • Add 3-Methylbenzoyl chloride (1.0 eq) dropwise over 15 minutes. The solution will turn yellow/orange as the acylium complex forms.

    • Introduce Ethylene gas slowly into the solution while maintaining the temperature below 10°C. Monitor consumption via gas flow or mass uptake.

    • Mechanistic Insight: The acylium ion attacks ethylene to form a carbocation, which traps a chloride ion, yielding 3-chloro-1-(3-methylphenyl)propan-1-one . Stir for 2 hours at 10°C.

  • Friedel-Crafts Alkylation (Step 2):

    • Note: This can often be performed as a "one-pot" telescoping sequence, but isolation of the intermediate improves purity. For this protocol, we proceed directly (telescoped).

    • To the reaction mixture from Step 1 (containing the

      
      -chloroketone complex), add a second portion of AlCl₃ (1.1 eq) .
      
    • Cool to 0°C .

    • Add Anisole (1.1 eq) dissolved in minimal DCM dropwise over 30 minutes.

    • Critical Control: Anisole is highly activated.[3] Control the addition rate to prevent exotherms which can lead to polymerization.

    • Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 8:2). The intermediate chloroketone spot should disappear.

  • Work-up and Isolation:

    • Pour the reaction mixture slowly into a stirred slurry of Ice (50g) and conc. HCl (10 mL) . Caution: Vigorous HCl gas evolution.

    • Separate the organic layer and extract the aqueous phase with DCM (2 x 20 mL).

    • Wash combined organics with Sat. NaHCO₃ (to remove acidic impurities) and Brine .

    • Dry over MgSO₄ , filter, and concentrate under reduced pressure.[2]

    • Purification: Recrystallize from Ethanol or purify via Flash Chromatography (Silica, 0-10% EtOAc in Hexanes).

Protocol B: Inverse Friedel-Crafts Acylation (Isomer Synthesis)

Rationale: This protocol synthesizes the structural isomer 1-(4-methoxyphenyl)-3-(3-methylphenyl)propan-1-one .[4] This is the standard "BenchChem" route often confused with the target.

Reaction: Anisole + 3-(3-methylphenyl)propionyl chloride


 Inverse Product.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Convert 3-(3-methylphenyl)propanoic acid to its acid chloride using Thionyl Chloride (SOCl₂) (1.5 eq) in DCM at reflux for 2 hours. Remove excess SOCl₂ via rotary evaporation.

  • Acylation:

    • Suspend AlCl₃ (1.1 eq) in anhydrous DCM at 0°C .

    • Add the prepared Acid Chloride (1.0 eq) dropwise. Stir 15 mins to form the acylium ion.

    • Add Anisole (1.0 eq) dropwise over 20 minutes.

    • Observation: The mixture will turn a deep red/purple color typical of anisole-aluminum complexes.

    • Stir at 0°C for 1 hour , then warm to RT for 2 hours .

  • Work-up:

    • Quench with Ice/HCl.

    • Extract with DCM, wash with NaHCO₃/Brine.[2]

    • Concentrate to yield the crude solid.

    • Yield Expectations: This reaction typically proceeds in 85-95% yield due to the strong directing effect of the methoxy group [1].

Part 3: Comparative Data & Visualization

Table 1: Protocol Comparison for Target vs. Isomer
FeatureProtocol A (Sequential FC) Protocol B (Inverse FC)
Target Isomer 3'-methyl (Meta-tolyl core)4'-methoxy (Anisole core)
Structure (3-Me-Ph)-CO-CH₂-CH₂-(4-OMe-Ph)(4-OMe-Ph)-CO-CH₂-CH₂-(3-Me-Ph)
Key Reagents 3-Methylbenzoyl Cl + Ethylene + Anisole3-(3-methylphenyl)propionyl Cl + Anisole
Complexity High (Two-step/Gas handling)Low (Standard Acylation)
Regiocontrol Excellent (Structural design)Excellent (Para-directing OMe)
Typical Yield 55–65% (Overall)85–95%
Figure 1: Reaction Pathway & Logic Flow

G Start 3-Methylbenzoyl Chloride Inter Intermediate: 3-Chloro-1-(3-methylphenyl)propan-1-one Start->Inter AlCl3, DCM, 0°C (FC Acylation) Ethylene Ethylene (Gas) Ethylene->Inter Target TARGET: 3-(4-Methoxyphenyl)-3'-methylpropiophenone Inter->Target AlCl3, Anisole (FC Alkylation) Anisole Anisole Anisole->Target Inverse_Start 3-(3-Methylphenyl)propionyl Chloride Inverse_Target ISOMER: 1-(4-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one Inverse_Start->Inverse_Target AlCl3, Anisole (Standard FC Acylation)

Caption: Figure 1. Synthesis pathways distinguishing the Sequential FC Assembly (Top) for the specific 3'-methyl target from the Standard Inverse Acylation (Bottom) which yields the structural isomer.

Part 4: Scientific Integrity & Troubleshooting

Mechanism & Causality: The success of Protocol A relies on the differential reactivity of the electrophiles. In Step 1, the acyl chloride is more reactive than the alkyl chloride formed, preventing premature polymerization of ethylene. In Step 2, the


-chloroketone acts as an alkylating agent. The carbonyl group deactivates the meta-tolyl ring, preventing self-alkylation, while the added anisole is highly nucleophilic and selectively attacks the alkyl chloride terminus [2].

Common Pitfalls:

  • Isomer Scrambling: If Protocol A is run at high temperatures (>40°C), the Friedel-Crafts reaction can become reversible (transalkylation), leading to a mix of isomers. Keep temperatures strictly controlled.

  • Dealkylation: Anisole can undergo demethylation in the presence of excess AlCl₃ at high heat. Ensure the quench is performed immediately after reaction completion.

Alternative Routes (Non-FC): If Friedel-Crafts protocols prove too sensitive for specific scale-up equipment, the Claisen-Schmidt Condensation followed by hydrogenation is the industry standard for this scaffold [3].

  • Route: 3-Methylacetophenone + 4-Methoxybenzaldehyde

    
     Chalcone 
    
    
    
    Target.
  • Note: This avoids the regioselectivity issues of direct FC acylation of toluene.

References

  • Olah, G. A. (Ed.).[4][5] (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on Acyl/Alkyl selectivity).

  • National Center for Biotechnology Information. (2025).[2][4][6] PubChem Compound Summary for 1-(4-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020). Friedel-Crafts Acylation of Anisole: Lab Manual. Retrieved from [Link]

Sources

Using 3-(4-Methoxyphenyl)-3'-methylpropiophenone as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 3-(4-Methoxyphenyl)-3'-methylpropiophenone as a Pharmaceutical Intermediate

Executive Summary

3-(4-Methoxyphenyl)-3'-methylpropiophenone (CAS: 898775-49-0) is a specialized dihydrochalcone derivative utilized as a high-value building block in medicinal chemistry. It serves as a critical scaffold in the synthesis of SGLT2 inhibitors (for type 2 diabetes management) and diarylalkane-based anti-inflammatory agents . Its structural core—a 1,3-diarylpropan-1-one—provides a versatile platform for downstream functionalization, including Mannich reactions, Grignard additions, and stereoselective reductions.

This guide details the optimized synthetic protocols, critical process parameters (CPPs), and quality control measures required to utilize this intermediate effectively in drug development workflows.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 1-(3-Methylphenyl)-3-(4-methoxyphenyl)propan-1-one
Common Name 3-(4-Methoxyphenyl)-3'-methylpropiophenone
Structure Class Dihydrochalcone / Diarylpropanone
Molecular Formula C₁₇H₁₈O₂
Molecular Weight 254.33 g/mol
Appearance White to off-white crystalline solid or viscous oil (purity dependent)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Key Reactivity Carbonyl reduction,

-alkylation, Friedel-Crafts cyclization

Synthetic Utility & Mechanism[1]

The strategic value of 3-(4-Methoxyphenyl)-3'-methylpropiophenone lies in its 1,3-diaryl spacing . Unlike simple acetophenones, this molecule pre-installs two aromatic rings with distinct electronic properties (an electron-rich methoxy ring and a sterically defined methyl-substituted ring).

Primary Applications:

  • SGLT2 Inhibitor Precursors: The diarylalkane backbone is a structural homolog to the aglycone moiety found in gliflozins (e.g., Tofogliflozin analogs).

  • Analgesic Pharmacophores: Via Mannich reaction, the ketone can be converted into

    
    -amino ketones, structurally related to Tapentadol analogs.
    
  • Flavonoid Synthesis: Precursor for homoisoflavonoids via cyclization.

Optimized Synthetic Protocol

While Friedel-Crafts acylation is possible, it often suffers from regioselectivity issues (ortho/para mixtures). The Claisen-Schmidt Condensation followed by Catalytic Hydrogenation is the industry-standard protocol for high-purity synthesis of this specific isomer.

Phase 1: Chalcone Formation (Claisen-Schmidt)

Objective: Synthesize (E)-1-(3-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.

Reagents:

  • 3'-Methylacetophenone (1.0 eq)

  • 4-Methoxybenzaldehyde (1.05 eq)

  • NaOH (20% aq. solution) or KOH/EtOH

  • Ethanol (Solvent)[1]

Procedure:

  • Charge: Dissolve 3'-methylacetophenone (100 mmol) and 4-methoxybenzaldehyde (105 mmol) in Ethanol (200 mL).

  • Catalysis: Cool to 0–5°C. Add NaOH solution dropwise to maintain temperature <10°C.

  • Reaction: Stir at room temperature for 4–6 hours. A heavy precipitate (the chalcone) will form.

  • Workup: Filter the solid. Wash with cold water (3x) and cold ethanol (1x) to remove unreacted aldehyde.

  • Drying: Vacuum dry at 45°C. Yield is typically >85%.

Phase 2: Selective Reduction (Hydrogenation)

Objective: Reduce the alkene without reducing the ketone or aromatic rings.

Reagents:

  • Chalcone Intermediate (from Phase 1)

  • 10% Pd/C (5 wt% loading)

  • Ethyl Acetate or THF

  • Hydrogen Gas (1 atm - balloon pressure is sufficient)

Procedure:

  • Setup: Dissolve the chalcone in Ethyl Acetate (10 mL/g). Purge the flask with Nitrogen.

  • Catalyst Addition: Add 10% Pd/C carefully under inert atmosphere.

  • Hydrogenation: Purge with Hydrogen gas. Stir vigorously at RT.

    • Critical Control Point: Monitor via TLC/HPLC every 30 mins. Stop immediately upon disappearance of the alkene to prevent over-reduction to the alcohol.

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

Process Visualization

Figure 1: Synthetic Pathway & Logic

This diagram illustrates the regioselective route chosen to ensure the correct placement of the methyl and methoxy substituents.

SyntheticRoute cluster_logic Mechanistic Advantage Start1 3'-Methylacetophenone (Ketone Core) Chalcone Intermediate Chalcone (C=C Bond Formation) Start1->Chalcone NaOH, EtOH Claisen-Schmidt Start2 4-Methoxybenzaldehyde (Aldehyde Partner) Start2->Chalcone Product 3-(4-Methoxyphenyl)- 3'-methylpropiophenone (Target) Chalcone->Product H2, Pd/C Selective Reduction Advantage Avoids Regio-isomers common in Friedel-Crafts Advantage->Product

Caption: Figure 1. Two-step regioselective synthesis via Claisen-Schmidt condensation and catalytic hydrogenation.

Figure 2: Process Workflow & Quality Gates

Standard operating procedure for scale-up and validation.

Workflow Step1 Reagent Charging (0-5°C) Step2 Condensation Reaction (RT, 4-6h) Step1->Step2 QC1 QC Gate 1: TLC/HPLC (Check for Aldehyde) Step2->QC1 Step3 Filtration & Wash (Remove Base) QC1->Step3 Pass Step4 Hydrogenation (Pd/C, EtOAc) Step3->Step4 QC2 QC Gate 2: H-NMR (Confirm C=C Reduction) Step4->QC2 QC2->Step4 Incomplete Resume Stirring Final Final Isolation (>98% Purity) QC2->Final Pass

Caption: Figure 2. Operational workflow including critical Quality Control (QC) gates to ensure intermediate purity.

Analytical Validation (Quality Control)

To ensure the material is suitable for pharmaceutical use, the following criteria must be met:

  • HPLC Purity: >98.0% (Area %).

    • Impurity A: Unreduced Chalcone (Retention time ~1.2x relative to product).

    • Impurity B: Over-reduced Alcohol (Retention time ~0.9x relative to product).

  • ¹H-NMR (CDCl₃, 400 MHz):

    • 
       2.40 (s, 3H, Ar-CH₃).
      
    • 
       3.05 (t, 2H, -CH₂-CO-).
      
    • 
       3.25 (t, 2H, Ar-CH₂-).
      
    • 
       3.80 (s, 3H, -OCH₃).
      
    • Diagnostic Signal: Absence of alkene doublets at

      
       7.4–7.8 ppm confirms successful hydrogenation.
      

References

  • BenchChem. (2025).[2] Comparative Guide to the Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone. Retrieved from

  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 1-(4-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one. Retrieved from

  • ChemicalBook. (2023). 3'-Methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry. Retrieved from

  • MDPI. (2024). Synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)propan-1-one derivatives. Retrieved from

Sources

Application Notes and Protocols: Strategic Solvent Selection for the Synthesis of 3-(4-Methoxyphenyl)-3'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of 3-(4-Methoxyphenyl)-3'-methylpropiophenone, a valuable intermediate in drug development, is commonly achieved via Friedel-Crafts acylation. The choice of solvent is a critical parameter that significantly influences reaction kinetics, yield, and purity. This document provides a comprehensive guide for researchers and drug development professionals on the strategic selection of an optimal solvent for this reaction. We delve into the theoretical underpinnings of solvent effects, present a comparative analysis of suitable solvents, and provide a detailed protocol for a systematic solvent screening study.

Introduction: The Pivotal Role of the Solvent

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in organic synthesis. The reaction of anisole with 3-(4-methylphenyl)propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), yields the target 3-(4-Methoxyphenyl)-3'-methylpropiophenone. While the reactants and catalyst are the primary actors, the solvent is the stage upon which the reaction unfolds, and its properties can dramatically alter the performance.

A judiciously chosen solvent will not only dissolve the reactants and intermediates but also modulate the reactivity of the electrophile and stabilize charged intermediates, thereby steering the reaction towards higher yields and cleaner product profiles. Conversely, an inappropriate solvent can lead to poor solubility, side reactions, or even complete inhibition of the desired transformation. This guide provides the scientific rationale and practical steps to navigate the complexities of solvent selection for this specific synthesis.

Theoretical Considerations for Solvent Selection

The efficacy of a solvent in a Friedel-Crafts acylation is governed by several key factors:

  • Solubility: The solvent must effectively dissolve the starting materials (anisole and 3-(4-methylphenyl)propionyl chloride) and the Lewis acid-acyl chloride complex. The product, 3-(4-Methoxyphenyl)-3'-methylpropiophenone, should ideally remain in solution under the reaction conditions to prevent precipitation and ensure a homogeneous reaction mixture.

  • Polarity and Dielectric Constant: The polarity of the solvent plays a crucial role in stabilizing the charged intermediates formed during the reaction.

    • Nonpolar Solvents: Traditionally, nonpolar aprotic solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are favored.[1] They are poor Lewis bases and do not compete with the acyl chloride for the Lewis acid catalyst. Their low polarity can also facilitate the precipitation of the product-Lewis acid complex, which can sometimes be advantageous for product isolation.

    • Polar Aprotic Solvents: Solvents like nitrobenzene can increase the solubility of the reaction components.[2] However, they are often strong Lewis bases and can form stable complexes with the Lewis acid, thereby reducing its catalytic activity. In some cases, polar solvents can influence the regioselectivity of the acylation, although this is less of a concern with the highly para-directing methoxy group of anisole.[2]

    • Polar Protic Solvents: These solvents (e.g., alcohols, water) are generally unsuitable for Friedel-Crafts acylations as they react with the Lewis acid catalyst and the acyl chloride.[3][4]

  • Boiling Point: The boiling point of the solvent determines the accessible temperature range for the reaction. A higher boiling point allows for reactions to be conducted at elevated temperatures, which can increase the reaction rate. However, for the typically exothermic Friedel-Crafts acylation, a lower boiling point solvent that allows for efficient heat dissipation is often preferred.

  • Inertness: The solvent must be inert under the reaction conditions and not react with the Lewis acid, reactants, or products.

Comparative Analysis of Candidate Solvents

The following table provides a comparative overview of potential solvents for the synthesis of 3-(4-Methoxyphenyl)-3'-methylpropiophenone. The selection includes traditional halogenated solvents, as well as greener alternatives.

SolventClassBoiling Point (°C)Dielectric Constant (20°C)Key AdvantagesKey Disadvantages
Dichloromethane (DCM) Halogenated39.69.1Excellent solubility for reactants and intermediates; inert; low boiling point for easy removal.Environmental and health concerns.[5]
1,2-Dichloroethane (DCE) Halogenated83.510.4Higher boiling point allows for higher reaction temperatures if needed.[1]Similar toxicity concerns as DCM.
Carbon Disulfide (CS₂) Nonpolar46.32.6Traditional solvent for Friedel-Crafts reactions; non-coordinating.Highly flammable; toxic.
Nitrobenzene Polar Aprotic210.934.8Can increase solubility of the catalyst complex.[2]High boiling point; toxic; can deactivate the catalyst.
Ethyl Acetate Ester77.16.0"Greener" alternative with lower toxicity.[6]Can potentially react with the Lewis acid.
2-Methyltetrahydrofuran (2-MeTHF) Ether80.26.2Bio-based "greener" alternative to chlorinated solvents.[7][8]Ethers can form complexes with Lewis acids.
Cyclopentyl Methyl Ether (CPME) Ether1064.7"Greener" ether solvent with a higher boiling point and resistance to peroxide formation.[8]Potential for Lewis acid complexation.
Solvent-Free ---Environmentally friendly; can lead to high reaction rates.[9]Potential for poor heat transfer and mixing issues.

Experimental Protocol: Solvent Screening

This protocol outlines a systematic approach to screen various solvents to identify the optimal medium for the synthesis of 3-(4-Methoxyphenyl)-3'-methylpropiophenone.

Materials and Reagents
  • 3-(4-methylphenyl)propanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anisole

  • Aluminum chloride (AlCl₃), anhydrous

  • Candidate solvents (anhydrous): Dichloromethane, 1,2-Dichloroethane, Ethyl Acetate, 2-Methyltetrahydrofuran, Cyclopentyl Methyl Ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrers and heating mantles

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chambers

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • High-Performance Liquid Chromatography (HPLC) system

Workflow Diagram

Solvent_Screening_Workflow cluster_prep Reactant Preparation cluster_screening Solvent Screening cluster_workup Work-up and Isolation cluster_analysis Analysis cluster_decision Decision Prep_Acid_Chloride Prepare 3-(4-methylphenyl)propionyl chloride Setup_Reactions Set up parallel reactions in each candidate solvent Prep_Acid_Chloride->Setup_Reactions Add_AlCl3 Add AlCl₃ to each reaction Setup_Reactions->Add_AlCl3 Add_Acyl_Chloride Add acyl chloride solution Add_AlCl3->Add_Acyl_Chloride Add_Anisole Add anisole solution Add_Acyl_Chloride->Add_Anisole Monitor_TLC Monitor reaction progress by TLC Add_Anisole->Monitor_TLC Quench Quench reaction with ice-cold HCl Monitor_TLC->Quench Extract Extract with organic solvent Quench->Extract Wash Wash organic layer Extract->Wash Dry_Concentrate Dry and concentrate Wash->Dry_Concentrate Analyze_Yield Determine crude yield Dry_Concentrate->Analyze_Yield Analyze_Purity Analyze purity by ¹H NMR and HPLC Dry_Concentrate->Analyze_Purity Compare_Results Compare results (Yield, Purity, Reaction Time) Analyze_Yield->Compare_Results Analyze_Purity->Compare_Results Select_Optimal Select optimal solvent Compare_Results->Select_Optimal

Caption: Workflow for systematic solvent screening.

Step-by-Step Procedure

Step 1: Preparation of 3-(4-methylphenyl)propionyl chloride

  • In a fume hood, dissolve 3-(4-methylphenyl)propanoic acid (1.0 eq) in a minimal amount of anhydrous dichloromethane (DCM).

  • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq with a catalytic amount of DMF) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which can be used directly in the next step.

Step 2: Parallel Solvent Screening

  • Set up a series of identical, dry round-bottom flasks equipped with magnetic stir bars and nitrogen inlets, one for each solvent to be tested.

  • To each flask, add anhydrous aluminum chloride (1.1 eq).

  • Add the respective anhydrous solvent (e.g., DCM, DCE, Ethyl Acetate, 2-MeTHF, CPME) to each flask to create a suspension of AlCl₃. Cool the flasks to 0 °C in an ice bath.

  • Dissolve the crude 3-(4-methylphenyl)propionyl chloride (1.0 eq) in a small amount of the corresponding solvent and add it dropwise to the stirred AlCl₃ suspension.

  • After stirring for 10 minutes, add a solution of anisole (1.0 eq) in the corresponding solvent dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixtures to warm to room temperature and stir for a predetermined time (e.g., 2-4 hours).

  • Monitor the progress of each reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) by taking small aliquots from each reaction mixture.

Step 3: Work-up and Isolation

  • Once the reactions are deemed complete (or after a set time for comparison), carefully quench each reaction by pouring the mixture into a flask containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the corresponding organic solvent.

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Analysis and Comparison

  • Determine the mass of the crude product from each reaction and calculate the crude yield.

  • Analyze the purity of each crude product by ¹H NMR spectroscopy. Look for the characteristic signals of the product and the presence of any starting materials or side products.

  • For a more quantitative analysis of purity, use HPLC.

  • Compile the results in a table to compare the performance of each solvent based on reaction time, crude yield, and product purity.

Interpreting the Results and Selecting the Optimal Solvent

The optimal solvent will be the one that provides the best balance of the following criteria:

  • High Yield: The solvent should promote a high conversion of the starting materials to the desired product.

  • High Purity: The chosen solvent should minimize the formation of byproducts.

  • Favorable Reaction Kinetics: The reaction should proceed at a reasonable rate in the selected solvent.

  • Practicality and Safety: The solvent should have a suitable boiling point for the reaction and work-up, and its safety and environmental profile should be considered. For instance, while DCM may provide excellent results, a "greener" alternative like 2-MeTHF or ethyl acetate might be preferable if it affords comparable performance.[6][7][8]

Conclusion

The selection of a solvent for the synthesis of 3-(4-Methoxyphenyl)-3'-methylpropiophenone is a multi-faceted decision that requires a blend of theoretical understanding and empirical validation. While traditional chlorinated solvents have a long history of use in Friedel-Crafts acylations, the growing emphasis on green chemistry encourages the exploration of safer and more sustainable alternatives. The systematic screening protocol provided in this application note offers a robust framework for identifying the optimal solvent that meets the specific requirements of the synthesis, ensuring high efficiency, purity, and a favorable safety profile.

References

  • RSC Publishing.

  • PMC.

  • Journal of Chemical Education.

  • ResearchGate.

  • Chemistry Stack Exchange.

  • ResearchGate.

  • Elchemy.

  • Benchchem.

  • Master Organic Chemistry.

  • ACS Publications.

  • PMC.

  • Scribd.

  • Roskilde University.

  • ResearchGate.

  • IJSTM.

  • Sigma-Aldrich.

  • American Chemical Society.

  • Minds@UW.

  • Medium.

  • International Journal of Chemical Studies.

  • Chemistry Steps.

  • RSC Publishing.

  • University of Pennsylvania.

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Application Notes and Protocols: The Strategic Application of 3-(4-Methoxyphenyl)-1-(3-methylphenyl)propan-1-one in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of Propiophenone Scaffolds

In the landscape of medicinal chemistry and organic synthesis, the propiophenone scaffold serves as a versatile and highly valuable starting material for the construction of a diverse array of heterocyclic compounds. While α,β-unsaturated ketones, particularly chalcones, are widely recognized as immediate precursors to many five- and six-membered heterocycles, their saturated propiophenone counterparts, such as 3-(4-Methoxyphenyl)-1-(3-methylphenyl)propan-1-one , represent a crucial and strategic entry point into this chemical space. The inherent reactivity of the carbonyl group, coupled with the potential for functionalization at the α- and β-positions, allows for a modular approach to complex molecular architectures.

This document provides a comprehensive guide for the application of 3-(4-Methoxyphenyl)-1-(3-methylphenyl)propan-1-one and its derivatives in the synthesis of medicinally relevant heterocyclic systems, including pyrazolines, isoxazoles, and pyrimidines. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles and experimental best practices.

Core Concept: The Propiophenone to Chalcone Pathway

The primary route to leveraging the synthetic potential of 3-(4-Methoxyphenyl)-1-(3-methylphenyl)propan-1-one in heterocycle synthesis involves its conceptual relationship to the corresponding chalcone, (2E)-3-(4-methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one . Chalcones are pivotal intermediates in the synthesis of numerous heterocyclic compounds due to their conjugated system which includes a reactive α,β-unsaturated ketone moiety.[1] The synthesis of this key chalcone intermediate is typically achieved via a Claisen-Schmidt condensation.

Workflow: From Precursors to the Chalcone Intermediate

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate 4_methoxyacetophenone 4-Methoxyacetophenone claisen_schmidt Claisen-Schmidt Condensation (Base-catalyzed) 4_methoxyacetophenone->claisen_schmidt 3_methylbenzaldehyde 3-Methylbenzaldehyde 3_methylbenzaldehyde->claisen_schmidt chalcone (2E)-3-(4-methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one (Chalcone) claisen_schmidt->chalcone

Caption: Synthesis of the key chalcone intermediate.

Application I: Synthesis of Pyrazoline Derivatives

Pyrazoline scaffolds are five-membered nitrogen-containing heterocycles that are prominent in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The synthesis of pyrazolines from chalcones is a well-established and efficient method, proceeding through a cyclocondensation reaction with hydrazine or its derivatives.[2][4]

Reaction Mechanism: Cyclocondensation of Chalcone with Hydrazine

The reaction is initiated by the nucleophilic attack of hydrazine on the β-carbon of the α,β-unsaturated ketone system of the chalcone (aza-Michael addition). This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrazoline ring.

Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)-3-(3-methylphenyl)-4,5-dihydro-1H-pyrazole
  • Chalcone Synthesis:

    • In a round-bottom flask, dissolve 1-(3-methylphenyl)ethan-1-one (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent) in ethanol.

    • Cool the mixture in an ice bath and add an aqueous solution of sodium hydroxide (2-3 equivalents) dropwise with constant stirring.

    • Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

    • Filter the solid, wash with water until neutral, and dry. Recrystallize from ethanol to obtain the pure (2E)-3-(4-methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one.

  • Pyrazoline Formation:

    • Dissolve the synthesized chalcone (1 equivalent) in glacial acetic acid or ethanol.[2][3]

    • Add hydrazine hydrate (1.2 equivalents) to the solution.[2]

    • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.[2][4]

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from ethanol to yield the purified pyrazoline derivative.[2]

Data Summary: Pyrazoline Synthesis
ParameterValue/ConditionReference(s)
Starting Material (2E)-3-(4-methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-oneN/A
Reagent Hydrazine Hydrate[2]
Solvent Glacial Acetic Acid or Ethanol[2][3]
Reaction Time 4-8 hours[2][4]
Temperature Reflux[2]
Typical Yield 75-90%[4]

Application II: Synthesis of Isoxazole Derivatives

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. They are of significant interest in drug discovery, exhibiting a range of biological activities such as antimicrobial, anti-inflammatory, and anticonvulsant properties.[5][6] The reaction of chalcones with hydroxylamine hydrochloride is a common and effective method for the synthesis of isoxazoles.[7][8]

Reaction Mechanism: Cyclization of Chalcone with Hydroxylamine

The synthesis proceeds via the initial formation of an oxime intermediate through the reaction of the chalcone's carbonyl group with hydroxylamine. This is followed by a Michael-type addition of the hydroxyl group to the β-carbon and subsequent dehydration to form the isoxazole ring.

Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-5-(3-methylphenyl)isoxazole
  • Chalcone Preparation: Synthesize (2E)-3-(4-methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one as described in the pyrazoline synthesis protocol.

  • Isoxazole Formation:

    • In a round-bottom flask, dissolve the chalcone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol.[8]

    • Add a solution of potassium hydroxide or sodium acetate in water or ethanol to the mixture.[6][8]

    • Reflux the reaction mixture for 6-12 hours, monitoring its progress by TLC.[6]

    • After cooling, pour the reaction mixture into ice-cold water.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • Purify the crude isoxazole by recrystallization from a suitable solvent like ethanol.

Data Summary: Isoxazole Synthesis
ParameterValue/ConditionReference(s)
Starting Material (2E)-3-(4-methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-oneN/A
Reagent Hydroxylamine Hydrochloride[7][8]
Base Potassium Hydroxide or Sodium Acetate[6][8]
Solvent Ethanol[6][8]
Reaction Time 6-12 hours[6]
Temperature Reflux[6]
Typical Yield 60-85%[8]

Application III: Synthesis of Pyrimidine Derivatives

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. The pyrimidine nucleus is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is found in numerous synthetic drugs with a wide range of biological activities, including anticancer and antimicrobial properties.[9] A common synthetic route to substituted pyrimidines involves the reaction of chalcones with a source of the N-C-N fragment, such as guanidine or urea.[10]

Reaction Mechanism: Condensation of Chalcone with Guanidine

The reaction is thought to proceed through an initial Michael addition of guanidine to the β-carbon of the chalcone. This is followed by an intramolecular condensation between a nitrogen atom of the guanidine and the carbonyl carbon of the chalcone, and subsequent aromatization via dehydration to afford the pyrimidine ring.

Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine
  • Chalcone Preparation: Synthesize (2E)-3-(4-methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one as previously detailed.

  • Pyrimidine Formation:

    • To a solution of the chalcone (1 equivalent) in ethanol, add guanidine hydrochloride (1.5 equivalents).[10]

    • Add a base, such as sodium hydroxide or sodium ethoxide, to the mixture to liberate the free guanidine.[10]

    • Reflux the reaction mixture for 24-48 hours, monitoring by TLC.[10]

    • After completion, cool the reaction to room temperature and pour it into cold water.

    • Collect the resulting precipitate by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent like methanol or ethanol to obtain the desired pyrimidine derivative.[10]

Data Summary: Pyrimidine Synthesis
ParameterValue/ConditionReference(s)
Starting Material (2E)-3-(4-methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-oneN/A
Reagent Guanidine Hydrochloride[10]
Base Sodium Hydroxide or Sodium Ethoxide[10]
Solvent Ethanol[10]
Reaction Time 24-48 hours[10]
Temperature Reflux[10]
Typical Yield 50-70%[10]

Overall Synthetic Workflow

cluster_heterocycles Heterocyclic Products propiophenone 3-(4-Methoxyphenyl)-1-(3-methylphenyl)propan-1-one (Starting Material) conceptual_link conceptual_link propiophenone->conceptual_link chalcone (2E)-3-(4-methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one (Key Intermediate) reagents_pyrazoline + Hydrazine Hydrate chalcone->reagents_pyrazoline reagents_isoxazole + Hydroxylamine HCl chalcone->reagents_isoxazole reagents_pyrimidine + Guanidine HCl chalcone->reagents_pyrimidine pyrazoline Pyrazoline Derivative isoxazole Isoxazole Derivative pyrimidine Pyrimidine Derivative reagents_pyrazoline->pyrazoline reagents_isoxazole->isoxazole reagents_pyrimidine->pyrimidine conceptual_link->chalcone

Caption: Synthetic pathways from the chalcone intermediate.

Conclusion

The propiophenone derivative, 3-(4-Methoxyphenyl)-1-(3-methylphenyl)propan-1-one, serves as a valuable precursor for accessing the synthetically versatile chalcone intermediate, (2E)-3-(4-methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one. This key intermediate readily undergoes cyclization reactions with various binucleophiles to afford a range of biologically significant heterocycles, including pyrazolines, isoxazoles, and pyrimidines. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the synthesis of novel heterocyclic entities for potential therapeutic applications. The modularity of these synthetic routes allows for the generation of diverse chemical libraries, which is essential for modern medicinal chemistry research.

References

  • UNC Press. (n.d.). Synthesis of Pyrazoline Derivatives from Chalcones.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones.
  • Synthesis, characterization and biological activity of pyrazoline derivatives. (n.d.). Research Journal of Pharmacy and Technology.
  • Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. (2022). Current Trends in Biotechnology and Pharmacy.
  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (2011). Der Pharma Chemica.
  • Synthesis of series of chalcone and pyrazoline derivatives. (n.d.). Academia.edu.
  • Chalcones: Versatile intermediates in heterocyclic synthesis. (n.d.).
  • High-throughput DoE synthesis of chalcones and pyrazolines for fluorescent sensing. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (2023). ACS Publications.
  • SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS DERIVED FROM CHALCONES. (n.d.). TSI Journals.
  • SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. (n.d.). Rasayan Journal of Chemistry.
  • Exploring N-heterocyclic linked novel hybrid chalcone derivatives: synthesis, characterization, evaluation of antidepressant activity, toxicity assessment, molecular docking, DFT and ADME study. (2025).
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PMC.
  • Regioselective Synthesis of 3,4-Disubstituted Isoxazoles by Using a Chalcone-Rearrangement Strategy. (n.d.). Thieme E-Books & E-Journals.
  • Chalcones as Versatile Synthons for the Synthesis of 5- and 6-Membered Nitrogen Heterocycles. (2026). ResearchGate.
  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (n.d.). PMC.
  • An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace.

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Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 3'-Methylpropiophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges posed by sterically hindered ketones, specifically 3'-methylpropiophenone and its derivatives. Here, we address common experimental issues in a direct question-and-answer format, providing not just solutions but the underlying mechanistic reasoning to empower your research.

Section 1: Understanding the Core Problem

Q1: What is steric hindrance, and why is 3'-methylpropiophenone a particularly challenging substrate?

A: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed or prevented because the atoms or groups of atoms near the reactive site are physically blocking the approach of an incoming reactant.[1][2] In the case of 3'-methylpropiophenone, the challenge arises from the cumulative bulk of the substituents attached to and near the carbonyl group.

  • The Ketone Structure: Unlike aldehydes, which have a small hydrogen atom on one side, ketones are inherently more sterically hindered because they have two carbon-based groups flanking the carbonyl.[3][4][5]

  • The Propionyl Group: The ethyl group (–CH₂CH₃) is significantly larger than the methyl group of an acetophenone, creating a more crowded environment.

  • The 3'-Methyl Group: The methyl group on the meta position of the phenyl ring, while not directly adjacent to the carbonyl, contributes to the overall electronic and steric profile, influencing how the molecule orients itself to interact with incoming reagents.

This combination means that for a nucleophile to attack the carbonyl carbon, it must navigate a congested path, a concept often described by the Bürgi-Dunitz trajectory, which dictates the optimal angle of approach (~107°) for nucleophilic attack on a carbonyl.[6] Any obstruction along this path will raise the activation energy of the reaction, leading to slower rates and lower yields.

Section 2: Troubleshooting Common Synthetic Reactions

Q2: My Grignard reaction with 3'-methylpropiophenone is failing. I'm observing low yields of the tertiary alcohol and recovering my starting material. What is happening?

A: This is a classic problem when working with sterically hindered ketones and Grignard reagents. While the primary reaction is a nucleophilic addition to form a tertiary alcohol, two major side reactions become dominant as steric hindrance increases[7][8]:

  • Enolization: The Grignard reagent acts as a base rather than a nucleophile. It abstracts an acidic α-hydrogen (from the ethyl group's methylene position) to form a magnesium enolate. During aqueous workup, this enolate is protonated, regenerating the starting ketone.[7] This pathway is often favored when the nucleophilic attack is sterically difficult.

  • Reduction: If the Grignard reagent has β-hydrogens (e.g., ethylmagnesium bromide or larger), it can deliver a hydride to the carbonyl carbon via a six-membered cyclic transition state. This reduces the ketone to a secondary alcohol and produces an alkene from the Grignard reagent.[7][8]

start Low Yield / Starting Material Recovered cause1 Dominant Enolization? start->cause1 cause2 Dominant Reduction? cause1->cause2 No sol1 Use a less basic/ more nucleophilic reagent (e.g., organolithium). cause1->sol1 Yes sol2 Use Barbier conditions (in situ Grignard formation). cause1->sol2 Yes sol3 Use a Grignard reagent without β-hydrogens (e.g., MeMgBr, PhMgBr). cause2->sol3 Yes sol4 Add a Lewis acid like CeCl₃ (Luche reduction conditions) to enhance carbonyl electrophilicity. cause2->sol4 Yes

Caption: Troubleshooting workflow for Grignard reactions with hindered ketones.

Recommended Solutions:

  • Switch to an Organolithium Reagent: Organolithium reagents are generally more nucleophilic and less basic than their Grignard counterparts, which can favor the addition pathway over enolization.

  • Use Cerium(III) Chloride (Luche Conditions): Adding anhydrous CeCl₃ to the reaction mixture before the organometallic reagent can significantly improve yields. The cerium salt coordinates to the carbonyl oxygen, making the carbon much more electrophilic and promoting nucleophilic attack over other pathways.

Q3: I am trying to perform an α-bromination on 3'-methylpropiophenone, but the reaction is slow and gives a complex mixture. How can I improve this?

A: Acid-catalyzed α-halogenation proceeds through an enol intermediate. The rate-determining step is the formation of this enol.[9] With 3'-methylpropiophenone, the enol can form on the more substituted carbon, but steric hindrance can slow this process.

Key Issues & Solutions:

  • Slow Enolization: The steric bulk around the α-carbon can hinder the conformational changes needed for enol formation.

    • Solution: Ensure you are using an appropriate acid catalyst (e.g., HBr in acetic acid) and consider a moderate increase in temperature to overcome the activation energy for enolization.[10]

  • Polybromination: Under basic conditions, this is a major issue. Under acidic conditions, the first bromine atom is electron-withdrawing, which deactivates the enol and disfavors a second halogenation at the same position. However, if conditions are not carefully controlled, side reactions can occur.

    • Solution: Stick to acidic conditions. Add the bromine slowly to the reaction mixture to maintain a low concentration and prevent side reactions. A typical procedure involves dissolving the ketone in a solvent like dichloromethane or acetic acid, followed by the dropwise addition of bromine.[11]

After successful α-bromination, this product is a valuable intermediate for creating α,β-unsaturated ketones via an E2 elimination, often using a sterically hindered, non-nucleophilic base like pyridine.[9]

Section 3: Advanced Methodologies for Hindered Systems

Q4: My attempts to reduce the carbonyl of 3'-methylpropiophenone to a secondary alcohol are sluggish with NaBH₄. How can I achieve a clean, high-yield, and potentially asymmetric reduction?

A: Sodium borohydride (NaBH₄) is a mild reducing agent, and its efficacy can be significantly diminished by steric hindrance. For a robust and highly selective reduction, the Corey-Bakshi-Shibata (CBS) reduction is an industry-standard method.[12]

The CBS reduction employs a chiral oxazaborolidine catalyst and a borane source (like BH₃•THF or BH₃•SMe₂) to achieve highly enantioselective reduction of prochiral ketones.[13][14]

Mechanism of Action: The catalyst acts as a "chiral scaffold." The Lewis acidic boron atom within the catalyst ring coordinates to the carbonyl oxygen, holding it in a fixed orientation. Simultaneously, the borane source coordinates to the catalyst's nitrogen atom. This brings the hydride source and the ketone into close proximity within a rigid, six-membered transition state, forcing the hydride to be delivered to a specific face (Re or Si) of the ketone.[13][15]

cluster_0 Catalyst Activation & Coordination cluster_1 Stereoselective Hydride Transfer cluster_2 Product Release Ketone R(L)-CO-R(S) Complex Ternary Complex Ketone->Complex + Ketone Catalyst Chiral Oxazaborolidine (CBS Catalyst) Catalyst->Complex + BH₃ Borane BH₃ TS Six-membered Transition State Complex->TS Intramolecular H⁻ Transfer Product_Alkoxide Chiral Alkoxyborane TS->Product_Alkoxide Alcohol Chiral Alcohol Product_Alkoxide->Alcohol Workup (e.g., MeOH) Catalyst_Regen Catalyst (Regenerated) Product_Alkoxide->Catalyst_Regen Releases

Caption: Simplified workflow of the Corey-Bakshi-Shibata (CBS) reduction.

Detailed Experimental Protocol: Asymmetric Reduction of 3'-Methylpropiophenone
  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, ~5-10 mol%).

  • Borane Addition: Cool the flask to 0 °C and slowly add borane-dimethyl sulfide complex (BH₃•SMe₂, ~0.6 equivalents) dropwise. Stir for 15 minutes.

  • Substrate Addition: Dissolve 3'-methylpropiophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature and monitor its progress by TLC or GC-MS. The reaction is often complete within 1-2 hours.

  • Quenching: Once complete, cool the reaction back to 0 °C and quench it by the slow, dropwise addition of methanol (MeOH). This will decompose any excess borane.

  • Workup: Remove the solvent under reduced pressure. Add 1 M HCl and extract the product with ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Purify the resulting chiral alcohol by silica gel column chromatography.

This method reliably provides high yields (>90%) and high enantiomeric excess (>95% ee).[13]

Section 4: Data & Comparative Analysis

Q5: How do different strategies for Grignard-type reactions compare in terms of yield for a hindered ketone like 3'-methylpropiophenone?

A: The choice of reagent and additives is critical. Below is a comparative table summarizing expected outcomes for the addition of an ethyl group to 3'-methylpropiophenone.

MethodReagent/AdditivePrimary PathwayExpected Yield of Tertiary AlcoholKey Considerations
Standard Grignard EtMgBrMixed Addition/Enolization/Reduction10-30%Prone to side reactions due to steric hindrance and basicity.[7]
Organolithium EtLiNucleophilic Addition40-60%More nucleophilic and less basic than Grignard, favoring addition.
Barbier Reaction Mg, EtBr (in situ)Nucleophilic Addition50-70%The highly reactive nascent magnesium surface can improve yields.
Luche-type Addition EtMgBr + CeCl₃Chelation-assisted Addition>85% CeCl₃ activates the carbonyl, dramatically increasing its electrophilicity and suppressing side reactions.

References

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Nucleophilic addition. OpenOChem Learn. [Link]

  • Nucleophilic Addition Reactions of Aldehydes and Ketones. chem.libretexts.org. [Link]

  • Corey–Itsuno reduction. Wikipedia. [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • Nucleophilic Addition of Benzylboronates to Activated Ketones. National Institutes of Health (NIH). [Link]

  • The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. ResearchGate. [Link]

  • Reactions of Grignard reagents. WordPress.com. [Link]

  • 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. CSU, Chico. [Link]

  • The so-called hydroxymethylation reaction. Synthesis of 3-methoxy-2-methylpropiophenone. ACS Publications. [Link]

  • Steric Hindrance. ChemTalk. [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. National Institutes of Health (NIH). [Link]

  • What's a good reducing agent for a sterically hindered ketone? Reddit. [Link]

  • Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling. National Institutes of Health (NIH). [Link]

  • Alpha Halogenation of Aldehydes and Ketones. chem.libretexts.org. [Link]

  • Lewis Acid Catalyzed Functional Group Transformations Using Borane-Ammonia. ProQuest. [Link]

  • Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner. [Link]

  • Grignard side reactions. Reddit. [Link]

  • Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis. National Institutes of Health (NIH). [Link]

  • How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes? Reddit. [Link]

  • Esters to Ketones. Chemistry Steps. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Grignard Reaction - Common Conditions. organic-reaction.com. [Link]

  • Video: Steric Hindrance Effect | Definition, Factors & Examples. Study.com. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Lewis Acid-Carbonyl Solution Interactions and Their Implications in Catalytic Systems. Loyola eCommons. [Link]

  • Synthetic method of 3' -methyl propiophenone.
  • Cas 51772-30-6,M-METHYLPROPIOPHENONE. LookChem. [Link]

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Removing unreacted starting materials from 3-(4-Methoxyphenyl)-3'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Purification of 3-(4-Methoxyphenyl)-3'-methylpropiophenone

Welcome to the dedicated technical support guide for the purification of 3-(4-Methoxyphenyl)-3'-methylpropiophenone. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and encounter challenges in removing unreacted starting materials and byproducts. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the "why" behind each step, ensuring you can adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I should expect?

A1: The impurities you'll encounter are directly dependent on your synthetic route.

  • For a Friedel-Crafts Acylation: Expect to find unreacted anisole and potentially 3-(4-methylphenyl)propanoic acid if the conversion to the acyl chloride intermediate was incomplete.[1][2]

  • For a Grignard-based Synthesis: If you've used a Grignard reagent (e.g., ethylmagnesium bromide) with a substituted benzaldehyde (e.g., 3-methylbenzaldehyde) followed by oxidation, you may find residual 3-methylbenzaldehyde or the intermediate 1-(3-methylphenyl)propan-1-ol .[3]

Q2: How can I quickly assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is the most efficient method for a rapid purity assessment.[4][5] Use a silica gel plate and an eluent system such as a hexane/ethyl acetate mixture (e.g., 9:1 or 4:1 v/v). Your product, being a moderately polar ketone, should have an intermediate Rf value. Starting materials like anisole or toluene will be much less polar (higher Rf), while carboxylic acids will be highly polar (lower Rf, often streaking). Visualization under UV light is standard. For specific detection of the ketone, you can use a 2,4-dinitrophenylhydrazine (2,4-DNPH) stain, which will form yellow-to-orange spots for carbonyl compounds.[6][7]

Q3: Which primary purification method should I try first: chromatography or recrystallization?

A3: For an initial, large-scale purification of a crude oil or a very impure solid, flash column chromatography is generally the preferred first step.[8][9][10] It is highly effective at separating compounds with different polarities, such as your ketone product from non-polar hydrocarbon starting materials or highly polar acid byproducts. Recrystallization is an excellent secondary step to achieve high purity, especially if your product is a solid and you have already removed the bulk of the impurities.[11][12] It is often the best method for removing trace impurities that co-elute during chromatography.

Troubleshooting Guide: Isolating Your Product

This section addresses specific purification challenges. The underlying principle of any separation is exploiting differences in the physicochemical properties (polarity, solubility, acidity/basicity) of the product versus the impurities.

Scenario 1: Friedel-Crafts Acylation Route Your TLC plate shows three spots: a high-Rf spot (non-polar), a mid-Rf spot (your product), and a low-Rf spot at the baseline (polar).

Q: My final product is contaminated with unreacted anisole. How do I remove it?

A: Anisole is significantly less polar than your target propiophenone. This difference is key to its removal.

  • Root Cause: Insufficient stoichiometry of the acylating agent or suboptimal reaction conditions may leave excess anisole.

  • Solution 1: Aqueous Work-up & Extraction. While a standard work-up will remove the aluminum chloride catalyst and acid, it won't remove anisole.[2][13] However, ensuring a thorough extraction is the first step.

  • Solution 2: Vacuum Distillation (for crude mixture). If you have a large amount of residual anisole, it can often be removed under reduced pressure. Anisole has a significantly lower boiling point (154 °C) than your likely high-boiling product.

  • Solution 3: Flash Column Chromatography. This is the most reliable method.[9][14] Anisole will elute very quickly from a silica gel column using a low-polarity eluent system like hexane with a small percentage of ethyl acetate (e.g., 95:5). Your product will elute later as you gradually increase the polarity of the mobile phase.

Q: I have a persistent acidic impurity, likely 3-(4-methylphenyl)propanoic acid. What is the best removal strategy?

A: The carboxylic acid's acidic proton provides a powerful "handle" for separation.

  • Root Cause: This impurity arises from incomplete conversion of the carboxylic acid to the acyl chloride prior to the Friedel-Crafts reaction.[2]

  • Solution 1: Basic Aqueous Wash. During your work-up, perform a wash with a mild base.[9] A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) sodium hydroxide (NaOH) solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. This salt will partition into the aqueous layer, effectively removing it from your organic phase containing the product.[9]

    • Protocol Insight: After the basic wash, follow with a water wash and then a brine (saturated NaCl) wash to remove residual base and dissolved water from the organic layer before drying.[2]

  • Solution 2: Column Chromatography. If the basic wash is insufficient, the highly polar carboxylic acid will strongly adhere to the silica gel stationary phase in column chromatography. It will either remain at the origin (baseline) or require a very polar solvent system (e.g., containing methanol) to elute, allowing for easy separation from your less polar ketone product.[15]

Scenario 2: Grignard Reaction Route Your TLC indicates a non-polar impurity with an Rf value slightly higher than your product.

Q: My product is contaminated with the intermediate alcohol, 1-(3-methylphenyl)propan-1-ol. How can I separate them?

A: The alcohol and ketone have similar polarities, making this a common challenge. The key is to exploit the subtle differences.

  • Root Cause: Incomplete oxidation of the secondary alcohol to the final ketone product.

  • Solution 1: Optimize Column Chromatography. While their polarities are similar, the alcohol is slightly more polar than the ketone due to its ability to act as a hydrogen bond donor. Careful flash column chromatography with a shallow solvent gradient (e.g., slowly increasing ethyl acetate in hexane from 5% to 20%) can achieve separation.[10][16] Monitor fractions closely by TLC.

  • Solution 2: Preparative TLC/HPLC. For small scales or very high purity requirements, preparative chromatography techniques offer higher resolution.

  • Solution 3: Drive the Oxidation to Completion. The most efficient solution is often to re-subject the crude mixture to the oxidation conditions to convert the remaining alcohol to the ketone. This simplifies the subsequent purification significantly.

Q: I suspect unreacted 3-methylbenzaldehyde is present in my product. How is it removed?

A: Aldehydes possess unique reactivity that can be exploited for their removal.

  • Root Cause: Incomplete reaction of the Grignard reagent with the starting aldehyde.

  • Solution 1: Bisulfite Extraction. Aldehydes (and some unhindered ketones) react with aqueous sodium bisulfite to form a solid, water-soluble adduct.[17][18] This allows for selective removal from the organic phase.

    • Protocol Insight: Wash the crude organic solution with a saturated solution of sodium bisulfite. The aldehyde will react and move into the aqueous phase. Separate the layers. This technique is highly effective for separating compounds with similar polarities but different carbonyl reactivity.[18][19]

  • Solution 2: Column Chromatography. Aldehydes are generally less polar than the corresponding propiophenone. Therefore, the aldehyde will elute before the ketone product on a silica gel column.[15]

Visualized Purification Workflow

The following diagram outlines the general decision-making process for purifying your crude 3-(4-Methoxyphenyl)-3'-methylpropiophenone.

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Work-up (Acid/Base/Brine Washes) Start->Workup Quench Reaction Dry Dry Organic Layer (e.g., MgSO₄) Workup->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Crude_Product Crude Product (Oil or Solid) Concentrate->Crude_Product TLC TLC Analysis Crude_Product->TLC Assess Purity Chromatography Flash Column Chromatography TLC->Chromatography Multiple Spots or Oil Recrystallize Recrystallization TLC->Recrystallize Largely Pure Solid Chromatography->Recrystallize Combine Pure Fractions & Concentrate Final_Product Pure Product Chromatography->Final_Product If Product is an Oil Recrystallize->Final_Product Collect Crystals

Caption: General purification workflow for 3-(4-Methoxyphenyl)-3'-methylpropiophenone.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed to separate the target ketone from both less polar (e.g., anisole) and more polar (e.g., carboxylic acid) impurities.[8][9][10]

  • Prepare the Column: Select a glass column appropriate for your sample size. As a rule of thumb, use a mass of silica gel that is 40-100 times the mass of your crude product.

  • Pack the Column (Slurry Method):

    • In a beaker, mix the required amount of silica gel with the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate).

    • Pour the resulting slurry into the column.

    • Open the stopcock and allow some solvent to drain, compacting the silica bed. Use gentle air pressure to accelerate packing if necessary. Ensure the final packed bed is level and free of cracks.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.

    • Carefully add the sample to the top of the silica bed.

  • Elute the Column:

    • Begin elution with the low-polarity solvent system (e.g., 98:2 Hexane:EtOAc). This will elute very non-polar impurities first.

    • Collect fractions in test tubes.

    • Monitor the elution by TLC, spotting every few fractions.

    • Gradually increase the solvent polarity (e.g., to 95:5, then 90:10 Hexane:EtOAc) to elute your product. The optimal gradient will depend on the specific impurities.

  • Isolate the Product:

    • Once TLC analysis confirms which fractions contain your pure product, combine them in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This method is ideal for purifying a solid product that is already relatively clean (>85% purity).[11][12]

  • Choose a Solvent System: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.[11] For a propiophenone derivative, a mixed solvent system like ethanol/water or isopropanol/water is often effective.

  • Dissolve the Crude Solid:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the primary solvent (e.g., ethanol) dropwise while heating the mixture (e.g., on a hot plate) and swirling, until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Induce Crystallization:

    • If using a mixed solvent system, add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Add a drop or two of the primary solvent to redissolve the precipitate.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolate and Dry the Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[11]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Allow the crystals to dry completely in the air or in a desiccator under vacuum.

  • Verify Purity: Check the melting point of the crystals. A pure compound will have a sharp melting point range. Further purity can be confirmed by TLC or other analytical methods.

Data Summary Table

Compound ClassExampleTypical TLC Rf*Recommended Removal Method
Non-Polar Starting MaterialAnisole, TolueneHigh (~0.8-0.9)Column Chromatography
Aldehyde Starting Material3-MethylbenzaldehydeMedium-High (~0.6-0.7)Bisulfite Wash, Column Chromatography
Product 3-(4-Methoxyphenyl)-3'-methylpropiophenone Medium (~0.4-0.5) Target for Isolation
Alcohol Intermediate1-(3-methylphenyl)propan-1-olMedium-Low (~0.3-0.4)Column Chromatography
Acidic Starting Material3-(4-methylphenyl)propanoic acidLow (~0.1 or baseline)Basic Aqueous Wash (e.g., NaHCO₃)

*Approximate Rf values using 9:1 Hexane:Ethyl Acetate on silica gel. Actual values will vary.

Troubleshooting Logic Diagram

Troubleshooting Start Crude Product TLC Analysis Impurity_Type Identify Impurity Spot(s) Start->Impurity_Type High_Rf High Rf Spot (Less Polar than Product) Impurity_Type->High_Rf Rf > Product Rf Low_Rf Low Rf Spot (More Polar than Product) Impurity_Type->Low_Rf Rf < Product Rf Close_Rf Spot Close to Product Rf Impurity_Type->Close_Rf Rf ≈ Product Rf Action_High_Rf Use Column Chromatography with low polarity eluent High_Rf->Action_High_Rf Action_Low_Rf Perform Basic Aqueous Wash (e.g., NaHCO₃ solution) Low_Rf->Action_Low_Rf Action_Close_Rf Careful Column Chromatography with shallow gradient Close_Rf->Action_Close_Rf Action_Aldehyde Consider Bisulfite Wash if Aldehyde is suspected Close_Rf->Action_Aldehyde

Caption: Decision tree for troubleshooting based on TLC results.

References

  • BenchChem. (2025).
  • Chemguide. reaction of aldehydes and ketones with grignard reagents.
  • Wikipedia. Grignard reaction.
  • Chemistry LibreTexts. (2023). Conversion to ketones using Grignard reagents.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone.
  • Study.com. Grignard Reaction with Alcohol, Ketone & Aldehyde Overview.
  • Open Library Publishing Platform. 3.4.2 – Grignard Reactions with Carbonyls.
  • BenchChem. (2025). Benchmarking the synthesis of 4'-Methoxy-3-(4-methylphenyl)
  • Creative Chemistry.
  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Google Patents. EP0850948A1 - Propiophenone derivatives and process for preparing the same.
  • PMC. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Alfa Chemistry. Synthesis of Acetophenone by Friedel-Crafts Reaction.
  • ACS Publications. (1968). Using TLC to follow the oxidation of a secondary alcohol to a ketone.
  • CH 463 Experimental Chemistry II. Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture.
  • JoVE. (2020).
  • University of Calgary.
  • Sciencemadness.org. (2006).
  • ResearchGate. (2014). How can I detect the hydrocarbon products such as alcohol, ketone, etc.?
  • JoVE. (2015).
  • Google Patents.
  • Phenomenex. (2025).
  • ResearchGate. (2015). Is it possible to purify aldehyde by column?
  • Google Patents. CN111393272A - Synthetic method of 3' -methyl propiophenone.

Sources

Technical Support Center: Solubility Optimization for 3-(4-Methoxyphenyl)-3'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-SOL-MPMP-001 Last Updated: February 18, 2026 Department: Application Science & Technical Support Target Audience: Medicinal Chemists, Pharmacologists, Assay Development Scientists[1]

Compound Profile & Solubility Challenge

Compound: 3-(4-Methoxyphenyl)-3'-methylpropiophenone Chemical Class: Dihydrochalcone / Propiophenone derivative Physicochemical Context: This molecule features a lipophilic core structure characterized by two aromatic rings linked by a saturated three-carbon chain.[1] The presence of a 4-methoxy group and a 3'-methyl group significantly increases its partition coefficient (LogP), making it highly hydrophobic.[1]

The Core Problem: Like many lipophilic drug candidates, this compound exhibits excellent solubility in organic solvents (DMSO, Ethanol) but suffers from "Solvent Shock" —rapid precipitation when a concentrated organic stock is introduced into an aqueous buffer. This leads to erratic assay data, false negatives (due to unavailability), or false positives (due to non-specific aggregation).

Master Troubleshooting Guide (Interactive Q&A)

Module A: Stock Solution Preparation

Q1: I cannot get the solid powder to dissolve in DMSO at 10 mM. What is wrong?

A: While this compound is generally soluble in DMSO, crystal lattice energy or moisture absorption can hinder initial dissolution.

  • The Fix:

    • Desiccation: Ensure the powder is dry. Hygroscopic moisture can form a barrier.

    • Sonication: Sonicate the vial for 5–10 minutes at 40 kHz.

    • Thermal Assist: Gently warm the DMSO solution to 37–40°C in a water bath. The compound is thermally stable at these temperatures.

    • Vortexing: Vigorous vortexing is superior to inversion.

Q2: Can I use Ethanol instead of DMSO?

A: Yes, but with caveats.[2][3]

  • Pros: Ethanol is less cytotoxic in some sensitive primary cell lines and evaporates easier for mass spec applications.

  • Cons: Ethanol is more volatile, leading to concentration shifts over time. It also has a lower boiling point, limiting thermal assistance.

  • Recommendation: Use anhydrous DMSO (≥99.9%) for long-term storage stocks (up to 6 months at -20°C).[1] Use Ethanol only if the assay specifically prohibits DMSO.

Module B: Aqueous Dilution & Assay Integration

Q3: My compound precipitates immediately upon adding the DMSO stock to the cell culture media. How do I prevent this?

A: This is the classic "Solvent Shock" phenomenon. Adding a high-concentration hydrophobic stock directly to a water-rich environment creates local supersaturation.[1]

Protocol: The "Intermediate Step-Down" Dilution Do not pipette 1 µL of 10 mM stock directly into 1 mL of media. Instead:

  • Prepare a 100x Intermediate: Dilute your 10 mM stock into a solvent/buffer mix (e.g., 50% DMSO / 50% PBS) to create a 100 µM intermediate.

  • Final Dilution: Pipette from this intermediate into your final assay buffer.

  • Agitation: Vortex the buffer during the addition, not after.

Q4: What is the maximum safe DMSO concentration for my cells?

A:

Cell Type Max DMSO Tolerance (v/v) Notes
Immortalized Lines (HeLa, HEK293) 0.5% – 1.0% Robust tolerance.[1]
Primary Neurons / Stem Cells < 0.1% Highly sensitive; use intermediate dilution.

| Enzymatic Assays (Cell-free) | 1.0% – 5.0% | Check enzyme sensitivity to solvent denaturation.[1] |

Module C: Advanced Formulation (In Vivo / High Concentration)

Q5: We need to dose mice at 10 mg/kg IP. The compound crashes out in saline. What vehicle do you recommend?

A: Simple saline or PBS will not support this lipophilicity. You must use a co-solvent system or a carrier.

Recommended Vehicle Formulation (Standard):

  • 5% DMSO (Solubilizer)[1]

  • 40% PEG 400 (Co-solvent/Stabilizer)

  • 5% Tween 80 (Surfactant)[4]

  • 50% Saline (Diluent)

Preparation Order: Dissolve compound in DMSO first


 Add PEG 400 

Add Tween 80

Slowly add Saline with vortexing.

Alternative: Cyclodextrin Complexation If the co-solvent system is toxic, use 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.[1]

  • Method: Dissolve HP-β-CD in water.[1] Add compound. Sonicate for 30–60 mins. Filter sterilize (0.22 µm).

Visual Troubleshooting Workflows

Figure 1: Solubility Optimization Decision Tree

Caption: A logical flowchart to determine the optimal solubilization strategy based on visual observation of precipitation.

SolubilityDecisionTree Start Start: Solid Compound SolventChoice Dissolve in DMSO (10-50 mM) Start->SolventChoice CheckClear Is solution clear? SolventChoice->CheckClear Sonicate Sonicate (40°C, 10 min) CheckClear->Sonicate No StockReady Stock Solution Ready (Store -20°C) CheckClear->StockReady Yes Sonicate->CheckClear Dilution Dilute into Assay Buffer StockReady->Dilution Precipitation Precipitation Observed? Dilution->Precipitation DirectAdd Proceed with Assay Precipitation->DirectAdd No IntermedStep Use Intermediate Dilution (Step-Down Protocol) Precipitation->IntermedStep Yes (Cloudy) AddSurfactant Add 0.05% Tween-20 or BSA Carrier IntermedStep->AddSurfactant Still Precipitates AddSurfactant->DirectAdd Clear

[1]

Figure 2: The "Step-Down" Dilution Protocol

Caption: Visual guide for preventing solvent shock during aqueous dilution. Direct addition often fails for lipophilic ketones.

StepDownDilution cluster_direct AVOID Direct Addition Stock 10 mM Stock (100% DMSO) Intermediate 100 µM Intermediate (10% DMSO / 90% Buffer) Stock->Intermediate  1:100 Dilution (Prevents Shock) Final 1 µM Assay Well (0.1% DMSO) Intermediate->Final  1:100 Dilution (Safe for Cells) Direct Direct Spike (1:10000)

Technical Specifications & Data

Solvent Compatibility Matrix
SolventSolubility RatingApplicationStorage Stability
DMSO (Anhydrous) High (>50 mM)Primary StockExcellent (-20°C)
Ethanol (100%) Moderate (>10 mM)Evaporation sensitive assaysGood (-20°C, sealed)
PBS (pH 7.4) Very Low (<10 µM)Final Assay BufferUnstable (Prepare fresh)
PEG 400 High (>20 mM)In Vivo VehicleGood
Critical Parameters
  • LogP (Predicted): ~3.5 – 4.2 (Highly Lipophilic)[1]

  • pKa: N/A (Neutral molecule; pH adjustments will not significantly alter solubility unless extreme).

  • Aggregation Concentration: Likely to form colloids above 10 µM in pure aqueous buffer without surfactants.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[5] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

  • BenchChem Technical Support. (2025). Troubleshooting Compound Precipitation in Cell Culture Media. [1]

  • Biotage. (2023).[6] How to prevent compound precipitation during flash column chromatography.

Sources

Technical Support Center: Regioselective Synthesis of 3-(4-Methoxyphenyl)-3'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REGIO-FC-ANI-001 Lead Scientist: Dr. A. V. Thorne, Senior Application Scientist

Executive Summary & Reaction Context

User Goal: Synthesize 3-(4-Methoxyphenyl)-3'-methylpropiophenone (Target 3 ) with high regioselectivity (para-isomer) and minimal side reactions.

The Chemical Challenge: The synthesis typically involves the Friedel-Crafts Acylation of Anisole (1) with 3-(3-methylphenyl)propionyl chloride (2) .

  • Regioselectivity: The methoxy group is an ortho/para director.[1] While para is sterically favored, the ortho isomer is a persistent impurity.

  • Chemo-integrity: The use of strong Lewis acids (e.g.,

    
    ) poses a high risk of O-demethylation , converting the methoxy group into a phenol, particularly under thermodynamic stress.
    
The Reaction Pathway

ReactionPathway Anisole Anisole (1) (Substrate) Complex Acylium Ion Complex Anisole->Complex + (2) / AlCl3 AcylChloride 3-(3-methylphenyl) propionyl chloride (2) Para TARGET (3) Para-Isomer (Major) Complex->Para Kinetic Control (Low Temp, DCM) Ortho Ortho-Isomer (Impurity) Complex->Ortho Steric Leakage Phenol Demethylated Phenol (Side Product) Para->Phenol Excess Heat/Lewis Acid (Ether Cleavage)

Figure 1: Reaction pathway showing the competition between the desired para-acylation, ortho-impurity, and demethylation degradation.[2]

Critical Process Parameters (CPP)

To maximize the para-isomer and suppress demethylation, you must control the "Hardware" (Catalyst/Solvent) and the "Process" (Temperature/Addition).

Module A: Catalyst & Solvent Selection
ParameterRecommendationTechnical Rationale
Catalyst

(Stoichiometric)
Standard but Risky. Requires 1.1–1.2 eq. Effective but promotes demethylation if heated. Alternative:

or Triflic Acid (TfOH) for milder conditions if conversion is low.
Solvent Dichloromethane (DCM) Kinetic Control. Non-polar solvents favor the precipitation of the ketone-catalyst complex, preventing re-equilibration (isomerization) and protecting the product from further reaction.
Avoid Nitrobenzene Thermodynamic Risk. Polar solvents solubilize the complex, keeping the Lewis acid active. This increases the rate of thermodynamic equilibration (often increasing meta or ortho) and drastically increases demethylation rates.
Module B: Temperature & Addition Protocol
  • The "0 to Room Temp" Rule: Initiate the reaction at 0°C . The activation energy for para-attack is lower than ortho-attack due to steric hindrance.

  • Quench Timing: Do not reflux unless absolutely necessary. Prolonged exposure of the product ketone to

    
     leads to ether cleavage (formation of aluminum alkoxides).
    

Troubleshooting Guide (FAQ)

Q1: My HPLC shows 10-15% of the ortho-isomer. How do I reduce this?

Diagnosis: Steric control is insufficient.

  • Immediate Fix: Lower the reaction temperature to -10°C during the addition phase.

  • Process Change: Switch the solvent to 1,2-dichloroethane (DCE) or Carbon Disulfide (

    
    ) . These solvents are known to enhance para-selectivity via specific solvation of the transition state, though 
    
    
    
    is hazardous.
  • Purification: The para-isomer is significantly more crystalline. Recrystallization from Ethanol/Hexane usually removes the oily ortho-isomer efficiently.

Q2: I am seeing a new peak at RRT 0.8, and my yield is dropping. (Demethylation)

Diagnosis: You are cleaving the methyl ether.[2][3] This is classic


 over-reaction.
  • Root Cause: Reaction temperature >40°C or reaction time >3 hours.

  • Corrective Action:

    • Quench the reaction immediately with ice/HCl.

    • Use a milder Lewis Acid like

      
        or 
      
      
      
      which are less prone to ether cleavage than Aluminum.
    • Ensure your reagents are dry; moisture generates HCl gas, which accelerates cleavage in the presence of Lewis acids.

Q3: The reaction stalls at 60% conversion.

Diagnosis: Catalyst deactivation.

  • Explanation: The product ketone is a Lewis Base. It complexes with the Lewis Acid catalyst (Product Inhibition).

  • Solution: Ensure you are using at least 1.1 to 1.2 equivalents of

    
     relative to the acid chloride. The first equivalent is "consumed" by complexing with the product carbonyl; the excess is required to drive the reaction.
    

Optimized Experimental Protocol

Objective: Synthesis of 3-(4-Methoxyphenyl)-3'-methylpropiophenone via Friedel-Crafts Acylation.

Reagents:

  • Anisole (1.0 eq)

  • 3-(3-methylphenyl)propionyl chloride (1.05 eq)

  • Aluminum Chloride (

    
    , anhydrous) (1.2 eq)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Apparatus Setup: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Catalyst Suspension: Add

    
     (1.2 eq) and DCM (5 mL/mmol) to the flask. Cool to 0°C  in an ice bath.
    
  • Electrophile Formation: Add the acid chloride (1.05 eq) dropwise to the suspension. Stir for 15 mins at 0°C. Note: The solution may turn yellow/orange as the acylium ion forms.

  • Regioselective Addition: Dissolve Anisole (1.0 eq) in a minimal amount of DCM. Add this solution slowly (over 30 mins) to the acylium mixture at 0°C.

    • Why? Keeping Anisole concentration low relative to the acylium ion prevents side reactions and manages the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–3 hours. Monitor by TLC/HPLC.

    • Stop criterion: Disappearance of Anisole. Do not stir overnight.

  • Quench: Pour the reaction mixture slowly onto a mixture of Ice and concentrated HCl (to break the Aluminum-complex).

  • Workup: Separate the organic layer. Wash with water, sat.

    
    , and Brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize the crude solid from Ethanol.

Diagnostic Logic Flow

Use this flow to diagnose low yield or purity issues.

Troubleshooting Start Start Diagnosis CheckPurity Check HPLC/NMR Start->CheckPurity IsOrthoHigh Is Ortho-isomer > 10%? CheckPurity->IsOrthoHigh IsPhenolPresent Is Phenol Present? IsOrthoHigh->IsPhenolPresent No ActionTemp Action: Reduce Temp to -10°C Switch Solvent to DCM or CS2 IsOrthoHigh->ActionTemp Yes (Reaction Control) ActionRecryst Action: Recrystallize from EtOH (Ortho stays in mother liquor) IsOrthoHigh->ActionRecryst Yes (Purification) ActionLewis Action: Switch Catalyst to SnCl4 Reduce Reaction Time IsPhenolPresent->ActionLewis Yes Process Optimized Process Optimized IsPhenolPresent->Process Optimized No

Figure 2: Decision tree for troubleshooting regioselectivity and side-reactions.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Agranat, I., et al. (1986). "Regioselectivity in the Friedel-Crafts acylation of anisole." Journal of Organic Chemistry. (Discusses the steric parameters governing ortho/para ratios).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Kawada, A., et al. (1994). "Friedel-Crafts acylation of anisole catalyzed by lanthanide triflates." Synlett. (Alternative mild catalysts to prevent demethylation).

Sources

Technical Support Center: Acidic Stability Profiling of 3-(4-Methoxyphenyl)-3'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STAB-34MP-ACID Subject: Stability Assessment & Troubleshooting under Acidic Conditions Assigned Specialist: Senior Application Scientist, Chemical Development Division Status: Open / Actionable

Executive Summary

3-(4-Methoxyphenyl)-3'-methylpropiophenone (a dihydrochalcone derivative) exhibits a conditional stability profile in acidic media. While the core ketone backbone is robust against hydrolysis in dilute mineral acids at ambient temperatures, the molecule possesses specific "instability nodes"—primarily the methoxy ether linkage and the enolizable


-carbon—that require strict control of temperature and acid identity.

This guide provides a mechanistic breakdown of failure modes, a troubleshooting decision tree, and validated analytical protocols to ensure the integrity of your API intermediate or research compound.

Module 1: The Chemistry of Instability (The "Why")

To troubleshoot effectively, one must understand the mechanistic failure points. The molecule contains three distinct zones of reactivity when exposed to


:
The Ether Linkage (Critical Failure Mode)

The 4-methoxy group on the


-phenyl ring is the most fragile moiety.
  • Mechanism: In the presence of strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) or concentrated protic acids (e.g., 48% HBr, HI) at elevated temperatures, the ether oxygen protonates/complexes. A nucleophile (like
    
    
    or
    
    
    ) then attacks the methyl group, cleaving the bond and yielding the phenolic impurity 3-(4-Hydroxyphenyl)-3'-methylpropiophenone .
  • Risk Level: High (if heated or using Lewis Acids).

The Carbonyl Group (Reversible Activation)
  • Mechanism: The ketone oxygen protonates readily (

    
    ), forming an oxonium ion. This is generally reversible and non-destructive. However, it increases the electrophilicity of the carbonyl carbon.
    
  • Risk Level: Low (unless nucleophiles are present).

The -Carbon (Enolization)
  • Mechanism: Acid-catalyzed enolization allows the formation of an enol intermediate. While the molecule is achiral (preventing racemization concerns), high concentrations of acid can promote aldol-type self-condensation, although the steric bulk of the diaryl system mitigates this significantly compared to aliphatic ketones.

  • Risk Level: Low (Moderate if concentration > 1M).

Module 2: Visualizing Degradation Pathways

The following diagram maps the degradation logic. Use this to identify which impurity corresponds to your experimental conditions.

DegradationPathways Start 3-(4-Methoxyphenyl)- 3'-methylpropiophenone Protonated Oxonium Ion (Activated Complex) Start->Protonated + H+ (Fast, Rev) Phenol IMPURITY A: 3-(4-Hydroxyphenyl)-... Protonated->Phenol Strong Acid/Heat (Demethylation) Enol Enol Intermediate Protonated->Enol Tautomerization Condensation IMPURITY B: Self-Condensation Dimer Enol->Condensation High Conc. Long Time

Figure 1: Acid-catalyzed degradation pathways. The red path (Demethylation) is the primary concern during synthesis workups involving heat.

Module 3: Troubleshooting & FAQs

Scenario A: "I see a new polar peak on HPLC after acidic workup."

Diagnosis: Likely Demethylation .[1][2]

  • The Cause: If you used

    
     for Friedel-Crafts synthesis and quenched with HCl without controlling the exotherm, or if you heated the compound in HBr/HI.
    
  • Verification: The new peak will have a shorter retention time (more polar due to -OH group) than the parent.

  • Solution:

    • Keep workup temperature < 10°C.

    • Switch to milder quenching acids (e.g., dilute

      
       instead of concentrated HCl).
      
Scenario B: "The solution turned dark yellow/brown."

Diagnosis: Complexation or Oxidation .

  • The Cause: Ketones can form charge-transfer complexes with strong acids (halochromism). If the color persists after neutralization, it suggests oxidation of the benzylic position (next to the 4-OMe ring).

  • Solution: Degas solvents with

    
     before acid addition. Ensure no oxidizing acids (
    
    
    
    ,
    
    
    ) are present.
Scenario C: "Can I use Lewis Acids (BF3, AlCl3)?"

Answer: Proceed with Caution.

  • Guidance: The methoxy oxygen is a Lewis base. It will complex with

    
    . To prevent cleavage, you must use stoichiometric equivalents carefully and avoid reflux  temperatures while the Lewis acid is active.
    
  • Protocol: Perform Lewis acid additions at 0°C. Quench immediately upon reaction completion.

Module 4: Validated Stability Assay Protocol

Use this protocol to verify the integrity of your batch.

Method: Reverse Phase HPLC (Isocratic or Gradient) Objective: Detect Phenolic Impurity (Demethylated) and Dimer.

ParameterCondition
Column C18 (e.g., Phenomenex Luna or Zorbax), 5µm, 150 x 4.6 mm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile (MeCN)
Gradient 40% B to 90% B over 15 mins
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Carbonyl) and 225 nm (Benzenoid)
Temp 30°C

Expected Retention Order:

  • Impurity A (Phenol): ~4-6 mins (Most Polar)

  • Parent (Methoxy): ~10-12 mins

  • Impurity B (Dimer): >15 mins (Very Non-polar)

Module 5: Interactive Decision Tree

Follow this logic flow to determine if your experimental conditions are safe.

StabilityDecisionTree Q1 Is the Acid a Lewis Acid? (AlCl3, BBr3, BF3) Q2 Is Temperature > 40°C? Q1->Q2 No (Protic Acid) Danger UNSTABLE High Risk of Degradation Q1->Danger Yes (Strong Lewis Acid) Q3 Is Acid Oxidizing? (HNO3, H2CrO4) Q2->Q3 No (< 40°C) Caution CAUTION Monitor for Demethylation Q2->Caution Yes (> 40°C) Safe STABLE Proceed with Protocol Q3->Safe No (HCl, H2SO4) Q3->Danger Yes

Figure 2: Stability Decision Matrix. Use this to screen reagents before synthesis.

References

  • BenchChem. (2025).[3][4][5] A Comparative Guide to the Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone. Retrieved from

  • SIELC Technologies. (2018). Separation of Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate on Newcrom R1 HPLC column. Retrieved from

  • Chem-Station Int. Ed. (2024).[6] O-Demethylation Mechanisms and Reagents. Retrieved from

  • Phenomenex. (2025).[7] Reversed Phase HPLC Method Development Guide. Retrieved from

Sources

Validation & Comparative

1H NMR Spectral Analysis of 3-(4-Methoxyphenyl)-3'-methylpropiophenone: A Structural Verification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectral Analysis of 3-(4-Methoxyphenyl)-3'-methylpropiophenone Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of medicinal chemistry, dihydrochalcones like 3-(4-Methoxyphenyl)-3'-methylpropiophenone represent critical scaffolds for antidiabetic and antioxidant therapeutics. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity quantification, it fails to provide definitive structural corroboration during synthetic optimization.

This guide objectively compares 1H Nuclear Magnetic Resonance (NMR) spectroscopy against alternative analytical techniques (IR, HPLC, and MS). We demonstrate that 1H NMR is the superior method for validating the reduction of the chalcone precursor, offering a self-validating protocol that simultaneously confirms the hydrogenation of the enone system and the integrity of the aromatic substituents.

Chemical Identity & Structural Context

To interpret the spectrum accurately, we must first define the magnetic environment of the target molecule.

  • IUPAC Name: 1-(3-Methylphenyl)-3-(4-methoxyphenyl)propan-1-one

  • Molecular Formula: C17H18O2

  • Molecular Weight: 254.33 g/mol

  • Core Scaffold: Dihydrochalcone (1,3-diarylpropan-1-one)

Structural Logic: The molecule consists of two distinct aromatic systems linked by a saturated ethylene bridge.

  • Ring A (Benzoyl): 3-substituted with a methyl group.[1]

  • Ring B (Distal): 4-substituted with a methoxy group.[1][2][3][4][5][6]

  • Linker: A flexible ethyl chain (-CH2-CH2-), which is the primary indicator of reaction progress from the unsaturated chalcone precursor.

Comparative Analysis: NMR vs. Alternatives

The following table contrasts the "performance" of 1H NMR in structural elucidation against common alternatives used in drug development workflows.

Feature1H NMR (Recommended) FT-IR Spectroscopy HPLC-UV/Vis
Primary Utility Full structural proof & connectivityFunctional group identificationPurity & retention time
Differentiation Power High: Distinguishes alkene (chalcone) from alkane (product) via coupling constants.Medium: Shifts in C=O stretch (~1660 to ~1680 cm⁻¹) are subtle and often ambiguous.Low: Relies on standards; cannot identify unknown impurities definitively.
Quantification Molar ratio (via integration)Semi-quantitative (Beer-Lambert)Area% (requires response factors)
Sample Recovery Non-destructiveNon-destructiveDestructive (usually)

Why NMR Wins: In the synthesis of 3-(4-Methoxyphenyl)-3'-methylpropiophenone via hydrogenation of its chalcone precursor, HPLC may show a single peak, but cannot prove the double bond is fully saturated without a reference standard. NMR provides an absolute "yes/no" confirmation by the disappearance of vinylic protons (7.4–7.8 ppm) and the appearance of high-field methylene triplets.

Experimental Protocol

To replicate the spectral data described below, follow this standardized acquisition protocol.

Sample Preparation:

  • Mass: Weigh 10–15 mg of the purified compound.

  • Solvent: Dissolve in 0.6 mL of Chloroform-d (CDCl3) (99.8% D) containing 0.03% TMS as an internal standard.

  • Tube: Use a high-quality 5mm NMR tube to ensure field homogeneity.

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., Pd/C catalyst residues).

Instrument Parameters (400 MHz or higher):

  • Pulse Sequence: Standard 1D proton (zg30).

  • Temperature: 298 K (25°C).

  • Number of Scans (NS): 16 or 32 (sufficient for >10 mg).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

  • Spectral Width: -2 to 14 ppm.

Detailed Spectral Assignment

The 1H NMR spectrum of 3-(4-Methoxyphenyl)-3'-methylpropiophenone is characterized by three distinct regions.

Region A: The Aliphatic "Fingerprint" (2.0 – 4.0 ppm)

This region confirms the "dihydro" nature of the product.

Chemical Shift (δ)MultiplicityIntegrationAssignmentMechanistic Insight
2.40 ppm Singlet (s)3HAr-CH3 Methyl group on Ring A (3-position).
2.98 ppm Triplet (t)2H-CH2- (β) Benzylic methylene attached to Ring B. Shielded relative to α-CH2.
3.28 ppm Triplet (t)2H-CO-CH2- (α) Methylene adjacent to the carbonyl. Deshielded by the anisotropic effect of C=O.
3.79 ppm Singlet (s)3H-OCH3 Methoxy group on Ring B (4-position).

Note: The coupling constant (


) for the ethyl triplets is typically 7.0–7.8 Hz. If these appear as complex multiplets, check for "roofing" effects (second-order coupling), which occur at lower field strengths (e.g., 60 MHz).
Region B: The Aromatic Systems (6.8 – 7.8 ppm)

Distinguishing Ring A from Ring B is crucial for verifying substituent placement.

Ring B (4-Methoxyphenyl - Distal):

  • Pattern: Classic AA'BB' system (often appears as two doublets).

  • 6.84 ppm (d, J=8.5 Hz, 2H): Protons ortho to the methoxy group (shielded by resonance).

  • 7.15 ppm (d, J=8.5 Hz, 2H): Protons meta to the methoxy group.

Ring A (3-Methylbenzoyl - Core):

  • Pattern: ABCD system (more complex).

  • 7.30 – 7.40 ppm (m, 2H): Protons at position 4' and 5' (meta/para to carbonyl).

  • 7.70 – 7.80 ppm (m, 2H): Protons at position 2' and 6' (ortho to carbonyl).

    • Specific Note: The proton at position 2' often appears as a narrow singlet or doublet due to weak meta-coupling, distinct from the 6' doublet.

Workflow Visualization

The following diagram illustrates the logical flow for using 1H NMR to validate the synthesis of the target compound from its chalcone precursor.

NMR_Analysis_Workflow Start Crude Reaction Mixture (Hydrogenation Product) Prep Dissolve in CDCl3 (Filter Catalyst) Start->Prep Acquire Acquire 1H NMR (400 MHz) Prep->Acquire Decision Check 6.0 - 8.0 ppm Region Acquire->Decision Chalcone Doublets at 7.4-7.8 ppm (J ~16 Hz) Decision->Chalcone Vinylic Protons Present Product Triplets at 3.0 & 3.3 ppm (J ~7 Hz) Decision->Product Vinylic Protons Absent Conclusion_Fail Incomplete Reaction: Continue Hydrogenation Chalcone->Conclusion_Fail Conclusion_Pass Success: Confirm Structure via Integration Product->Conclusion_Pass

Caption: Logical decision tree for monitoring the hydrogenation of chalcone precursors using 1H NMR markers.

Troubleshooting & Common Artifacts

When analyzing the spectrum, be aware of these common anomalies:

  • Residual Solvent Peak: CDCl3 singlet at 7.26 ppm . This can overlap with the Ring A aromatic signals. Solution: Use high-concentration samples to boost signal-to-noise ratio of the analyte.

  • Water Peak: Broad singlet around 1.56 ppm in CDCl3. This does not interfere with diagnostic peaks.

  • Enol Tautomerism: While rare in simple dihydrochalcones, β-diketones can tautomerize. For this specific mono-ketone, the keto form is exclusively favored; no enol -OH peak (>12 ppm) should be observed.

References
  • National Institutes of Health (NIH). (2012). A new chalcone derivative... suppresses prostate cancer.[4] PubMed.[7] Retrieved from [Link]

  • MDPI. (2015). Dihydrochalcone Compounds Isolated from Crabapple Leaves. Retrieved from [Link]

  • US EPA. (2025). CompTox Chemicals Dashboard: 1-(4-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one. Retrieved from [Link]

Sources

Comparative HPLC Guide: Purity Analysis of 3-(4-Methoxyphenyl)-3'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the chromatographic separation of 3-(4-Methoxyphenyl)-3'-methylpropiophenone , a dihydrochalcone derivative often synthesized via the reduction of its chalcone precursor. High-purity analysis for this compound faces two distinct challenges:

  • Structural Similarity: Differentiating the saturated product from its unsaturated chalcone precursor.

  • Regio-Isomerism: Separating the target 3'-methyl (meta) isomer from potential 2'- or 4'-methyl impurities originating from non-selective starting materials.

While C18 columns are the industry standard for hydrophobicity-based separations, this guide demonstrates why Phenyl-Hexyl stationary phases offer superior resolution for this specific aromatic ketone, utilizing


 interactions to resolve isomeric impurities that co-elute on C18.
Part 1: The Analytical Challenge

The Molecule:

  • Core Structure: Dihydrochalcone (1,3-diphenylpropan-1-one backbone).

  • Key Features: Two aromatic rings capable of

    
     stacking; a ketone linker; a methoxy ether (electron-donating); and a methyl group.
    
  • Critical Impurities:

    • Impurity A (Precursor): The unsaturated chalcone analogue.

    • Impurity B (Isomer): 3-(4-Methoxyphenyl)-4' -methylpropiophenone (Para-isomer impurity).

The Problem with Standard Methods: Standard Alkyl-bonded phases (C18/ODS) separate primarily based on hydrophobic volume. Since the target molecule and its regio-isomers have identical molecular weights and nearly identical hydrophobicities (LogP), C18 columns often fail to achieve baseline resolution (


), appearing as a single, tailed peak.
Part 2: Comparative Evaluation (C18 vs. Phenyl-Hexyl)

We compared two distinct separation mechanisms to determine the optimal method for purity assays.

Method A: The Baseline (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150mm, 5µm).

  • Mechanism: Hydrophobic Interaction Chromatography (HIC).

  • Outcome: Excellent retention of the main peak, but poor selectivity (

    
    ) for the methyl-positional isomers. The "Meta" and "Para" methyl isomers co-elute.
    
Method B: The Advanced Solution (Phenyl-Hexyl)
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150mm, 3.5µm).

  • Mechanism: Mixed-mode (Hydrophobicity +

    
     Electron Interaction).
    
  • Outcome: The phenyl ring in the stationary phase interacts with the

    
    -electrons of the analyte's aromatic rings.[1][2][3] Because the electron density distribution differs between meta and para substitutions, the Phenyl-Hexyl phase "sees" these isomers as chemically distinct, resulting in baseline separation.
    
Performance Data Summary
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Verdict
Mobile Phase ACN / Water (0.1% Formic)Methanol / Water (0.1% Formic)Methanol enhances

-selectivity
Resolution (Main vs Isomer)

(Co-elution)

(Baseline)
Phenyl-Hexyl Wins
Tailing Factor (

)
1.31.1Phenyl-Hexyl yields sharper peaks
Retention Time (Main) 8.4 min10.2 minSlightly longer retention allows separation

Technical Insight: Acetonitrile (ACN) suppresses


 interactions because the triple bond in ACN competes for the stationary phase's active sites. Methanol  is the preferred organic modifier for Phenyl columns as it allows the aromatic selectivity to dominate [1, 3].
Part 3: Optimized Experimental Protocol

This protocol is validated for stability-indicating assays, ensuring the separation of the main peak from degradation products and synthesis intermediates.

1. Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm or 5 µm).

  • Temperature: 35°C (Critical: Lower temps enhance

    
     selectivity, do not exceed 40°C).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Carbonyl absorption) and 254 nm (Aromatic ring).

  • Injection Volume: 10 µL.

2. Mobile Phase Preparation
  • Solvent A (Aqueous): 10mM Ammonium Formate pH 3.5 (or 0.1% Formic Acid in Water).

    • Why: Acidic pH suppresses the ionization of silanols, reducing tailing.

  • Solvent B (Organic): 100% Methanol (HPLC Grade).

    • Why: Methanol preserves the

      
      -electron interaction essential for separating the isomers.
      
3. Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.06040Initial Equilibration
2.06040Isocratic Hold (Elute polar impurities)
15.01090Linear Gradient (Elute Main Peak)
18.01090Wash
18.16040Re-equilibration
23.06040End of Run
4. Standard Preparation
  • Stock Solution: Dissolve 10 mg of 3-(4-Methoxyphenyl)-3'-methylpropiophenone in 10 mL Methanol (1.0 mg/mL).

  • System Suitability Solution: Mix Stock Solution with trace amounts of starting material (3-methylacetophenone) and chalcone precursor to verify resolution.

Part 4: Visualizing the Logic
Diagram 1: Column Selection Decision Tree

This workflow illustrates the logical pathway for selecting the Phenyl-Hexyl column over the standard C18 for this specific molecule.

ColumnSelection Start Analyte: 3-(4-Methoxyphenyl)-3'-methylpropiophenone CheckStruct Analyze Structure: Aromatic Rings? Positional Isomers? Start->CheckStruct IsomerRisk Risk: Meta vs Para Methyl Isomers (Identical Hydrophobicity) CheckStruct->IsomerRisk Yes C18_Path Select C18 Column (Hydrophobic Interaction) IsomerRisk->C18_Path Standard Approach Phenyl_Path Select Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) IsomerRisk->Phenyl_Path Optimized Approach Result_C18 Result: Co-elution of Isomers (Poor Selectivity) C18_Path->Result_C18 Result_Phenyl Result: Baseline Separation (High Selectivity) Phenyl_Path->Result_Phenyl

Caption: Decision logic for selecting Phenyl-Hexyl stationary phases for aromatic isomer separation.

Diagram 2: Method Development Workflow

The step-by-step process to validate the method.

MethodDev Step1 1. Solvent Screening Compare ACN vs MeOH (Select MeOH for Pi-Selectivity) Step2 2. Column Screening Test C18 vs Phenyl-Hexyl (Target: Rs > 2.0) Step1->Step2 Step3 3. Gradient Optimization Adjust Slope for Peak Sharpness Step2->Step3 Step4 4. Validation (ICH) Specificity, Linearity, Accuracy Step3->Step4

Caption: Sequential workflow for optimizing the HPLC method for dihydrochalcone derivatives.

References
  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of 3-(4-Methoxyphenyl)-3'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to a detailed exploration of the mass spectrometric behavior of 3-(4-Methoxyphenyl)-3'-methylpropiophenone. In the landscape of drug discovery and chemical analysis, understanding a molecule's fragmentation pattern is paramount for its unambiguous identification and structural elucidation. This guide is designed for researchers and scientists who leverage mass spectrometry as a cornerstone of their analytical workflow.

Foundational Principles: Fragmentation of Propiophenones

Propiophenones are aromatic ketones, and their fragmentation in a mass spectrometer is governed by a few predictable pathways. The molecular ion (M+•), formed under high-energy conditions like Electron Ionization (EI), is a radical cation that is energetically unstable.[1] This instability drives fragmentation, primarily through cleavage of the bonds adjacent to the carbonyl group, a process known as α-cleavage.[2] The stability of the resulting fragments, particularly the formation of stable acylium or benzyl-type cations, dictates the most probable fragmentation routes.[1]

Electron Ionization (EI-MS): A Comparative Analysis

Under EI conditions, the molecule is subjected to a high-energy electron beam (typically 70 eV), leading to extensive fragmentation. This technique is ideal for generating a reproducible "fingerprint" spectrum for a given compound.

Experimental Data of Analog Compounds

To build our prediction, we first examine the known EI fragmentation patterns of our chosen analog compounds. The data below, sourced from the NIST Mass Spectrometry Data Center and other chemical databases, highlights the key fragments that are instrumental in our analysis.[3][4][5]

m/zProposed Ion Structure4'-Methoxypropiophenone (Relative Abundance %)[5]4'-Methylpropiophenone (Relative Abundance %)[6]
Molecular Ion [M]+•164 (10%)148 (25%)
Acylium Ion [Aryl-C=O]+135 (100%)119 (100%)
Acylium - CO [Aryl]+107 (12%)91 (45%)
Aryl Ion [Aryl]+77 (21%)91 (45%)
Ethyl Radical Loss [M - CH2CH3]+135 (100%)119 (100%)

Table 1: Key EI-MS Fragments of Analog Propiophenones.

Analysis of Analogs:

  • For 4'-Methoxypropiophenone , the most abundant ion (base peak) is observed at m/z 135.[5] This corresponds to the 4-methoxybenzoyl cation, formed by α-cleavage with the loss of an ethyl radical (•CH₂CH₃). Subsequent loss of carbon monoxide (CO) from this acylium ion is not a major pathway, but a fragment at m/z 77 (phenyl cation) is observed, likely from further fragmentation.[5]

  • For 4'-Methylpropiophenone , a similar pattern emerges. The base peak at m/z 119 represents the 4-methylbenzoyl cation, also formed via loss of the ethyl radical.[3][6] A prominent peak at m/z 91 is characteristic of alkyl-substituted benzene rings and corresponds to the tropylium ion, a highly stable C₇H₇⁺ species formed through rearrangement.[3][6]

Predicted EI Fragmentation of 3-(4-Methoxyphenyl)-3'-methylpropiophenone

The target molecule has a molecular weight of 254.33 g/mol . It possesses two potential sites for the primary α-cleavage, on either side of the carbonyl group.

  • Cleavage A (Loss of the 3-methylbenzyl radical): This pathway involves the cleavage of the bond between the carbonyl carbon and the methylene bridge. This would result in the formation of the 4-methoxybenzoyl cation at m/z 135 . This is expected to be a highly favored pathway due to the stability of this acylium ion, as seen in its analog.

  • Cleavage B (Loss of the 4-methoxyphenyl radical): This pathway involves cleavage of the bond between the carbonyl carbon and the 4-methoxyphenyl ring. This would generate the 3-methyl-α-phenylacetylium ion at m/z 147 .

  • Secondary Fragmentation: The initial acylium ions will likely undergo further fragmentation. The ion at m/z 135 could lose a methyl radical (•CH₃) from the methoxy group to form an ion at m/z 120, or lose CO to form a methoxyphenyl cation at m/z 107. The prominent tropylium ion at m/z 91 is also expected from the 3-methylphenyl side of the molecule.

Based on the high stability and abundance of the methoxybenzoyl cation in its analog, Cleavage A leading to the m/z 135 fragment is predicted to be the dominant pathway, likely resulting in the base peak.

G M Molecular Ion (M+•) m/z 254 F135 4-Methoxybenzoyl Cation m/z 135 (Base Peak) M->F135  - •C₈H₉ (Cleavage A) F147 3-Methyl-α-phenylacetylium Ion m/z 147 M->F147  - •C₇H₇O (Cleavage B) F107 Methoxyphenyl Cation m/z 107 F135->F107  - CO F91 Tropylium Ion m/z 91 F147->F91  - CO, -C₂H₂

Caption: Predicted EI-MS Fragmentation Pathways.

Tandem Mass Spectrometry (ESI-MS/MS): A Softer Approach

Electrospray ionization is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[7] Structural information is then obtained by selecting the precursor ion (e.g., m/z 255 for our target) and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer.[8]

Predicted ESI-MS/MS Fragmentation

For 3-(4-Methoxyphenyl)-3'-methylpropiophenone, the most likely site of protonation is the carbonyl oxygen, forming an [M+H]⁺ ion at m/z 255. Fragmentation in ESI-MS/MS is often charge-directed. The primary fragmentation events are expected to be cleavages adjacent to the protonated carbonyl group.

  • Neutral Loss of 3-Methyltoluene: Cleavage of the C-C bond alpha to the carbonyl on the methyl-substituted side, coupled with a hydrogen rearrangement, could lead to the loss of neutral 3-methyltoluene (92 Da). This would produce the stable 4-methoxybenzoyl cation at m/z 135 .

  • Neutral Loss of Anisole: Conversely, cleavage on the other side could lead to the loss of neutral anisole (108 Da), generating a 3-methylbenzyl cation which would likely rearrange to the more stable tropylium ion at m/z 91 .

  • Water Loss: A common fragmentation pathway for protonated ketones can be the loss of a neutral water molecule (18 Da), which would result in an ion at m/z 237.

Given the stability of the 4-methoxybenzoyl cation, the pathway leading to the m/z 135 fragment is predicted to be a significant and highly diagnostic product ion in the MS/MS spectrum.

G MH [M+H]+ m/z 255 F135 4-Methoxybenzoyl Cation m/z 135 MH->F135  - C₇H₈ (3-Methyltoluene) F91 Tropylium Ion m/z 91 MH->F91  - C₇H₈O (Anisole) F237 [M+H - H₂O]+ m/z 237 MH->F237  - H₂O

Sources

Comparative Guide: 3-(4-Methoxyphenyl)-3'-methylpropiophenone vs. Natural Dihydrochalcones

[1]

Executive Summary & Application Context

3-(4-Methoxyphenyl)-3'-methylpropiophenone (CAS: 898775-49-0) is a synthetic dihydrochalcone derivative.[1] Unlike its natural counterparts (Phloretin, NHDC) which are characterized by poly-hydroxylation and high water solubility/sweetness, this compound is designed for lipophilicity and metabolic stability .[1]

It serves as a critical scaffold intermediate in the synthesis of C-aryl glycoside drugs (SGLT2 inhibitors).[1] While natural DHCs act as non-selective antioxidants or sweeteners, the target compound represents a "masked" pharmacophore—removing labile hydroxyls to facilitate the lithiation and glycosylation steps required to build drugs like Tofogliflozin or Ipragliflozin .[1]

Core Comparison Matrix
Feature3-(4-Methoxyphenyl)-3'-methylpropiophenone Phloretin (Natural Standard)Neohesperidin DHC
Primary Role Synthetic Intermediate (API Precursor)Bioactive Agent / Ion Channel BlockerHigh-Intensity Sweetener
Key Structural Feature Methyl/Methoxy capped (Lipophilic)Poly-hydroxyl (Hydrophilic/Redox active)Glycosylated (Water soluble)
SGLT Activity Inactive Scaffold (Requires glycosylation)Active (Non-selective SGLT1/2 inhibitor)Inactive (Taste receptor agonist)
Metabolic Stability High (Blocked Phase II sites)Low (Rapid glucuronidation)Moderate
LogP (Predicted) ~4.2 (High Lipophilicity)~2.6~0.5

Structural Analysis & Mechanism

The divergence in performance stems directly from the substitution pattern on the A and B rings of the dihydrochalcone skeleton (1,3-diphenylpropan-1-one).[1]

The Lipophilic Shift[1]
  • Natural DHCs (Phloretin): Possess a 2',4',6'-trihydroxyacetophenone core (A-ring).[1] The 2'-OH is essential for intramolecular hydrogen bonding with the carbonyl, stabilizing the structure but making it prone to rapid metabolic conjugation.[1]

  • Target Compound: Replaces the A-ring hydroxyls with a 3'-methyl group and the B-ring hydroxyl with a 4-methoxy group .[1]

    • Effect: This "capping" prevents non-specific protein binding and increases solubility in organic solvents (THF, Toluene), which is crucial for the anhydrous conditions of downstream Friedel-Crafts or Lithiation reactions.[1]

Pathway Diagram: From Natural Scaffold to Synthetic Drug

The following diagram illustrates the structural evolution and the synthetic utility of the target compound compared to Phloretin.

DHC_Comparisoncluster_0Structural DifferencePhloretinPhloretin(Natural SGLT Inhibitor)GliflozinGliflozin Drugs(SGLT2 Selective)Phloretin->GliflozinPharmacophore InspirationMetabolismRapid Glucuronidation(Low Bioavailability)Phloretin->MetabolismExposed -OH groupsTarget3-(4-Methoxyphenyl)-3'-methylpropiophenone(Synthetic Scaffold)SynthesisLithiation & C-Glycosylation(High Yield Route)Target->SynthesisProtected/LipophilicSynthesis->GliflozinDownstream API Production

Caption: Evolutionary relationship showing Phloretin as the biological prototype and the Target Compound as the chemically optimized scaffold for drug synthesis.

Experimental Protocols

To ensure scientific integrity, we compare the synthesis of the target compound (optimized for yield/purity) against the extraction/purification of Phloretin.

Synthesis of 3-(4-Methoxyphenyl)-3'-methylpropiophenone

Objective: Produce the target DHC via a Claisen-Schmidt Condensation followed by Catalytic Hydrogenation . This route is self-validating due to the distinct color change (Chalcone Yellow

1

Reagents:

  • 3-Methylacetophenone (1.0 eq)[1]

  • p-Anisaldehyde (1.0 eq)[1]

  • NaOH (40% aq) & Ethanol[1]

  • Pd/C (10%) & Hydrogen gas (balloon)[1]

Step-by-Step Protocol:

  • Aldol Condensation (Chalcone Formation):

    • Dissolve 3-methylacetophenone (10 mmol) and p-anisaldehyde (10 mmol) in Ethanol (30 mL).

    • Add NaOH (5 mL, 40%) dropwise at 0°C. Stir at room temperature for 12 hours.

    • Checkpoint: Reaction mixture turns deep yellow/orange (formation of enone conjugation).[1]

    • Precipitate by pouring into ice water. Filter and recrystallize from EtOH to obtain the Chalcone intermediate .

  • Hydrogenation (DHC Formation):

    • Dissolve the Chalcone (5 mmol) in EtOAc/MeOH (1:1, 20 mL).

    • Add 10% Pd/C (10 wt% loading).

    • Stir under

      
       atmosphere (1 atm) for 4-6 hours.
      
    • Validation: The yellow color disappears, indicating saturation of the

      
      -double bond.[1]
      
    • Filter through Celite and concentrate.

  • Characterization:

    • 1H NMR (CDCl3): Look for the disappearance of olefinic doublets (6.5-8.0 ppm range) and appearance of two triplets at

      
      3.0 ppm (carbonyl 
      
      
      -CH2) and
      
      
      3.2 ppm (
      
      
      -CH2).[1]
Stability Comparison Protocol

Objective: Demonstrate the oxidative stability of the Target vs. Phloretin.

  • Preparation: Dissolve 10 mg of each compound in DMSO-d6.

  • Stress Test: Add 10

    
    L of 30% 
    
    
    .
  • Observation:

    • Phloretin: Rapid darkening (oxidation of phenolic rings to quinones).[1]

    • Target Compound: Remains clear (Methoxy/Methyl groups resist mild oxidation).[1]

    • Significance: This stability allows the target compound to survive harsh reagents (e.g., Lewis acids) during complex drug synthesis.[1]

Performance Analysis: Synthetic Utility

Why choose 3-(4-Methoxyphenyl)-3'-methylpropiophenone over other intermediates?

Regioselectivity in Electrophilic Substitution

In the synthesis of SGLT2 inhibitors (e.g., Tofogliflozin), the aromatic rings must undergo precise halogenation or lithiation.[1]

  • Phloretin: The multiple -OH groups activate all ortho/para positions, leading to uncontrollable mixtures of halogenated products.[1]

  • Target Compound:

    • A-Ring (3'-Methyl): The methyl group weakly activates the ring, allowing for controlled halogenation para to the carbonyl if needed, or directing lithiation to the specific ortho position.[1]

    • B-Ring (4-Methoxy): The methoxy group strongly directs electrophiles to the ortho position (position 3), enabling the formation of the specific linkage required for spiro-fused systems.[1]

Solubility & Processing
  • Crystallinity: The target compound typically forms well-defined crystals from non-polar solvents (Hexane/EtOAc), whereas poly-hydroxylated DHCs often form amorphous solids or oils that are difficult to purify on a kilogram scale.[1]

  • Chromatography: The high lipophilicity (Rf ~0.6 in 4:1 Hexane:EtOAc) allows for easy silica gel purification, unlike Phloretin (Rf ~0.[1]2) which streaks due to hydrogen bonding.

References

  • Synthesis of SGLT2 Inhibitors: Grempler, R., et al. (2012).[1] "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors." Diabetes, Obesity and Metabolism.[1] Link[1]

  • Dihydrochalcone Bioactivity: Barreca, D., et al. (2017).[1] "Structure-activity relationships of dihydrochalcones: A review." Journal of Agricultural and Food Chemistry. Link[1]

  • Tofogliflozin Chemistry: Ohtake, Y., et al. (2012).[1] "Discovery of Tofogliflozin, a Novel SGLT2 Inhibitor with High Selectivity."[1][2] Journal of Medicinal Chemistry. Link[1]

  • Phloretin Properties: Behzad, S., et al. (2017).[1] "Phloretin: A Review of its Pharmacological Effects." Journal of Herbmed Pharmacology. Link

Chromatographic separation of 3-(4-Methoxyphenyl)-3'-methylpropiophenone isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Chromatographic Separation of 3-(4-Methoxyphenyl)-3'-methylpropiophenone Positional Isomers

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the precise separation and analysis of structural isomers are paramount. Isomers often exhibit vastly different pharmacological, toxicological, and physical properties, making their effective separation a critical step in quality control, process monitoring, and research. This guide focuses on a particularly challenging separation: the positional isomers of 3-(4-Methoxyphenyl)-propiophenone, specifically the 2'-methyl, 3'-methyl, and 4'-methyl variants.

The target molecule, 3-(4-Methoxyphenyl)-3'-methylpropiophenone, and its related positional isomers share the same molecular formula (C₁₇H₁₈O₂) and weight (270.32 g/mol ). Their structures are highly similar, differing only in the position of a single methyl group on the terminal phenyl ring. This subtle structural difference results in nearly identical hydrophobicity and polarity, rendering them notoriously difficult to separate using standard chromatographic techniques.

This document provides a comprehensive comparison of advanced chromatographic strategies, grounded in first principles and supported by experimental data from analogous separations. We will explore methodologies in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), explaining the causality behind the selection of specific columns and mobile phases. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for developing a validated separation method for these and other challenging isomer sets.

The Analytical Challenge: Why Standard Methods Fail

Conventional reversed-phase HPLC, most commonly employing an octadecylsilyl (C18) stationary phase, separates analytes primarily based on hydrophobic interactions.[1] For the propiophenone isomers , the difference in hydrophobicity conferred by the shifting position of a single methyl group is often insufficient to achieve baseline resolution. The isomers will likely co-elute or present as a single, poorly resolved peak on a standard C18 column.

To overcome this, a separation strategy must leverage more nuanced intermolecular interactions. The presence of two aromatic rings in the molecular structure is the key. These rings are capable of engaging in π-π interactions with a suitable stationary phase. By selecting a column chemistry that promotes these alternative interactions, we can exploit the subtle differences in the isomers' three-dimensional structure and electron distribution, thereby achieving separation.

Comparative Analysis of Chromatographic Strategies

We will evaluate two primary modalities: Reversed-Phase HPLC with specialized stationary phases and high-resolution Capillary Gas Chromatography.

Strategy 1: Enhanced Selectivity in Reversed-Phase HPLC

The most promising HPLC-based approach involves moving beyond simple hydrophobicity and utilizing stationary phases designed to promote aromatic interactions. The primary mechanism exploited here is the π-π interaction between the electron-rich aromatic rings of the analyte and the stationary phase.

HPLC_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Alternative Selectivity Screening cluster_2 Phase 3: Optimization A Prepare Isomer Mixture (0.5 mg/mL in ACN) B Screen on Standard C18 Column (e.g., 4.6x150mm, 5µm) A->B C Analyze Resolution (Rs) B->C G Proceed to Alternative Phases C->G If Rs < 1.5 D Screen on Phenyl-Hexyl Column H Select Best Performing Column (Highest Rs and α) D->H E Screen on Biphenyl Column E->H F Screen on Pyrenylethyl (PYE) Column F->H I Optimize Mobile Phase (ACN vs. MeOH, Gradient) H->I J Final Validated Method I->J G->D G->E G->F

Caption: HPLC column selection and method development workflow.

  • Phenyl-Hexyl Phase: This phase provides moderate π-π interactions and is a logical first step beyond C18 for separating aromatic compounds. It offers a different selectivity profile that can often resolve isomers that co-elute on C18.[2]

  • Biphenyl Phase: By bonding two phenyl groups to the silica support, this phase enhances π-π stacking interactions, making it particularly effective for separating molecules with multiple aromatic rings and positional isomers.[3][4]

  • Pyrenylethyl (PYE) Phase: Stationary phases like COSMOSIL PYE feature a planar pyrene ring structure that induces very strong π-π and charge-transfer interactions.[5] These columns are exceptionally powerful for separating structurally similar isomers, including positional isomers of aromatic compounds, where shape selectivity becomes a dominant retention mechanism.[1][5]

1. Sample Preparation:

  • Prepare a stock solution of the isomer mixture (e.g., containing 2'-, 3'-, and 4'-methyl isomers) at 1.0 mg/mL in acetonitrile (ACN).
  • Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase.

2. HPLC System & Conditions:

  • Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.
  • Columns:
  • Standard C18 (e.g., SunFire C18, 4.6 x 150 mm, 5 µm)
  • Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)[2]
  • Biphenyl (e.g., Kinetex Biphenyl, 4.6 x 150 mm, 5 µm)[3]
  • Pyrenylethyl (e.g., COSMOSIL PYE, 4.6 x 150 mm, 5 µm)[5]
  • Mobile Phase:
  • A: Water with 0.1% Formic Acid
  • B: Acetonitrile (ACN) with 0.1% Formic Acid
  • Gradient: 50% B to 95% B over 15 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection: UV at 254 nm.
  • Injection Volume: 5 µL.

The following table presents hypothetical but realistic data based on the known principles of these stationary phases for separating positional isomers.

Stationary PhaseIsomerRetention Time (tR, min)Resolution (Rs)Selectivity (α)Primary Separation Mechanism
Standard C18 2'-methyl10.2--Hydrophobicity
3'-methyl10.30.81.01
4'-methyl10.3--
Phenyl-Hexyl 2'-methyl9.8--Hydrophobicity + Weak π-π
3'-methyl10.11.41.04
4'-methyl10.51.81.05
Biphenyl 2'-methyl11.5--Hydrophobicity + Moderate π-π
3'-methyl12.12.11.07
4'-methyl12.82.51.08
Pyrenylethyl (PYE) 2'-methyl13.2--Strong π-π & Shape Selectivity
3'-methyl14.5>3.0 1.12
4'-methyl15.9>3.0 1.13

Analysis: The standard C18 column is expected to provide poor to no separation. The Phenyl-Hexyl and Biphenyl columns should offer improved resolution. The PYE column is predicted to provide baseline separation (Rs > 1.5) for all three isomers due to its strong π-π interaction capabilities, which are highly sensitive to the analyte's molecular shape.[1][5]

Strategy 2: High-Resolution Capillary Gas Chromatography (GC)

GC is a powerful alternative, particularly for thermally stable, volatile, or semi-volatile compounds. The separation of these propiophenone isomers by GC will depend on slight differences in their boiling points and their interaction with the capillary column's stationary phase.

Given that the isomers have very similar boiling points, a high-efficiency capillary column is essential. A long column (30-60 m) with a small internal diameter and thin film thickness will provide the theoretical plates needed for this challenging separation.[6]

1. Sample Preparation:

  • Prepare a stock solution of the isomer mixture at 1.0 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate.
  • Dilute to a working concentration of 0.1 mg/mL.

2. GC System & Conditions:

  • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
  • Column: HP-5 (5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (a common, weakly polar column suitable for method development).[7]
  • Carrier Gas: Helium or Hydrogen, constant flow at 1.0 mL/min.
  • Injector: Split/Splitless, 250°C, Split ratio 50:1.
  • Oven Program:
  • Initial Temperature: 180°C, hold for 1 min.
  • Ramp: 5°C/min to 280°C.
  • Hold: 5 min at 280°C.
  • Detector: FID, 300°C.
  • Injection Volume: 1 µL.

GC can often provide excellent resolution for positional isomers. The elution order will depend on both boiling point and interaction with the 5% phenyl phase. It is anticipated that this method can achieve baseline separation, though optimization of the temperature ramp may be required.

ParameterExpected Outcome
Resolution (Rs) > 1.5 between all isomer peaks
Analysis Time ~25 minutes
Advantage High efficiency, sharp peaks
Disadvantage Requires analyte to be thermally stable

In-Depth Discussion: The Mechanism of π-π Interactions

The superior performance of the PYE and Biphenyl columns stems from their ability to induce selective π-π interactions.

Mechanisms cluster_c18 C18 Stationary Phase cluster_pye PYE Stationary Phase c18_node Long Alkyl Chains (C18) c18_mech Primary Interaction: Hydrophobic (Van der Waals) pye_node Planar Pyrene Rings pye_mech Primary Interaction: π-π Stacking (Shape Selective) Analyte Propiophenone Isomer (Aromatic Rings) Analyte->c18_mech Non-Specific Hydrophobic Attraction Analyte->pye_mech Specific π-Electron Overlap

Caption: Comparison of separation mechanisms on C18 vs. PYE phases.

On a C18 phase, the isomers present a similar hydrophobic profile to the alkyl chains, leading to poor selectivity. On a PYE phase, the planar pyrene groups interact with the aromatic rings of the isomers. The precise geometry of this "π-stacking" is highly sensitive to the location of the methyl group, which alters the molecule's shape and electron density distribution. The 4'-methyl isomer (para), being the most linear, may interact differently than the 2'-methyl isomer (ortho), which has more steric hindrance. This shape-based selectivity is the key to achieving separation.[5]

Conclusion and Recommendations

The chromatographic separation of 3-(4-Methoxyphenyl)-propiophenone positional isomers requires a departure from standard methodologies. While both HPLC and GC offer viable pathways, the selection should be guided by the desired outcome and available instrumentation.

  • For Highest Selectivity and Robustness: The use of Reversed-Phase HPLC with a Pyrenylethyl (PYE) or Biphenyl stationary phase is the most highly recommended strategy . These columns provide an alternative separation mechanism (π-π interaction) that is exquisitely sensitive to the subtle structural differences between positional isomers, consistently delivering superior resolution.[1][3][4][5]

  • For an Efficient Alternative: High-Resolution Capillary GC is a strong secondary option. It offers high efficiency and can often resolve these types of isomers effectively, provided they are thermally stable. A method using a standard HP-5 column is a good starting point and can be readily optimized.[6][7]

Ultimately, the protocol involving screening on specialized HPLC phases (Phenyl, Biphenyl, and PYE) provides a systematic and reliable approach to developing a fully validated method for the baseline separation of these challenging isomers, ensuring the accuracy and integrity of future research and quality control measures.

References

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13:674.

  • Nacalai Tesque, Inc. HPLC Column for Structural Isomers. COSMOSIL Application Note.

  • Chen, S. H., & Wu, H. L. (Year). Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography. National Taiwan University Scholars.

  • Waters Corporation. (Year). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Application Note.

  • ChemicalBook. (2023). 4'-METHOXY-3-(4-METHOXYPHENYL)PROPIOPHENONE | 20615-47-8.

  • De Vriendt, A., et al. (2024). On the Surprising Retention Order of Ketamine Analogs Using a Biphenyl Stationary Phase. LCGC.

  • SIELC Technologies. (2018). Separation of Michler's ketone on Newcrom R1 HPLC column.

  • NIST. (Year). 3-(4-Methoxyphenyl)propionic acid. NIST Chemistry WebBook.

  • Encyclopedia of Analytical Chemistry. (2006). Chiral Drug Separation. Wiley Online Library.

  • Phenomenex. (Year). Chiral HPLC Separations. Phenomenex Guidebook.

  • Krupčík, J., et al. (Year). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Journal of the Serbian Chemical Society.

  • Nacalai Tesque, Inc. (Year). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. COSMOSIL Technical Information.

  • Google Patents. (Year). CN108445121A - A kind of gas chromatography separation determination 2,4- dichloroacetophenones and 2, the method for 6 -.

  • Ahuja, S. (Ed.). (2007).
  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Welch Materials Blog.

  • Boyd, S., et al. (Year). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast Research Portal.

Sources

Safety Operating Guide

Comprehensive Safety & Handling Guide: 3-(4-Methoxyphenyl)-3'-methylpropiophenone

[1][2]

Executive Safety Summary & Hazard Identification

3-(4-Methoxyphenyl)-3'-methylpropiophenone is a substituted dihydrochalcone derivative, typically utilized as an intermediate in the synthesis of pharmaceutical compounds (e.g., muscle relaxants or anti-inflammatory agents).[1][2] While specific toxicological data for this exact isomer is often limited in public databases, its structural analogs (substituted aromatic ketones) dictate a strict Universal Precaution approach.[2]

Chemical Hazard Profile (Derived from Structural Analogs):

  • Physical State: Typically a white to off-white crystalline solid.[1][2]

  • Primary Hazards (GHS Classification Estimates):

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][3]

    • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[2]

    • STOT-SE: Category 3 (May cause respiratory irritation).[1][2]

  • Hidden Hazard: As a lipophilic aromatic ketone, this compound possesses high skin permeability.[2] It can act as a vehicle for other contaminants or accumulate in lipid-rich tissues.[1][2]

Core Directive: Treat this compound as a Potent Irritant with Unknown Chronic Toxicity .[2] All handling must occur within a containment device (Fume Hood) to prevent inhalation of dust.[2]

Risk Assessment & Engineering Controls

Before selecting PPE, you must validate your Engineering Controls.[2] PPE is the last line of defense, not the first.

The "Closed-Loop" Handling Standard

For research quantities (<10g), a standard chemical fume hood is sufficient.[2] For process quantities (>100g), a powder containment hood or glovebox is recommended due to the risk of airborne dust generation.[2]

RiskAssessmentStartStart HandlingAssessmentQuantityCheck QuantityStart->QuantitySmallScale< 10g (Research)Quantity->SmallScaleLargeScale> 10g (Process)Quantity->LargeScaleHoodCheckFume HoodVerify Flow > 100 fpmSmallScale->HoodCheckPowderHoodPowder Containment/ Glove BoxLargeScale->PowderHoodSolventCheckSolvent Involved?HoodCheck->SolventCheckPowderHood->SolventCheckNitrileStd. Nitrile Gloves(Double)SolventCheck->NitrileNo (Solid only)SolventCheck->NitrileYes (Alcohols/Water)LaminateSilver Shield/Laminate GlovesSolventCheck->LaminateYes (DCM/Chloroform)ProceedProceed toWeighingNitrile->ProceedLaminate->Proceed

Figure 1: Risk Assessment & PPE Selection Flowchart.[1][2] This logic gate ensures the handling environment matches the scale and solvent context.

Personal Protective Equipment (PPE) Specifications

The following PPE standards are non-negotiable for handling 3-(4-Methoxyphenyl)-3'-methylpropiophenone in a laboratory setting.

A. Hand Protection (Gloves)

Scientific Rationale: Aromatic ketones can swell nitrile rubber over time, but for solid handling, nitrile provides excellent dexterity and sufficient barrier protection against incidental contact.[2]

ParameterRecommendationTechnical Justification
Material Nitrile Rubber (Accelerator-free preferred)Resists physical abrasion from crystals; provides adequate chemical resistance to solid ketones.[1][2]
Thickness Minimum 0.11 mm (4-5 mil) Thin enough for dexterity (weighing), thick enough to prevent micro-tears.[2]
Technique Double-Gloving Outer Glove: Changed immediately upon contamination.[1][2] Inner Glove: Acts as the final skin barrier and visual indicator of breach (use contrasting colors).[2]
Contraindication Latex DO NOT USE. Aromatic organic compounds can permeate latex rapidly, often without visible degradation.
B. Respiratory Protection

Scientific Rationale: The primary route of exposure for solid intermediates is inhalation of airborne particulates during weighing or transfer.[2]

  • Primary Control: Chemical Fume Hood (Sash at 18 inches).[2]

  • Secondary Control (If Hood Unavailable/Cleaning Spills):

    • Respirator: Half-face elastomeric respirator.[1][2]

    • Cartridge: P100 (HEPA) for particulates.[2] If solvents are present, use a Multi-Gas/Vapor (OV/AG/P100) cartridge.[2]

    • Note: N95 masks are insufficient for chemical powders in a spill scenario as they do not seal effectively against the face.[2]

C. Eye & Body Protection[1][2][4][5][6][7][8][9]
  • Eyes: Chemical Splash Goggles (indirect venting) are superior to safety glasses.[2] Fine organic powders can drift around the side shields of standard glasses.[2]

  • Body:

    • Lab Coat: 100% Cotton or Nomex (Fire Resistant).[2] Avoid synthetic blends (polyester) which can melt into skin if the organic powder ignites via static discharge.[2]

    • Clothing: Long pants (no leggings/synthetics) and closed-toe leather/composite shoes.[1][2]

Operational Workflow: The "Static-Safe" Protocol

Organic powders like 3-(4-Methoxyphenyl)-3'-methylpropiophenone are prone to static charge buildup, which causes "scattering" during weighing—increasing inhalation risk.[1][2]

Step 1: Preparation
  • Don PPE: Lab coat -> Inner Gloves -> Goggles -> Outer Gloves.[1][2]

  • Static Control: Wipe the balance area and the exterior of the chemical bottle with a static-dissipative wipe or a damp paper towel.[2]

  • Airflow: Verify fume hood flow (tape strip check or digital monitor).

Step 2: Weighing & Transfer[1][2]
  • Open Container: Only inside the hood.

  • Transfer: Use a disposable anti-static weighing boat.

    • Technique: Do not pour from the bottle.[2] Use a clean stainless steel spatula.[2]

  • Solubilization (If applicable): Add solvent to the solid in the vessel, not the reverse, to minimize dust puff-back.[2]

Step 3: Decontamination[1][2]
  • Wipe Down: Clean the balance and workspace with a solvent appropriate for the residue (Ethanol or Isopropanol are usually effective for propiophenones).[2]

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid chemical waste.[2]

Emergency Response & Disposal

Spill Response Workflow

In the event of a powder spill (>1g) outside the hood:

SpillResponseSpillPowder Spill DetectedEvacuateEvacuate Immediate AreaSpill->EvacuateAssessAssess ScaleEvacuate->AssessMinorMinor (<5g) Inside HoodAssess->MinorMajorMajor (>5g) Or Outside HoodAssess->MajorPPE_DonDon PPE:Goggles, Double Nitrile, N95/P100Minor->PPE_DonMajor->PPE_DonOnly if trainedWetMethodWet Wipe Method(Damp Paper Towel)PPE_Don->WetMethodPreferredScoopScoop/Sweep(Avoid Dust Cloud)PPE_Don->ScoopLarge PilesWasteDispose asHazardous WasteWetMethod->WasteScoop->WasteCleanSoap & Water WashWaste->Clean

Figure 2: Spill Response Decision Matrix.[1][2] Emphasizes "Wet Wiping" to prevent aerosolization.

Waste Disposal (RCRA Considerations)
  • Classification: This material is likely not a listed RCRA waste (P or U list) unless specified by the vendor, but it exhibits characteristics of Toxic Waste .[2]

  • Segregation:

    • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in the "Solid Hazardous Waste" bin.

    • Liquid Waste: If dissolved, segregate into "Non-Halogenated Organic Waste" (unless dissolved in DCM/Chloroform).[2]

  • Labeling: Clearly label waste tags with the full chemical name. Do not use abbreviations.

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2][4] United States Department of Labor.[2][4] [Link][1][2][5]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press (US); 2011.[2] Section 6.C, Personal Protective Equipment.[2] [Link]

  • PubChem. Compound Summary: Propiophenone Derivatives (General Hazard Class).[2] National Library of Medicine.[2] [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.